molecular formula C11H16ClNO B11889381 (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11889381
M. Wt: 213.70 g/mol
InChI Key: BOWGXMBMYJEXOO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1

InChI Key

BOWGXMBMYJEXOO-PPHPATTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis of (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine scaffold, particularly the 3-aryl substituted variant, is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous GPCR ligands, monoamine reuptake inhibitors, and kinase inhibitors. The specific enantiomer (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride represents a critical building block where the absolute configuration at the C3 position often dictates biological potency and selectivity.

This technical guide outlines two distinct synthetic pathways:

  • The Precision Route: Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura type).[1] This is the preferred method for high-value, high-enantiomeric excess (ee) requirements.

  • The Scalable Route: Classical resolution of the racemic intermediate. This is a robust, cost-effective method for multi-kilogram production where lower initial yields are acceptable.

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target molecule into stable precursors. The retrosynthetic tree below visualizes the strategic disconnections.

Retrosynthesis Target (R)-3-(4-Methoxyphenyl) pyrrolidine HCl Precursor1 (R)-N-Benzyl-3-(4-methoxyphenyl) pyrrolidine Precursor1->Target Debenzylation & Salt Formation Succinimide (R)-N-Benzyl-3-(4-methoxyphenyl) succinimide Succinimide->Precursor1 Global Reduction (LiAlH4) Racemic Racemic 3-(4-Methoxyphenyl) pyrrolidine Racemic->Target Chiral Resolution (L-DTTA) Maleimide N-Benzylmaleimide Maleimide->Succinimide Rh-Catalyzed Asymmetric Addition Boronic 4-Methoxyphenyl boronic acid Boronic->Succinimide Ar-B(OH)2 CinAcid 4-Methoxycinnamic acid CinAcid->Racemic Cycloaddition / Reduction

Figure 1: Retrosynthetic disconnection showing the Asymmetric (Left) and Classical Resolution (Right) pathways.

Pathway A: Rhodium-Catalyzed Asymmetric Conjugate Addition

Best for: High purity (>98% ee), minimal waste, and "chiral-at-source" synthesis.

This pathway utilizes the Hayashi-Miyaura reaction , a powerful method for creating carbon-carbon bonds with high enantiocontrol. By adding an arylboronic acid to a maleimide, we establish the C3 chiral center before the ring is fully reduced.

Mechanistic Workflow

The catalytic cycle relies on a Rh(I) complex coordinated with a chiral bisphosphine ligand (e.g., (R)-BINAP). The mechanism involves:

  • Transmetalation: The aryl group transfers from Boron to Rhodium.

  • Olefin Insertion: The migratory insertion of the maleimide double bond into the Rh-Ar bond establishes the stereocenter.

  • Hydrolysis: The resulting Rh-enolate is hydrolyzed to release the succinimide product and regenerate the catalyst.

RhCycle Start Rh(I)-L* Complex Step1 Transmetalation (Ar-Rh-L*) Start->Step1 + Ar-B(OH)2 Step2 Olefin Insertion (C-C Bond Formation) Step1->Step2 + Maleimide Step3 Hydrolysis (Product Release) Step2->Step3 + H2O Step3->Start Regeneration

Figure 2: Simplified catalytic cycle for the Rh-catalyzed arylation of maleimides.

Detailed Experimental Protocol
Step 1: Asymmetric Arylation
  • Reagents: N-Benzylmaleimide (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv).

  • Catalyst System: [Rh(cod)Cl]₂ (3 mol%), (R)-BINAP (6 mol%).

  • Solvent: Dioxane/Water (10:1).

  • Procedure:

    • Charge a reaction vessel with [Rh(cod)Cl]₂ and (R)-BINAP under inert atmosphere (N₂ or Ar).

    • Add degassed Dioxane/Water and stir at room temperature for 15 minutes to generate the active cationic Rh species.

    • Add 4-Methoxyphenylboronic acid and N-Benzylmaleimide.

    • Heat to 90°C for 3-5 hours. Monitor consumption of maleimide by TLC or HPLC.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.

    • Yield/Purity: Typically 85-90% yield, >96% ee.

Step 2: Global Reduction
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv).

  • Solvent: Anhydrous THF.

  • Safety Note: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add the succinimide (from Step 1) in THF dropwise.

    • Reflux for 4-6 hours to ensure full reduction of both carbonyls.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular aluminum salts. Concentrate the filtrate to obtain (R)-N-benzyl-3-(4-methoxyphenyl)pyrrolidine.

Step 3: Debenzylation & Salt Formation
  • Reagents: Pd/C (10 wt%), H₂ (1 atm or balloon), MeOH, HCl in Dioxane.

  • Procedure:

    • Dissolve the amine in MeOH. Add Pd/C.

    • Stir under H₂ atmosphere for 12-24 hours.

    • Filter through Celite to remove catalyst.

    • Add 4M HCl in Dioxane (1.1 equiv) to the filtrate.

    • Evaporate solvent or add Et₂O to precipitate the target hydrochloride salt.

Pathway B: Classical Resolution

Best for: Cost-sensitive bulk production where raw materials are cheap.

This route synthesizes the racemic amine and separates the enantiomers using a chiral acid.[2]

Synthesis of Racemate

A common approach is the [3+2] cycloaddition of an azomethine ylide (generated from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) with 4-methoxystyrene, followed by deprotection. Alternatively, alkylation of malonate with a styrene derivative followed by cyclization is used.

Resolution Protocol
  • Resolving Agent: O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve racemic 3-(4-methoxyphenyl)pyrrolidine (free base) in hot Ethanol.

    • Add L-DTTA (0.5 - 1.0 equiv) dissolved in hot Ethanol.

    • Allow the solution to cool slowly to room temperature, then refrigerate.

    • Theory: The (R)-amine/L-DTTA diastereomeric salt is typically less soluble and will crystallize.

    • Filter the crystals. Recrystallize from EtOH to upgrade chiral purity (>98% ee).

    • Free Basing: Treat the salt with NaOH/DCM to liberate the (R)-amine, then form the HCl salt as described in Pathway A.

Comparative Analysis

FeaturePathway A: Rh-CatalysisPathway B: Classical Resolution
Step Count 3 (Linear)4-5 (including resolution)
Overall Yield High (~60-70%)Moderate (<35% theoretical max is 50%)
Atom Economy HighLow (discarding 50% of wrong enantiomer)
Cost Driver Rhodium Catalyst & LigandResolving Agent & Solvent Volume
Scalability Good (requires pressure vessels for H2)Excellent (standard reactors)
Enantiomeric Excess >96% (dependent on ligand)>99% (after recrystallization)

Analytical Controls & Safety

Quality Control (HPLC)

To verify the enantiomeric excess (ee), use Chiral HPLC.[3]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm (absorption of the anisole ring).

  • Expected Result: Two peaks. Integration area ratio determines ee.

Safety Critical Process Parameters (CPPs)
  • LiAlH₄ Quench: The reduction step in Pathway A generates massive amounts of H₂ gas. Quenching must be performed slowly at low temperature to prevent thermal runaway.

  • Boronic Acid Stability: 4-Methoxyphenylboronic acid can deborylate (protodeboronation) if the reaction temperature is too high (>100°C) or if stored improperly.

  • Cyanide Impurities: If using alternative routes involving cyanides (not detailed here but common in older literature), ensure strict waste management.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones.[1] Organic & Biomolecular Chemistry. (Review of the methodology).

  • PubChem Compound Summary. (R)-3-(4-Methoxyphenyl)pyrrolidine.[4] National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-Methoxyphenylboronic acid Product Sheet (Reagent for Suzuki/Hayashi coupling).

  • BenchChem. Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (General protocols for amine resolution).

  • MasterOrganicChemistry. Lithium Aluminum Hydride (LiAlH4) Reduction Mechanisms and Safety.

Sources

Technical Whitepaper: (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes actionable synthetic intelligence, structural biology insights, and validated handling protocols.[1]

A Privileged Chiral Scaffold for Neurotherapeutic Ligand Design

Executive Summary & Compound Identity

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a high-value chiral building block belonging to the 3-arylpyrrolidine class.[2] This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for monoamine transporter inhibitors (specifically DAT and NET), sigma receptor ligands, and nicotinic acetylcholine receptor modulators.

Unlike its racemic counterpart, the (R)-enantiomer offers distinct stereochemical advantages in protein-ligand binding, often exhibiting superior affinity and selectivity profiles in neuroactive drug candidates.

Chemical Identification Data
PropertySpecification
Chemical Name (3R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
CAS Number (Free Base) 1335461-68-1
CAS Number (Racemic HCl) 91246-25-2
Molecular Formula C₁₁H₁₅NO[2][3][4][5][6][7][8] · HCl
Molecular Weight 213.70 g/mol (Salt); 177.25 g/mol (Base)
Chirality R-enantiomer (Enantiomeric Excess > 98%)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Therapeutic Applications & Mechanism of Action

The 3-arylpyrrolidine motif is bioisosteric to the 3-phenylpiperidine and 3-phenyltropane scaffolds, making it critical in the design of psychotropic agents.

2.1 Core Pharmacological Targets
  • Monoamine Transporters (DAT/NET): The 3-(4-methoxyphenyl) substitution pattern mimics the electronic and steric properties required to block the reuptake of dopamine and norepinephrine. The (R)-configuration often dictates the selectivity ratio between DAT and SERT.

  • Sigma Receptors (σ1/σ2): Used as a fragment to construct high-affinity sigma ligands for neuroprotection and neuropathic pain.

  • Nicotinic Acetylcholine Receptors (nAChRs): Acts as a secondary amine warhead in ligands targeting α4β2 subtypes.

2.2 Mechanism Visualization

The following diagram illustrates the role of the (R)-3-arylpyrrolidine scaffold in modulating synaptic transmission via transporter inhibition.

G Scaffold (R)-3-(4-Methoxyphenyl) pyrrolidine Core Target_DAT Dopamine Transporter (DAT) Scaffold->Target_DAT High Affinity Binding Target_NET Norepinephrine Transporter (NET) Scaffold->Target_NET Selectivity Modulation Target_Sigma Sigma-1 Receptor (Chaperone) Scaffold->Target_Sigma Allosteric Modulation Mechanism Competitive Reuptake Inhibition Target_DAT->Mechanism Target_NET->Mechanism Effect_Synapse Increased Synaptic Neurotransmitter Levels Mechanism->Effect_Synapse Effect_Therapy Antidepressant / Psychostimulant Activity Effect_Synapse->Effect_Therapy

Figure 1: Pharmacological interaction network of the 3-arylpyrrolidine scaffold.

Enantioselective Synthesis Protocol

To ensure high enantiomeric purity (ee > 98%), a Rhodium-catalyzed asymmetric conjugate addition is recommended over classical resolution. This route is scalable and avoids the yield loss associated with chiral resolution.

3.1 Synthetic Workflow (Step-by-Step)

Step 1: Substrate Preparation

  • Reagents: N-Boc-maleimide, 4-Methoxyphenylboronic acid.

  • Catalyst: [Rh(cod)Cl]₂, (R)-BINAP (Chiral Ligand).

  • Conditions: Dioxane/Water (10:1), 60°C, 3 hours.

  • Mechanism:[9][10][11] The Rh-BINAP complex facilitates the face-selective addition of the aryl group to the maleimide double bond.

Step 2: Reduction to Pyrrolidine

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Solvent: Anhydrous THF, Reflux.

  • Note: This step reduces both carbonyls of the succinimide intermediate to methylene groups, yielding the N-Boc-pyrrolidine.

Step 3: Deprotection & Salt Formation

  • Reagent: 4M HCl in Dioxane or Acetyl Chloride in Methanol.

  • Product: (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride precipitates as a white solid.[12]

3.2 Synthesis Process Diagram

Synthesis Start N-Boc-Maleimide + 4-MeO-Ph-B(OH)2 Catalysis Rh(I) / (R)-BINAP Asymmetric Addition Start->Catalysis Intermediate (R)-3-Arylsuccinimide Catalysis->Intermediate >98% ee Reduction LiAlH4 Reduction (Carbonyl Removal) Intermediate->Reduction Deprotection HCl / Dioxane Deprotection Reduction->Deprotection Final (R)-3-(4-Methoxyphenyl) pyrrolidine HCl Deprotection->Final Precipitation

Figure 2: Asymmetric synthetic route via Rh-catalyzed conjugate addition.

Analytical Characterization & Quality Control

For research applications, verifying the enantiomeric excess (ee) is critical, as the (S)-enantiomer may exhibit antagonistic or off-target effects.

MethodParameterAcceptance Criteria
¹H NMR (400 MHz, DMSO-d₆) Structure Verificationδ 9.4 (br s, 2H), 7.2 (d, 2H), 6.9 (d, 2H), 3.7 (s, 3H), 3.2-3.5 (m, pyrrolidine ring protons).
Chiral HPLC Enantiomeric PurityColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). ee > 98% .
Mass Spectrometry (ESI) Molecular Ion[M+H]⁺ = 178.12 (Free Base).
Melting Point Physical State158°C - 162°C (HCl salt).
Handling, Stability, and Safety
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions for >24 hours to prevent hydrolysis or oxidation of the methoxy group.

  • Safety (SDS Summary):

    • Signal Word: Warning.[13]

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

    • PPE:[1] Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References
  • PubChem. "(R)-3-(4-Methoxyphenyl)pyrrolidine."[4] National Library of Medicine. Link

  • ChemScene. "Safety Data Sheet: 3-(4-Methoxyphenyl)pyrrolidine hydrochloride." ChemScene LLC. Link

  • Baumann, M. H., et al. "Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs." Current Topics in Behavioral Neurosciences, 2017. Link

  • Alfa Chemistry. "Product Catalog: (R)-3-(4-Methoxyphenyl)pyrrolidine."[2] Alfa Chemistry. Link

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Maleimides." Journal of the American Chemical Society, 2002.

Sources

(R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride: A Definitive Guide to Molecular Weight, Physicochemical Profiling, and CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-arylpyrrolidines are classified as "privileged structures" due to their potent and selective binding affinities for central nervous system (CNS) targets, particularly monoamine receptors such as serotonin and dopamine[1]. Among these, (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride stands out as a critical chiral building block. With a precisely defined molecular weight of 213.70 Da[2], this compound offers an optimal balance of structural compactness and functional versatility, allowing drug development professionals to design highly permeable neurotherapeutics.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, the causality behind its salt formation, analytical validation protocols, and its downstream pharmacokinetic implications.

Physicochemical Profiling & Structural Analysis

The molecular weight (MW) of a building block dictates the downstream viability of the final active pharmaceutical ingredient (API). While Lipinski’s Rule of Five allows for an API MW of up to 500 Da for general oral bioavailability, CNS-targeted drugs face the stringent permeability requirements of the blood-brain barrier (BBB), which typically restricts optimal permeation to molecules under 400 Da.

By utilizing (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (MW: 213.70 Da)[2], medicinal chemists retain nearly 180 Da of "molecular real estate." This low starting molecular weight permits the strategic addition of complex pharmacophores—such as alkyl or acyl groups at the pyrrolidine nitrogen—without breaching the BBB size threshold.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, contrasting the free base with the hydrochloride salt to highlight the structural parameters driving its utility[2][3][4].

PropertyFree BaseHydrochloride Salt
Chemical Formula C₁₁H₁₅NOC₁₁H₁₆ClNO
Molecular Weight 177.24 g/mol 213.70 g/mol
CAS Number 1335461-68-1N/A (Salt-specific)
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų (Active Moiety)
LogP (Computed) 1.60 – 1.77N/A (Ionized form dictates solubility)
Physical State Viscous oil / Low-melting solidStable crystalline solid

Synthesis & Salt Formation (The Hydrochloride Advantage)

The Causality of Salt Selection: The free base of (R)-3-(4-Methoxyphenyl)pyrrolidine (MW: 177.24 Da)[3] is often prone to atmospheric oxidation and typically presents as an oil, which severely complicates precision weighing, long-term storage, and high-throughput screening. By converting the free base into a hydrochloride salt, the molecular weight increases to 213.70 Da[2], but the macroscopic properties fundamentally shift. The HCl salt forms a highly stable, crystalline lattice with superior aqueous solubility, ensuring rapid dissolution in both in vitro assay buffers and in vivo gastrointestinal fluids.

Experimental Protocol: Preparation of the Hydrochloride Salt

This self-validating protocol ensures complete conversion while preventing the degradation of the methoxy ether linkage.

  • Dissolution: Dissolve 1.0 equivalent of (R)-3-(4-Methoxyphenyl)pyrrolidine free base in anhydrous diethyl ether (or absolute ethanol for higher concentrations) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath to control the exothermic nature of the acid-base reaction.

  • Acidification: Dropwise, add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) under continuous magnetic stirring.

  • Crystallization: Stir the mixture for 30 minutes at 0°C. A white, crystalline precipitate of the hydrochloride salt will crash out of the solution.

  • Isolation: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether to remove unreacted free base and trace impurities.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to yield the pure (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (MW: 213.70 Da).

Analytical Validation of Molecular Weight

The Causality of Mass Validation: Confirming the exact molecular weight is critical for ensuring batch-to-batch consistency and verifying that no degradation (such as demethylation of the methoxy group) occurred during salt formation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this validation.

Experimental Protocol: LC-MS (ESI+) Methodology
  • Sample Preparation: Dissolve 1 mg of the synthesized HCl salt in 1 mL of HPLC-grade methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent matrix of 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Chromatography: Inject 2 µL into an LC system equipped with a C18 reverse-phase column. Run a linear gradient from 5% to 95% acetonitrile over 5 minutes.

  • Ionization & Detection: Analyze the eluent using a mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Validation: The hydrochloride counterion dissociates in solution. The mass spectrometer will detect the protonated free base. A dominant base peak must be observed at m/z 178.1 (

    
    ), perfectly validating the active moiety's mass of 177.24 Da.
    

MW_Validation A Free Base MW: 177.24 Da B HCl Addition (Ether/EtOH) A->B C HCl Salt MW: 213.70 Da B->C D LC-MS (ESI+) Ionization C->D E Detection m/z 178.1[M+H]+ D->E

Workflow for the synthesis and LC-MS molecular weight validation of the HCl salt.

Pharmacokinetic Implications (ADME)

The precise molecular weight and lipophilicity of (R)-3-(4-Methoxyphenyl)pyrrolidine dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Causality in Pharmacokinetics: At a molecular weight of 213.70 Da (salt) and a LogP of approximately 1.77[4], this compound occupies an ideal physicochemical space. The high aqueous solubility of the HCl salt ensures rapid dissolution in the gastrointestinal tract. Once in the systemic circulation, the equilibrium shifts toward the un-ionized free base at physiological pH (7.4). The combination of a low molecular weight (< 400 Da), a low TPSA (21.3 Ų)[3], and an optimal LogP allows the un-ionized molecule to rapidly traverse the lipophilic endothelial cells of the Blood-Brain Barrier via passive transcellular diffusion, enabling high-efficiency CNS target engagement.

PK_Pathway MW MW = 213.70 Da LogP = 1.77 GI Gastrointestinal Tract High Aqueous Solubility MW->GI Abs Rapid Paracellular & Transcellular Absorption GI->Abs BBB Blood-Brain Barrier High Permeability Abs->BBB Target CNS Target Engagement (Monoamine Receptors) BBB->Target

Pharmacokinetic cascade showing how optimal molecular weight and LogP drive CNS penetration.

References

  • (R)-3-(4-METHOXYPHENYL)
  • (R)-3-(4-Methoxyphenyl)
  • 1335461-68-1 | (R)-3-(4-Methoxyphenyl)
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: ResearchGate URL

Sources

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this technical whitepaper detailing the physicochemical properties, pharmacological significance, and synthetic methodologies surrounding (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists, providing field-proven insights, self-validating protocols, and mechanistic causality to accelerate preclinical workflows.

Executive Summary & Chemical Identity

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a highly versatile, chiral small-molecule building block. It belongs to the 3-arylpyrrolidine class, which is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. The core structure consists of a saturated five-membered nitrogen heterocycle with an electron-rich 4-methoxyphenyl substituent at the C3 position.

The selection of the hydrochloride salt over the free base is a deliberate formulation choice. The free pyrrolidine base (CAS: 1335461-68-1) is an oil that is prone to oxidative degradation and volatilization[2]. Conversion to the hydrochloride salt yields a stable, highly crystalline solid that dramatically improves aqueous solubility—a critical parameter for in vitro assay reproducibility and in vivo bioavailability. Furthermore, the (R)-enantiomer is specifically targeted because spatial orientation dictates stereoselective binding in aminergic G-protein-coupled receptors (GPCRs).

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of this scaffold is essential for predicting its behavior in biological systems and optimizing downstream lead compounds. The low molecular weight and optimal lipophilicity make it an ideal fragment for Central Nervous System (CNS) drug discovery.

Table 1: Physicochemical & Pharmacokinetic Predictors

ParameterValueCausality / Drug Development Significance
Molecular Formula C₁₁H₁₆ClNODefines the exact stoichiometry required for molar assay preparations.
Molecular Weight 213.70 g/mol (Salt)Low MW ensures high Ligand Efficiency (LE) when elaborated into larger molecules.
Topological Polar Surface Area 21.26 Ų (Free base)Highly favorable (< 90 Ų) for passive Blood-Brain Barrier (BBB) penetration[3].
LogP (Octanol/Water) ~1.77Falls within the optimal lipophilicity range (1.5–2.5) for CNS-targeted therapeutics[3].
H-Bond Donors / Acceptors 2 / 2 (Salt form)The protonated amine (2 donors) and methoxy oxygen (1 acceptor) facilitate critical anchor binding in GPCR orthosteric pockets.

Pharmacological Significance & Mechanism of Action

3-Arylpyrrolidines are potent, selective ligands for neurotransmitter receptors, particularly dopamine (D2/D3) and serotonin (5-HT) receptors[1]. They also serve as precursors for anticonvulsant agents, such as pyrrolidine-2,5-diones[4].

Mechanistic Causality: The pharmacological efficacy of this scaffold is driven by two key structural features:

  • The Protonated Pyrrolidine Nitrogen: At physiological pH (7.4), the amine is protonated. This cation forms a highly conserved, critical salt bridge with an Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

  • The 4-Methoxyphenyl Ring: The methoxy group acts as an electron-donating group (EDG), enriching the

    
    -electron cloud of the phenyl ring. This enhances cation-
    
    
    
    and
    
    
    -
    
    
    stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor binding pocket, while the oxygen atom can act as a localized hydrogen bond acceptor.

GPCR_Signaling Compound (R)-3-(4-Methoxyphenyl) pyrrolidine Receptors Dopamine D2 / 5-HT Receptors Compound->Receptors Antagonism/Inverse Agonism G_Protein Gαi/o Protein Activation (Inhibition) Receptors->G_Protein Conformational Shift Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels Reduced Adenylate_Cyclase->cAMP Decreases PKA PKA Activity Downregulated cAMP->PKA Attenuates Response Modulated Neurotransmission PKA->Response Cellular Effect

Fig 1. GPCR signaling modulation by 3-arylpyrrolidines via Gαi/o pathways.

Advanced Synthetic Workflows & Protocols

Historically, 3-arylpyrrolidines were synthesized via the addition of Grignard reagents to maleimides, followed by harsh reductions (e.g., LiAlH₄). This approach often yields racemic mixtures and suffers from poor functional group tolerance.

A modern, field-proven alternative is the Palladium-Catalyzed Reductive Mizoroki-Heck Reaction (Hydroarylation) [1]. This method allows for the direct coupling of an aryl iodide with an N-protected 3-pyrroline under mild conditions.

Synthetic_Workflow Start N-Boc-3-pyrroline + 4-Iodoanisole Pd_Cat Pd-Catalyzed Hydroarylation Start->Pd_Cat Pd(OAc)2, Reductant Intermediate Racemic N-Boc-3- (4-methoxyphenyl)pyrrolidine Pd_Cat->Intermediate Reductive Heck Resolution Chiral Resolution (e.g., Chiral HPLC) Intermediate->Resolution Enantiomer Separation Deprotection Boc Deprotection (HCl/Dioxane) Resolution->Deprotection Isolate (R)-isomer Product (R)-3-(4-Methoxyphenyl) pyrrolidine HCl Deprotection->Product Salt Formation

Fig 2. Synthetic workflow for the target compound via Pd-catalyzed hydroarylation.

Self-Validating Protocol: Synthesis and Isolation

Note: This protocol incorporates In-Process Controls (IPCs) to ensure a self-validating system.

Phase 1: Palladium-Catalyzed Reductive Hydroarylation

  • Setup: Charge a flame-dried Schlenk flask with Pd(OAc)₂ (5 mol%), a phosphine ligand (10 mol%), and 4-iodoanisole (1.0 equiv).

    • Causality: Pd(OAc)₂ serves as the pre-catalyst. The ligand dictates the steric environment, promoting the reductive elimination of the saturated pyrrolidine rather than

      
      -hydride elimination[1].
      
  • Reagent Addition: Add anhydrous DMF, followed by N-Boc-3-pyrroline (1.2 equiv) and sodium formate (2.0 equiv).

    • Causality: The Boc protecting group is mandatory; a free amine would coordinate tightly to the Pd center, poisoning the catalyst. Sodium formate acts as a mild hydride source.

  • IPC (Degassing): Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species back to an inactive state.

  • Reaction: Heat to 80°C for 12 hours under an argon atmosphere.

  • Validation: Monitor conversion via LC-MS. The complete disappearance of the 4-iodoanisole mass peak validates the end of the reaction. Quench with water, extract with EtOAc, and purify via flash chromatography.

Phase 2: Chiral Resolution

  • Separation: Dissolve the racemic N-Boc intermediate in an isopropanol/hexane mixture and subject it to Preparative Chiral HPLC (e.g., Chiralpak AD-H column).

  • Validation: Analyze fractions via analytical chiral HPLC. The (R)-enantiomer is identified and validated against a known optical rotation standard or via Vibrational Circular Dichroism (VCD).

Phase 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the pure (R)-N-Boc-3-(4-methoxyphenyl)pyrrolidine in anhydrous dichloromethane (DCM). Dropwise, add 4M HCl in dioxane (5.0 equiv) at 0°C.

    • Causality: The highly acidic environment cleaves the Boc group, releasing isobutylene and CO₂ gas. Conducting this at 0°C prevents the unwanted acidic cleavage of the 4-methoxy ether linkage.

  • Validation: Monitor by TLC (ninhydrin stain). The reaction is complete when the UV-active, ninhydrin-negative starting material is entirely replaced by a baseline, ninhydrin-positive spot (free amine salt).

  • Isolation: Evaporate the solvent. Triturate the resulting oil with cold anhydrous diethyl ether to precipitate the highly crystalline (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride. Filter and dry under high vacuum.

References

  • PubChem. "(R)-3-(4-Methoxyphenyl)pyrrolidine." National Center for Biotechnology Information. URL:[Link]

  • Doulcet, J., et al. (2018). "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 9, 328-336. URL:[Link]

  • Obniska, J., & Zagorska, A. (2003). "Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione." Farmaco, 58(12), 1227-1234. URL:[Link]

Sources

Discovery and history of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrrolidine Scaffold: From Natural Origins to Targeted Therapeutics[1][2][3]

Abstract

The pyrrolidine ring (


) is a five-membered nitrogen heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique conformational rigidity, ability to mimic peptide turns, and specific pKa properties have made it a cornerstone in the development of antihypertensives, antivirals, and antidiabetics. This guide explores the historical trajectory of pyrrolidine derivatives—from the isolation of nicotine and the rational design of Captopril to the complex stereochemical architectures of modern HCV inhibitors—and provides a validated protocol for their asymmetric synthesis.

Part 1: The Pharmacophore & Natural Origins

The pyrrolidine ring is not merely a linker; it is a stereochemical director. Unlike six-membered rings (piperidines) which exist in stable chair conformations, pyrrolidine exists in a dynamic equilibrium of "envelope" and "twist" puckers.

Key Structural Properties:

  • Conformational Restriction: When incorporated into a peptide chain (as proline), it restricts the

    
     (phi) torsion angle to approximately -60°, forcing the peptide backbone into specific turns (e.g., 
    
    
    
    -turns).
  • Basicity: The pKa of pyrrolidine (

    
    11.3) is higher than that of secondary acyclic amines, influencing solubility and receptor interaction.
    
  • Bioisosterism: It frequently serves as a cyclic bioisostere for peptide residues, locking bioactive conformations to improve metabolic stability.

Historical Isolation: The scaffold was first identified in natural alkaloids. Nicotine (isolated 1828) contains an N-methylpyrrolidine ring. However, the most significant biological derivative is L-Proline , the only proteinogenic amino acid with a secondary amine, crucial for collagen stability and enzymatic catalysis.

Part 2: The Rational Design Era (ACE Inhibitors)

The transition from random screening to rational drug design is best exemplified by the discovery of Captopril (1975).

The Snake Venom Connection: In the 1960s, researchers analyzed the venom of the Brazilian pit viper (Bothrops jararaca), which causes a sudden drop in blood pressure. They isolated Teprotide , a nonapeptide resistant to hydrolysis. Analysis revealed a high content of proline residues, which prevented degradation by Angiotensin-Converting Enzyme (ACE).

The Design Logic: Researchers Cushman and Ondetti hypothesized that ACE was a zinc-metallopeptidase similar to Carboxypeptidase A.

  • The Anchor: Proline was selected to mimic the terminal amino acid of Angiotensin I.[5]

  • The Warhead: A succinyl group was initially tried (mimicking the peptide backbone), but potency was low.

  • The Breakthrough: Replacing the carboxylate with a thiol (-SH) group created a monodentate ligand with exceptionally high affinity for the active site Zinc ion (

    
    ).
    

Table 1: Evolution of ACE Inhibitors

DrugStructure ClassHalf-Life (

)
BioavailabilityKey Feature
Captopril Mercapto-alkanoyl< 2 hrs~75%First-in-class; Thiol binds Zn; Short duration; Taste disturbances.
Enalapril Carboxy-alkanoyl11 hrs~60%Prodrug (Enalaprilat); Removes thiol to reduce side effects; Transition state mimic.
Lisinopril Carboxy-alkanoyl12 hrs~25%Lysine derivative; Hydrophilic; Not metabolized by liver (excreted unchanged).

Part 3: Synthetic Methodologies

While hydrogenation of pyrrole or reductive amination (industrial) produces simple pyrrolidines, drug discovery requires high stereocontrol.

The Organocatalytic Revolution

In the early 2000s, List and Barbas demonstrated that L-Proline itself could catalyze asymmetric aldol reactions via an enamine intermediate . This mimicked the mechanism of Class I aldolases, proving that small organic molecules could rival enzymes in stereoselectivity.

The Gold Standard: 1,3-Dipolar Cycloaddition

For constructing complex, polysubstituted pyrrolidine cores (as seen in modern antivirals), the [3+2] cycloaddition of azomethine ylides is the preferred method.[6] This reaction creates two C-C bonds and up to four stereocenters in a single step.

Diagram 1: Synthetic & Historical Evolution

PyrrolidineHistory Nicotine Nicotine (1828) Natural Alkaloid Proline L-Proline (1900s) Proteinogenic AA Teprotide Teprotide (1965) Snake Venom Peptide Proline->Teprotide Bio-inspiration Organocatalysis Enamine Catalysis (2000) List/Barbas Proline->Organocatalysis Catalytic Utility Captopril Captopril (1975) First Rational ACEi Teprotide->Captopril Peptidomimetic Design (Zn Binding) Daclatasvir Daclatasvir (2014) HCV NS5A Inhibitor Captopril->Daclatasvir Scaffold Evolution Organocatalysis->Daclatasvir Synthetic Methods

Caption: Timeline showing the transition from natural product isolation to rational design and modern catalytic applications.

Part 4: Experimental Protocol

Method: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Objective: Synthesis of a chiral pyrrolidine-2,4-dicarboxylate scaffold. Mechanism:


 or 

catalyzed reaction between an imino ester and an electron-deficient alkene.
Reagents & Equipment[8]
  • Substrate: Methyl

    
    -benzylideneglycinate (1.0 equiv).
    
  • Dipolarophile:

    
    -Methylmaleimide (1.2 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
    -Fesulphos or chiral Phosphoramidite (6 mol%).
    
  • Solvent: Anhydrous Toluene or DCM.

  • Base: Triethylamine (

    
    , 10 mol%).
    
Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (8.3 mg, 0.05 mmol) and the chiral ligand (0.06 mmol) in anhydrous Toluene (2 mL).
      
    • Stir at room temperature for 30 minutes to ensure complexation. Why: Pre-formation of the chiral Lewis acid complex is critical for high enantiomeric excess (ee).

  • Ylide Generation:

    • Add Methyl

      
      -benzylideneglycinate (177 mg, 1.0 mmol) to the catalyst solution.
      
    • Add

      
       (14 
      
      
      
      L, 0.1 mmol).
    • Mechanism:[7][8][9][10][11] The base deprotonates the

      
      -position of the imine, which is coordinated to the Ag(I). This forms the metallo-azomethine ylide  dipole.
      
  • Cycloaddition:

    • Cool the reaction mixture to -20°C (or maintain RT depending on ligand reactivity).

    • Add

      
      -Methylmaleimide (133 mg, 1.2 mmol) dissolved in Toluene (1 mL) dropwise.
      
    • Stir until TLC indicates consumption of the imine (typically 2–6 hours).

    • Stereocontrol: The chiral ligand blocks one face of the dipole, forcing the dipolarophile to approach from the opposite side (Endo-selectivity is usually favored due to secondary orbital interactions).

  • Workup & Purification:

    • Filter the mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc 3:1).

  • Validation:

    • NMR:

      
       NMR should show characteristic pyrrolidine ring protons at 3.5–4.5 ppm.
      
    • HPLC: Analyze ee% using a Chiralpak AD-H column (Isopropanol/Hexane mobile phase).

Diagram 2: Reaction Mechanism (Azomethine Ylide)

Mechanism Precursor Imino Ester + Metal Salt (Ag/Cu) Ylide Metallo-Azomethine Ylide (1,3-Dipole) Precursor->Ylide Deprotonation (-H+) TS Transition State (Endo-Approach) Ylide->TS + Dipolarophile (Alkene) Product Chiral Pyrrolidine Scaffold TS->Product Cyclization (C-C Bond Formation)

Caption: Catalytic cycle of the [3+2] cycloaddition showing the formation of the reactive dipole and stereoselective cyclization.

Part 5: Modern Applications (HCV & Beyond)

The pyrrolidine scaffold remains vital in contemporary virology, specifically in targeting the HCV NS5A replication complex.

Case Study: Daclatasvir Discovered via phenotypic screening, Daclatasvir exhibits picomolar potency against Hepatitis C.

  • Structure: It is a

    
    -symmetric dimer.
    
  • Role of Pyrrolidine: Two L-proline moieties are linked to a biphenyl core. The proline nitrogen is capped with a valine residue.

  • SAR Insight: The pyrrolidine ring provides the necessary rigidity to position the imidazole groups into the minor groove of the viral RNA replication complex. The "proline pucker" is essential for this induced fit.

Diagram 3: SAR Logic of Daclatasvir

DaclatasvirSAR cluster_0 Pharmacophore Function Core Biphenyl Core (Linker) Warhead Imidazole-Pyrrolidine (Effectors) Core->Warhead Symmetry Cap Valine Cap (Peptidomimetic) Warhead->Cap Amide Bond Func1 RNA Groove Binding Warhead->Func1 Func2 Metabolic Stability Cap->Func2

Caption: Structural logic of Daclatasvir, highlighting the role of the pyrrolidine-imidazole unit in RNA binding.

References

  • Discovery of Captopril: Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592.

  • Pyrrolidine in Drug Discovery: Meanwell, N. A., et al. (2014).[12] Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect.[11][12][13] Journal of Medicinal Chemistry, 57(11), 5057–5071.

  • Organocatalysis (Nobel Prize Work): List, B., Lerner, R. A., & Barbas, C. F. (2000).[14] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Cycloaddition Protocol: Adrio, J., & Carretero, J. C. (2005). A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes.[6] Organic Letters, 7(12), 2539–2542.

  • Medicinal Chemistry Review: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

Sources

Technical Whitepaper: Spectroscopic Profiling of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride . It synthesizes theoretical rigor with practical, bench-level insights.

Executive Summary & Chemical Identity

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a critical chiral intermediate used in the synthesis of diverse pharmaceutical agents, particularly those targeting monoamine transporters and sigma receptors. As a secondary amine salt, its spectroscopic signature is defined by the interplay between the rigid pyrrolidine core, the electron-rich anisole moiety, and the ionic interactions of the hydrochloride counterion.

This guide provides a validated framework for the structural confirmation of this compound using NMR, IR, and MS, emphasizing the distinction between the salt and free base forms.

Chemical Identifiers
PropertyDetail
IUPAC Name (3R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
CAS (Free Base) 1335461-68-1
CAS (Racemic HCl) 91246-25-2
Molecular Formula C₁₁H₁₅NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 213.70 g/mol (Salt); 177.25 g/mol (Base)
Appearance White to off-white crystalline solid

Analytical Workflow Strategy

The characterization of chiral salts requires a logical flow to ensure both chemical purity and enantiomeric integrity.

AnalyticalWorkflow Sample Raw Sample (R)-Enantiomer HCl Prep Sample Prep (Drying/Solvation) Sample->Prep MS Mass Spectrometry (MW Confirmation) Prep->MS Dilution (MeOH) NMR 1H/13C NMR (Connectivity & Purity) Prep->NMR Solvation (DMSO-d6) IR FT-IR (Functional Groups) Prep->IR Solid State (KBr) Chiral Chiral HPLC/Polarimetry (Enantiomeric Excess) NMR->Chiral If Purity >95%

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode.[7] Rationale: ESI is soft enough to preserve the molecular ion [M+H]+ while allowing for controlled fragmentation to verify the core structure.

Primary Ionization Data
Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 178.12 Protonated molecular ion (Base peak).
[M+Na]⁺ 200.10Sodium adduct (common in glass capillaries).
[2M+H]⁺ 355.24Dimer formation (concentration dependent).
Fragmentation Logic

The fragmentation pattern is dominated by the stability of the benzylic cation and the pyrrolidine ring cleavage.

MS_Fragmentation M_H [M+H]+ m/z 178.1 Frag1 Loss of NH3 (Ring Opening) M_H->Frag1 - 17 Da Frag3 Demethylation [M+H - CH3]+ M_H->Frag3 - 15 Da Frag2 Tropylium-like Cation m/z ~135 Frag1->Frag2 Benzylic Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway for 3-arylpyrrolidines.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or Diamond ATR. Distinction: The HCl salt shows a distinct broad ammonium band absent in the free base.

Frequency (cm⁻¹)IntensityFunctional Group Assignment
2400 – 3000 Broad, StrongN–H⁺ Stretching : Characteristic of secondary amine hydrochloride salts. Overlaps with C-H stretches.
2835 MediumC–H Stretching (Methoxy) : Specific to the O-CH₃ group.
1610, 1515 StrongC=C Aromatic Stretching : Ring breathing modes of the para-substituted benzene.
1245 StrongC–O–C Stretching (Asymmetric) : Aryl alkyl ether.
1030 MediumC–O–C Stretching (Symmetric) : Aryl alkyl ether.
825 StrongC–H Bending (OOP) : Para-substituted benzene (indicative of 1,4-substitution).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended). Rationale: CDCl₃ may lead to aggregation of the salt or poor solubility. DMSO-d₆ ensures full solubility and slows proton exchange, often allowing the observation of the ammonium protons.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the para-substitution pattern and the diastereotopic protons of the pyrrolidine ring.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
9.40 – 9.60 Broad Singlet2HNH₂⁺ Ammonium protons. Exchangeable with D₂O.
7.24 Doublet (J≈8.5 Hz)2HAr-H (meta) Protons meta to methoxy, ortho to pyrrolidine.
6.91 Doublet (J≈8.5 Hz)2HAr-H (ortho) Protons ortho to methoxy (shielded by oxygen).
3.73 Singlet3HOCH₃ Methoxy group.
3.30 – 3.55 Multiplet2HH-5 (Ring) α-protons to nitrogen. Deshielded by N⁺.
3.15 – 3.25 Multiplet1HH-3 (Chiral) Benzylic proton at the chiral center.
3.00 – 3.15 Multiplet1HH-2a (Ring) α-proton to nitrogen.
2.85 – 2.95 Multiplet1HH-2b (Ring) Diastereotopic partner to H-2a.
2.25 – 2.35 Multiplet1HH-4a (Ring) β-proton.
1.90 – 2.05 Multiplet1HH-4b (Ring) β-proton.

Note: The AA'BB' pattern (two doublets) in the aromatic region is definitive for 1,4-substitution. The complexity of the aliphatic region (1.9–3.6 ppm) arises from the chiral center at C3, making the C2 and C4 protons diastereotopic.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Assignment
158.5 C-Ar (C4') : Ipso to Methoxy (Deshielded).
132.0 C-Ar (C1') : Ipso to Pyrrolidine.
128.5 C-Ar (C2', C6') : Meta to Methoxy.
114.3 C-Ar (C3', C5') : Ortho to Methoxy.
55.6 OCH₃ : Methoxy carbon.[8]
51.2 C-2 : α-Carbon (Next to N).
45.8 C-5 : α-Carbon (Next to N).
41.5 C-3 : Chiral Center (Benzylic).
32.1 C-4 : β-Carbon.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize water peaks and ensure salt dissociation.

  • Weigh 10–15 mg of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Validation: If the NH₂⁺ peak is not visible, the solvent may contain water which facilitates rapid exchange. Dry the sample in a vacuum oven at 40°C before re-dissolving.

Protocol B: IR Sample Preparation (KBr Pellet)

Objective: Obtain clear fingerprint region without moisture interference.

  • Mix 1-2 mg of the sample with 200 mg of spectroscopic grade KBr (dried).

  • Grind finely in an agate mortar to avoid scattering effects (Christiansen effect).

  • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquire background spectrum (pure KBr) before sample analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • Westphal, F., et al. (2009).Mass and NMR spectroscopic characterization of pyrrolidinophenone derivatives. Forensic Science International.

Sources

Comprehensive Physicochemical Profiling and Analytical Workflows for (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a critical chiral building block and pharmacophore utilized extensively in the development of monoamine reuptake inhibitors and novel neurotherapeutics. The presence of the electron-donating methoxy group on the phenyl ring, combined with the basic pyrrolidine nitrogen, dictates its unique physicochemical behavior. This technical guide provides an authoritative framework on its physical characteristics, structural validation, and the mechanistic rationale behind its analytical handling.

Physicochemical Properties & Structural Characterization

Understanding the baseline physical properties is paramount for formulation and synthetic scaling. The hydrochloride salt form is specifically selected over the free base (CAS 1335461-68-1)[1] to enhance aqueous solubility, improve solid-state handling, and prevent oxidative degradation of the secondary amine.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
MDL Number MFCD08751436
Free Base CAS Number 1335461-68-1
Physical State Solid (White to off-white crystalline powder)
Solubility Profile High in H₂O, Methanol, DMSO; Low in Hexanes
Stereochemistry (R)-configuration at C3 of the pyrrolidine ring

Quantitative data is supported by ChemicalBook supplier specifications[2].

Mechanistic Insights: Salt Formation and Chiral Integrity

The synthesis and isolation of the (R)-enantiomer typically involve chiral resolution of the racemic free base using resolving agents like D-tartaric acid, followed by precipitation using anhydrous HCl gas in isopropanol.

Causality of Solvent Choice: Isopropanol is chosen for the HCl salt precipitation because the dielectric constant of the solvent allows the highly polar hydrochloride salt to crystallize out efficiently. Simultaneously, it leaves unreacted, less polar impurities in the mother liquor, thus acting as an integrated purification step.

G A Racemic Free Base B Chiral Resolution (Tartaric Acid) A->B Step 1 C (R)-Enantiomer Free Base B->C Step 2 D HCl Gas / iPrOH Crystallization C->D Step 3 E (R)-3-(4-Methoxyphenyl) pyrrolidine HCl D->E Step 4

Fig 1: Logical workflow for chiral resolution and hydrochloride salt formation.

Analytical Workflows & Experimental Protocols

To ensure the material meets pharmaceutical-grade standards, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems to guarantee data integrity.

G cluster_0 Chiral Purity (ee%) cluster_1 Physicochemical Profiling Start Sample Prep: (R)-Enantiomer HCl HPLC Chiral HPLC (Daicel Chiralpak) Start->HPLC DSC DSC / TGA (Thermal Stability) Start->DSC NMR 1H & 13C NMR (Structural Integrity) Start->NMR UV UV Detection (220 nm) HPLC->UV

Fig 2: Analytical validation workflow for chiral purity and physicochemical profiling.

Protocol 1: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Objective: Quantify the chiral purity of the (R)-enantiomer against the (S)-enantiomer. Mechanistic Rationale: The basic secondary amine can interact strongly with residual silanols on the stationary phase, causing severe peak tailing. We utilize 0.1% Diethylamine (DEA) in the mobile phase to competitively bind these silanol groups, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl in 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane:Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA) modifier. Degas via sonication for 10 minutes.

  • Column Equilibration: Flush a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline stabilizes at 220 nm.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic reference standard.

    • Acceptance Criteria: The system is validated only if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0, and the area ratio is 50.0 ± 1.0%. If Rs < 2.0, column regeneration is required.

  • Sample Analysis: Inject 10 µL of the prepared sample. Record the chromatogram for 20 minutes.

  • Data Processing: Calculate the enantiomeric excess (ee%) using the formula: ee% =[(Area R - Area S) / (Area R + Area S)] x 100.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point onset and screen for polymorphic impurities. Mechanistic Rationale: A heating rate of 10°C/min is explicitly chosen. A faster rate artificially broadens the melting endotherm, masking potential polymorphic transitions, while a slower rate reduces the heat flow signal-to-noise ratio.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Run a high-purity Indium standard. The system validates itself for the batch if the extrapolated onset temperature is 156.6°C ± 0.2°C.

  • Sample Encapsulation: Accurately weigh 2.0 - 3.0 mg of the sample into a standard aluminum DSC pan. Crimp the lid loosely to allow the escape of any residual volatile solvents, preventing pressure-induced baseline artifacts.

  • Purge Gas: Set the Nitrogen purge gas flow to 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycle: Equilibrate the sample at 25°C. Heat from 25°C to 250°C at a strictly controlled rate of 10°C/min.

  • Analysis: Identify the sharp endothermic peak corresponding to the melting point. A secondary, broader endotherm prior to the melting point indicates the presence of a solvate or a lower-energy polymorph.

Conclusion

The rigorous characterization of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride requires a deep understanding of its stereochemical and basic amine properties. By employing self-validating analytical protocols and mechanistically driven experimental choices, researchers can ensure the structural integrity and chiral purity of this vital building block for downstream pharmaceutical applications.

References

Sources

An In-depth Technical Guide to Determining the Solubility Profile of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of the hydrochloride salt of (r)-3-(4-Methoxyphenyl)pyrrolidine, a critical parameter for its development as a potential therapeutic agent. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols.

The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a cornerstone of "developability." A drug must be in solution to be absorbed, distributed, and to ultimately reach its therapeutic target.[1][2] Insufficient solubility can lead to a cascade of undesirable outcomes, including poor bioavailability, high pharmacokinetic variability, and the need for high doses that may increase the risk of toxicity.[3][4] Consequently, a thorough understanding of a compound's solubility profile is not merely a data point but a critical component of risk assessment and mitigation in the early stages of drug development.[3]

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride, as a hydrochloride salt of a secondary amine, is rationally designed to enhance aqueous solubility compared to its free base.[5][6][7] The protonated nitrogen of the pyrrolidine ring readily forms ionic interactions with water, a strategy commonly employed in the pharmaceutical industry to improve the dissolution of basic compounds.[6][8] This guide will delineate the essential experiments to quantify this solubility and understand its behavior in physiologically relevant conditions.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

The term "solubility" can be broadly categorized into two key types: thermodynamic and kinetic. Both provide valuable, yet distinct, insights into a compound's behavior in solution.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[9] It is a state where the rate of dissolution of the solid compound is equal to the rate of precipitation. The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[10][11]

  • Kinetic Solubility (Apparent Solubility): This measurement is determined by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer.[10][12] The concentration at which precipitation occurs is the kinetic solubility. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, as it provides a rapid assessment of potential solubility liabilities.[13][14]

A visual representation of the workflows for determining these two types of solubility is presented below.

G cluster_0 Thermodynamic Solubility Workflow cluster_1 Kinetic Solubility Workflow TS_Start Start: Solid Compound TS_Add Add excess solid to aqueous buffer TS_Start->TS_Add TS_Equilibrate Equilibrate (e.g., 24-48h shaking) TS_Add->TS_Equilibrate TS_Separate Separate solid & liquid (centrifuge/filter) TS_Equilibrate->TS_Separate TS_Quantify Quantify concentration in supernatant (HPLC/UV) TS_Separate->TS_Quantify TS_End Result: Equilibrium Solubility TS_Quantify->TS_End KS_Start Start: Compound in DMSO stock KS_Add Add stock to aqueous buffer KS_Start->KS_Add KS_Incubate Incubate (e.g., 1-2h) KS_Add->KS_Incubate KS_Detect Detect precipitation (nephelometry/turbidimetry) KS_Incubate->KS_Detect KS_End Result: Apparent Solubility KS_Detect->KS_End

Caption: High-level workflows for thermodynamic and kinetic solubility determination.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the solubility profile of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established guidelines and best practices for determining equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) classification.[15][16][17]

Objective: To determine the equilibrium solubility of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride in various aqueous buffers at a physiologically relevant temperature.

Materials:

  • (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • 0.1 M Hydrochloric acid, pH 1.2

  • HPLC-grade water, acetonitrile, and appropriate analytical standards

  • Vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation: Add an excess amount of solid (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride to separate vials for each buffer system (pH 1.2, 4.5, and 7.4). A visible amount of undissolved solid should remain to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is also recommended to confirm that equilibrium has been maintained.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at 37 °C for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any remaining undissolved particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter. The initial portion of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification: Prepare serial dilutions of the clear filtrate/supernatant. Analyze these dilutions using a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using known concentrations of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride.

  • pH Measurement: The final pH of each saturated solution should be measured and recorded to ensure the buffer capacity was maintained.[17]

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment and is based on detecting the formation of precipitate when a DMSO stock solution is introduced into an aqueous buffer.[14]

Objective: To rapidly assess the apparent solubility of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Materials:

  • (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with nephelometry or turbidimetry capabilities

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add an aliquot of each dilution to a corresponding well in a separate 96-well plate containing PBS at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[14]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in the signal is observed, compared to a DMSO-only control, is determined to be the kinetic solubility.

The logical flow for selecting and executing these solubility assays is depicted in the following diagram.

Caption: Decision workflow for selecting the appropriate solubility assay.

Data Presentation and Interpretation

For a compound like (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride, it is expected that the solubility will be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated. The following tables present a hypothetical but plausible solubility profile.

Table 1: Thermodynamic Solubility of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride at 37 °C

Buffer SystemFinal pHSolubility (mg/mL)Solubility (µM)
0.1 M HCl1.2> 200> 926,000
Citrate Buffer4.5155717,592
PBS7.448222,222

Table 2: Kinetic Solubility of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Assay MediumFinal pHKinetic Solubility (µM)
PBS7.4180

Interpretation of Results:

The hypothetical data illustrates several key points:

  • The compound exhibits high aqueous solubility, as anticipated for a hydrochloride salt.

  • There is a clear pH-dependent solubility profile, with solubility decreasing as the pH increases towards the pKa of the pyrrolidine nitrogen. This is a critical consideration for oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

  • The kinetic solubility value is lower than the thermodynamic solubility at the same pH. This is a common observation, as the kinetic method's rapid precipitation from a supersaturated solution does not represent the true equilibrium state.

Based on the Biopharmaceutics Classification System (BCS) guidelines, a drug is considered highly soluble if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 7.5.[1] With a lowest measured solubility of 48 mg/mL in this hypothetical case, a significant therapeutic dose could be dissolved in 250 mL, likely placing this compound in the "highly soluble" category (BCS Class 1 or 3), pending permeability data.

Conclusion

A comprehensive understanding of the solubility profile of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is fundamental to its successful development. This guide has outlined the rationale and provided detailed protocols for determining both thermodynamic and kinetic solubility. By executing these experiments, researchers and drug development professionals can generate the critical data needed to inform formulation strategies, predict in vivo performance, and make go/no-go decisions with greater confidence. The inherent properties of this hydrochloride salt suggest a favorable solubility profile, but only rigorous experimental validation, as described herein, can provide the definitive characterization required for advancing a promising new chemical entity.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popa, M., & Bodoki, E. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 395-402. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Pharmacy Education. (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?[Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]

  • ChemBK. (n.d.). (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. [Link]

  • World Health Organization. (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?[Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. [Link]

  • Wikipedia. (n.d.). Hydrochloride. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)-3-methylpyrrolidine hydrochloride. [Link]

Sources

Methodological & Application

Application Note: (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1217833-47-4 for HCl salt; 1335461-68-1 for free base) is a high-value chiral building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators. Its structural rigidity, provided by the pyrrolidine ring, combined with the electronic properties of the 4-methoxyphenyl group, makes it a "privileged scaffold" for exploring structure-activity relationships (SAR) in drug discovery. This guide outlines the strategic utility of this scaffold, detailed handling protocols, and validated synthetic workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
CAS Number 1217833-47-4 (HCl salt); 1335461-68-1 (Free Base)
Molecular Formula C₁₁H₁₅NO[1][2][3] · HCl
Molecular Weight 213.70 g/mol (Salt); 177.24 g/mol (Free Base)
Appearance White to off-white crystalline solid
Chirality (R)-enantiomer; >98% ee (typical)
Solubility Soluble in water, methanol, DMSO; Sparingly soluble in DCM (as salt)
Hygroscopicity Moderate; store in desiccator

Strategic Utility in Medicinal Chemistry

The "Privileged" 3-Arylpyrrolidine Scaffold

The 3-arylpyrrolidine motif is a bioisostere of the 3-arylpiperidine and 3-aryl-tropane scaffolds found in numerous CNS-active drugs.

  • Conformational Restriction: Unlike flexible phenethylamine chains, the pyrrolidine ring locks the nitrogen and the aromatic ring into a specific spatial relationship. This reduces the entropic penalty upon binding to protein targets.[4]

  • Chiral Probe: The (R)-enantiomer allows researchers to probe the stereochemical requirements of a binding pocket. Often, one enantiomer exhibits >100-fold higher affinity than the other (e.g., in certain CCR5 or monoamine transporter inhibitors).

  • Electronic Modulation: The para-methoxy group serves as a hydrogen bond acceptor and blocks metabolic oxidation at the para-position, though it introduces a potential site for O-demethylation by CYP2D6.

Key Therapeutic Areas
  • GPCR Antagonists: Used in the synthesis of CXCR4 antagonists (chemokine receptors involved in cancer metastasis) and MCHr1 antagonists (obesity). The pyrrolidine nitrogen typically engages in a salt bridge with an aspartate residue in the GPCR transmembrane domain.

  • Kinase Inhibitors: The scaffold serves as a solvent-exposed tail or a hinge-binding element in inhibitors targeting JAK2 and SRC family kinases.

  • CNS Agents: Structural analogs are investigated for Triple Reuptake Inhibition (Serotonin, Norepinephrine, Dopamine) for depression and neuropathic pain.

Experimental Protocols

Protocol A: Salt Breaking (Free-Basing)

Context: The HCl salt is stable but unreactive in many metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) and can cause side reactions in sensitive amide couplings. Always convert to the free base immediately prior to use for optimal yields.

Reagents:

  • (R)-3-(4-Methoxyphenyl)pyrrolidine HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[5]

  • 1N NaOH or Saturated NaHCO₃

  • Brine

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL per gram of salt). It may not fully dissolve.

  • Neutralization: Add 1N NaOH (1.2 eq) slowly with vigorous stirring. The solid should dissolve as the free amine is liberated and partitions into the organic layer.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[4][5]

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo to yield the free base as a viscous colorless to pale yellow oil.

    • Note: The free amine absorbs CO₂ from the air; use immediately or store under argon at -20°C.

Protocol B: N-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Context: Common for attaching the pyrrolidine to heteroaryl cores (e.g., chloropyrimidines, chloropyridines) in kinase inhibitor synthesis.

Reagents:

  • (R)-3-(4-Methoxyphenyl)pyrrolidine (Free base, 1.2 eq)

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or NMP (for high temp) or Isopropanol.

Procedure:

  • Dissolve the heteroaryl chloride in DMF (0.2 M).

  • Add DIPEA followed by the chiral pyrrolidine.

  • Heat to 80-100°C for 4-12 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Visualized Workflows

Synthetic Utility Map

This diagram illustrates the divergent pathways available from the core scaffold.

SyntheticUtility Core (R)-3-(4-Methoxyphenyl) pyrrolidine HCl FreeBase Free Base (Reactive Amine) Core->FreeBase NaOH/DCM (Protocol A) Amide Amide Coupling (R-COOH + HATU) FreeBase->Amide RedAm Reductive Amination (R-CHO + STAB) FreeBase->RedAm SNAr SNAr Displacement (Ar-Cl + DIPEA) FreeBase->SNAr Buchwald Buchwald Coupling (Ar-Br + Pd cat) FreeBase->Buchwald GPCR GPCR Ligands (CXCR4, MCHr1) Amide->GPCR CNS CNS Agents (Reuptake Inhibitors) RedAm->CNS Kinase Kinase Inhibitors (JAK2, SRC) SNAr->Kinase Buchwald->CNS

Caption: Divergent synthesis pathways transforming the chiral pyrrolidine core into major drug classes.

Quality Control & Troubleshooting

Chiral Purity Analysis

Ensuring the enantiomeric excess (ee) is critical, as racemization can occur under harsh acidic or basic conditions at high temperatures.

  • Method: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: CO₂/Methanol (with 0.1% Diethylamine) for SFC; Hexane/IPA (90:10) with 0.1% DEA for HPLC.

  • Detection: UV at 254 nm or 280 nm (targeting the anisole chromophore).

  • Acceptance Criteria: >98% ee for medicinal chemistry applications.

Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield in Amide Coupling HCl salt used directly without sufficient base.Use Protocol A to free-base first, or use 3-4 eq of DIPEA/NMM in the reaction.
Racemization High temperature (>120°C) in strong base.Keep SNAr reactions <100°C; avoid strong alkoxide bases if possible.
Hygroscopicity Exposure to ambient moisture.Store salt in a desiccator. If "wet", dry under high vacuum at 40°C for 4h.

References

  • PubChem. "(R)-3-(4-Methoxyphenyl)pyrrolidine."[1] National Library of Medicine.[1] Link

  • Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379, 34. Link

  • Johansson, A., et al. (2016).[6] "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist."[6] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • BenchChem. "Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers." (Adapted for general pyrrolidine handling). Link

  • Sigma-Aldrich. "Safety Data Sheet: 3-(4-Methoxyphenyl)pyrrolidine hydrochloride." Link

Sources

Experimental protocol for N-alkylation using pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrrolidine rings are ubiquitous pharmacophores, present in over 8% of FDA-approved small molecule drugs (e.g., Nicotine, Racetams, Procyclidine). The derivatization of the pyrrolidine nitrogen is a critical step in Lead Optimization, modulating lipophilicity (LogP), metabolic stability, and receptor binding affinity.

This guide moves beyond textbook definitions to provide a field-proven decision framework for N-alkylation. While simple SN2 substitution is common, it is fraught with the risk of quaternization (over-alkylation) due to the high nucleophilicity of the pyrrolidine nitrogen (pKaH ≈ 11.3).

We present two validated protocols:

  • Method A (Direct Alkylation): Optimized for primary alkyl halides and non-sensitive substrates.

  • Method B (Reductive Amination): The "Gold Standard" for introducing secondary alkyl groups, sterically hindered chains, or when chemoselectivity is paramount.

Mechanistic Decision Framework

The choice between direct alkylation and reductive amination should not be arbitrary. It is dictated by the electrophile's nature and the risk of quaternary ammonium salt formation.

Critical Parameter Analysis[1]
  • Nucleophilicity: Pyrrolidine is a secondary amine and a strong nucleophile. In SN2 reactions, the product (a tertiary amine) remains nucleophilic, leading to potential N,N-dialkylation (quaternization).

  • Sterics: 2-substituted pyrrolidines (e.g., Proline derivatives) impose steric drag. Reductive amination is often superior here as it proceeds via a planar iminium intermediate, relieving steric strain during the transition state.

Pathway Visualization

The following diagram contrasts the kinetic profiles and intermediates of both methods.

G cluster_0 Method A: Direct S_N2 cluster_1 Method B: Reductive Amination Start Pyrrolidine (Sec. Amine) TS_SN2 Transition State (Steric Sensitive) Start->TS_SN2 + R-X + Base Iminium Iminium Ion (Planar) Start->Iminium + Carbonyl - H2O RX Alkyl Halide (R-X) Prod_Tert Tertiary Amine (Target) TS_SN2->Prod_Tert Quat Quaternary Salt (Impurity) Prod_Tert->Quat + Excess R-X (Over-alkylation) Ald Aldehyde/Ketone Iminium->Prod_Tert + Reductant RedAgent H- (STAB)

Figure 1: Mechanistic divergence. Note the "dead-end" nature of Reductive Amination regarding quaternization, making it self-limiting and safer for complex synthesis.

Protocol A: Direct Nucleophilic Substitution (SN2)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl), Allyl halides. Risk: Quaternization.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Pyrrolidine derivative (1.0 equiv).[1]

  • Electrophile: Alkyl Bromide or Iodide (1.05 equiv). Avoid Chlorides unless activated (e.g., benzyl chloride).

  • Base: Potassium Carbonate (K₂CO₃, 3.0 equiv) - Anhydrous, granular.

  • Solvent: Acetonitrile (ACN) - HPLC Grade.

  • Setup: Sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve the pyrrolidine derivative in ACN (0.2 M concentration).

  • Base Addition: Add K₂CO₃. The heterogeneous nature of this base buffers the reaction without causing rapid elimination side-reactions common with soluble bases like TEA.

  • Electrophile Addition (Critical): Add the alkyl halide dropwise over 10 minutes at 0°C.

    • Why? Keeping the electrophile concentration low initially prevents the "runaway" reaction where the product competes for the alkyl halide.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[2]

    • Monitoring: Check TLC/LCMS.[3][4] If starting material remains after 16h, heat to 60°C.

  • Workup: Filter off the solid K₂CO₃ salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine, dry over Na₂SO₄.

Optimization Table: Solvent & Base Effects
ParameterRecommendationRationale
Solvent Acetonitrile (ACN) Polar aprotic; accelerates SN2 rate significantly compared to THF or Toluene.
Alt. Solvent DMF Use only if substrate is insoluble in ACN. Harder to remove during workup.
Base Cs₂CO₃ Use for sterically hindered alkyl halides (Cesium effect increases solubility/reactivity).
Leaving Group I > Br >> Cl Iodides react fastest but are unstable. Bromides are the best balance of stability and reactivity.

Protocol B: Reductive Amination (Abdel-Magid Protocol)

Best for: Secondary alkyl groups (Isopropyl, Cyclohexyl), sensitive functional groups, preventing quaternization. Reference: This protocol is based on the seminal work by Abdel-Magid et al. using Sodium Triacetoxyborohydride (STAB).

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Pyrrolidine derivative (1.0 equiv).[1]

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) - Required for Ketones, optional for Aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[5]

Step-by-Step Methodology
  • Imine Formation: Dissolve pyrrolidine and the carbonyl compound in DCE (0.2 M).

    • Note: If using a ketone, add AcOH at this stage to catalyze iminium formation.

    • Time: Stir for 30 mins at RT. (Pre-formation of the iminium ion is not strictly necessary for aldehydes but recommended for ketones).

  • Reduction: Add STAB as a solid in one portion.

    • Safety: STAB evolves acetic acid, not hydrogen gas, making it safer than NaBH₄, but standard ventilation is required.

  • Reaction: Stir at RT for 2–12 hours.

    • Self-Validation: STAB is a mild reductant.[4][6] It reduces the iminium ion much faster than the aldehyde/ketone. If the reaction stalls, the aldehyde is likely not reducing, meaning the iminium formation is the bottleneck (add more acid or heat slightly).

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins to neutralize the borate complex.

  • Extraction: Extract with DCM (x3). Dry over MgSO₄.

Troubleshooting & Decision Matrix

Use this workflow to select the correct protocol and troubleshoot failures.

DecisionTree Start Start: N-Alkylation of Pyrrolidine Q1 Target R-Group Type? Start->Q1 Branch1 Primary Alkyl (Me, Et, Bn) Q1->Branch1 Branch2 Secondary Alkyl (iPr, Cy) or Sensitive Q1->Branch2 Q2 Is Quaternization a known risk? Branch1->Q2 MethodB Method B: Reductive Amination (STAB) Branch2->MethodB Sterics favor Iminium route MethodA Method A: Direct S_N2 (ACN/K2CO3) Q2->MethodA No Q2->MethodB Yes (Use Aldehyde) Issue1 Issue: Low Yield (Method A) MethodA->Issue1 Issue2 Issue: No Reaction (Method B) MethodB->Issue2 Fix1 Switch to Cs2CO3 or add KI (Finkelstein) Issue1->Fix1 Fix2 Add AcOH or Mol. Sieves Issue2->Fix2

Figure 2: Decision Matrix for Protocol Selection and Troubleshooting.

Common Failure Modes
  • Quaternization (Method A):

    • Symptom:[7][3][4][8][6][9][10] LCMS shows M+R mass.

    • Fix: Switch to Method B. If Method A is mandatory, use a syringe pump to add the alkyl halide over 2 hours.

  • Incomplete Conversion (Method B with Ketones):

    • Symptom:[7][3][4][8][6][9][10] Starting material persists.

    • Fix: Ketones are sterically hindered.[6] Add 4Å Molecular Sieves to drive the equilibrium toward the iminium ion by removing water.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][9][11][12] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[9] Link

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[8] Tetrahedron Letters, 2001, 42(10), 1799-1801. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition, Oxford University Press, 2012.
  • BenchChem. "Optimization of N-Alkylation of Secondary Amines." Application Guide, 2024. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and Safety Data Sheets (SDS) before execution.

Sources

Application Note: (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride in Neuropsychiatric Drug Discovery

[2]

Executive Summary

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a high-value chiral building block belonging to the 3-arylpyrrolidine class.[1][2] This scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the spatial arrangement of key neurotransmitters (serotonin, norepinephrine, dopamine) while providing conformational rigidity.

Its primary application lies in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Dopamine Receptor (D2/D3) Modulators .[2] Unlike flexible phenethylamine derivatives, the pyrrolidine ring locks the phenyl group into a specific vector, often enhancing selectivity and metabolic stability.

Scientific Rationale & Mechanism

The "Conformational Lock" Effect

Many monoamine reuptake inhibitors (e.g., Venlafaxine) possess flexible alkyl chains that allow the phenyl ring to rotate freely. (R)-3-(4-Methoxyphenyl)pyrrolidine constrains this rotation.

  • Pharmacophore Alignment: The distance between the basic pyrrolidine nitrogen and the centroid of the aromatic ring is fixed at approximately 5.0–5.5 Å, mimicking the bioactive conformation required for binding to the S1 subsite of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Chiral Specificity: The (R)-configuration is often critical.[2] In many 3-arylpyrrolidine series, one enantiomer exhibits nanomolar affinity for the transporter, while the other is inactive or targets a different protein.[1] Using the pure (R)-enantiomer eliminates "isomeric noise" in Structure-Activity Relationship (SAR) studies.[2]

Biological Pathways

The scaffold serves as a precursor for ligands that modulate synaptic transmission.[2]

  • Inhibition of Reuptake: Derivatives block SERT/NET, preventing neurotransmitter clearance and increasing synaptic concentrations.

  • Receptor Antagonism: N-alkylated derivatives (e.g., with bulky lipophilic groups) often show high affinity for Dopamine D3 receptors, relevant for antipsychotic and substance abuse research.[2]

Pathway Visualization

The following diagram illustrates the mechanistic role of ligands derived from this scaffold within the synaptic cleft.

SynapticModulationPresynapticPresynaptic NeuronSynapseSynaptic Cleft(High Neurotransmitter Conc.)Presynaptic->SynapseNeurotransmitter ReleasePostsynapticPostsynaptic NeuronSERTSERT / NET Transporter(Target)Synapse->SERTReuptake (Clearance)ReceptorsPostsynaptic Receptors(5-HT2A, D2, Adrenergic)Synapse->ReceptorsSignal ActivationSERT->PresynapticRecyclingScaffold(R)-3-(4-Methoxyphenyl)pyrrolidine DerivativeScaffold->SERTBLOCKS (Ki < 10 nM)

Figure 1: Mechanism of Action. The 3-arylpyrrolidine derivative binds to the transporter (SERT/NET), blocking reuptake and enhancing downstream signaling.

Experimental Protocols

Protocol A: General N-Functionalization (Library Generation)

Objective: To synthesize a library of tertiary amines from the secondary amine core to screen for SERT/NET selectivity.[2] Scope: Reductive amination is preferred for maintaining chiral integrity.[2]

Reagents:

  • (R)-3-(4-Methoxyphenyl)pyrrolidine HCl (1.0 eq)[2]

  • Aldehyde diversity set (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

  • Triethylamine (TEA) (1.0 eq, to neutralize HCl salt)[2]

Step-by-Step Procedure:

  • Salt Neutralization: In a 20 mL scintillation vial, suspend 100 mg (0.47 mmol) of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl in 4 mL of DCE. Add 65 µL (0.47 mmol) of TEA. Stir for 10 minutes until the solution is clear.

  • Imine Formation: Add the specific aldehyde (0.52 mmol, 1.1 eq) to the vial. Stir at Room Temperature (RT) for 30–60 minutes. Note: If the aldehyde is aromatic and sterically hindered, add catalytic acetic acid (1 drop).

  • Reduction: Add solid Sodium Triacetoxyborohydride (150 mg, 0.71 mmol) in one portion.

  • Reaction: Cap the vial and stir vigorously at RT for 12–16 hours. Monitor by LC-MS for disappearance of the starting amine (m/z ~178).[1][2]

  • Quench & Workup: Add 3 mL of saturated NaHCO₃ solution. Stir for 10 minutes. Extract the organic layer (DCM/DCE) using a phase separator cartridge or pipette.[2]

  • Purification: Evaporate solvent. Purify via preparative HPLC or silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Enantiomeric Purity Validation

Objective: Verify that the (R)-configuration is maintained after chemical modification.

Instrument: HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).[1][2] Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2] Flow Rate: 1.0 mL/min.[2] Detection: UV at 254 nm (targeting the anisole chromophore).[2] Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Data Summary: Typical SAR Trends

The following table summarizes expected biological activity shifts based on N-substitution of this scaffold.

N-Substituent (R-Group)Predicted Primary TargetRationale
Hydrogen (Free Amine) Weak SERT/NETCore scaffold; low lipophilicity limits BBB penetration.[1][2]
Methyl / Ethyl Balanced SNRIMimics Venlafaxine/Milnacipran pharmacophore.[2]
Benzyl / Phenethyl NET SelectiveIncreased steric bulk favors NET binding pocket.[2]
Propyl-Phthalimide Dopamine D2/D3Linker length allows interaction with secondary binding pockets in GPCRs.[1][2]
Biaryl Ether Triple Inhibitor (SNDRI)High lipophilicity; accesses deep hydrophobic pockets.[2]

Synthetic Workflow Diagram

This diagram outlines the logical flow from the raw building block to a lead candidate.

WorkflowStart(R)-3-(4-Methoxyphenyl)pyrrolidine HClStep1Free Base Liberation(TEA/DCM)Start->Step1Branch1Reductive Amination(Aldehydes)Step1->Branch1Branch2Amide Coupling(Acids/EDC)Step1->Branch2Branch3SNAr / Buchwald(Aryl Halides)Step1->Branch3LibraryAnalog Library(N-Substituted)Branch1->LibraryBranch2->LibraryBranch3->LibraryScreenIn Vitro Screening(SERT/NET/DAT)Library->ScreenLeadLead CandidateSelectionScreen->LeadIC50 < 50nM

Figure 2: Synthetic workflow for generating a CNS-focused library from the pyrrolidine core.

Safety & Handling

  • Hazards: The hydrochloride salt is an irritant (H315, H319, H335). Avoid inhalation of dust.[2]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may react with the electron-rich methoxy-phenyl ring.[2]

References

  • 3-Arylpyrrolidines as SNRIs: Van Orden, L. J., et al.[2] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 2013.[3] Link

  • Dopamine Receptor Ligands: Bannwart, L. M., et al. "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2008.[4][5] Link

  • Synthesis Methodology: "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." PMC, 2018. Link

  • General Pharmacology: "Serotonin–norepinephrine reuptake inhibitor."[2][6] Wikipedia.[2] Link[2]

  • Chemical Data: PubChem Compound Summary for (R)-3-(4-Methoxyphenyl)pyrrolidine. Link

Application Note: The Role and Efficacy of Pyrrolidine Catalysts in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction essential for synthesizing pharmaceutical intermediates (such as glitazones), natural products, and complex polymers[1][2]. While traditional protocols frequently rely on piperidine as a basic catalyst, modern synthetic chemistry increasingly favors pyrrolidine . This application note provides an in-depth technical analysis of the mechanistic causality behind pyrrolidine's superior catalytic efficacy. Furthermore, it details self-validating experimental protocols for both standard organic synthesis and green, solvent-free applications using pyrrolidinium-based ionic liquids.

Mechanistic Causality: Why Pyrrolidine Outperforms Piperidine

The catalytic activity of cyclic secondary amines in Knoevenagel condensations is intrinsically governed by the balance of their basicity and nucleophilicity[3]. The reaction proceeds via a dual-activation pathway:

  • Base Catalysis : The amine deprotonates the active methylene compound to generate a nucleophilic enolate[4].

  • Iminium Catalysis : The amine condenses with the carbonyl compound to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack[3].

The Pyrrolidine Advantage: Pyrrolidine (a five-membered ring) and piperidine (a six-membered ring) possess nearly identical basicities, with pKa values of ~11.31 and ~11.28, respectively[1]. Despite this similarity, pyrrolidine consistently demonstrates superior catalytic performance. The causality lies in its enhanced nucleophilicity and reduced steric hindrance. The five-membered ring of pyrrolidine exhibits greater conformational stability in its protonated (iminium) state[3]. This structural advantage allows for a much faster condensation with the aldehyde to form the iminium intermediate compared to the bulkier piperidine[5]. Consequently, pyrrolidine drives the reaction to completion faster, requires lower catalyst loading, and is highly effective at intercepting Knoevenagel adducts to form stable Mannich bases during the synthesis of complex unsymmetrical heterocycles[1][6].

Knoevenagel_Mechanism Aldehyde Carbonyl Compound (Aldehyde/Ketone) Iminium Iminium Ion Intermediate (Enhanced Electrophile) Aldehyde->Iminium + Catalyst Pyrrolidine Pyrrolidine Catalyst (Secondary Amine) Pyrrolidine->Iminium Enolate Enolate / Carbanion (Nucleophile) Pyrrolidine->Enolate Base Function Adduct C-C Bond Formation (Aldol-type Adduct) Iminium->Adduct Nucleophilic Attack ActiveMethylene Active Methylene (e.g., TZD) ActiveMethylene->Enolate Deprotonation Enolate->Adduct Product α,β-Unsaturated Product + H2O Adduct->Product Dehydration Product->Pyrrolidine Catalyst Regeneration

Caption: Mechanistic pathway of pyrrolidine-catalyzed Knoevenagel condensation via iminium activation.

Quantitative Performance Analysis

To empirically validate the superiority of pyrrolidine, we analyze the condensation of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde. The data clearly demonstrates that pyrrolidine achieves complete conversion at significantly lower equivalent loadings than piperidine[1].

CatalystCatalyst Loading (eq.)Reaction Time (min)Target AldehydeMax TZD Conversion (%)
Pyrrolidine 0.500480p-Methoxybenzaldehyde100.0
Pyrrolidine 0.625480p-Methoxybenzaldehyde100.0*
Piperidine 0.800480p-Methoxybenzaldehyde91.0

*Causality of Optimization: While both 0.5 and 0.625 eq. of pyrrolidine achieved 100% conversion, 0.625 eq. is recognized as the optimal loading because it yields a significantly higher initial consumption rate of TZD, minimizing overall process time in industrial scale-ups[1].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls (e.g., HPLC/TLC monitoring) and precise quenching mechanisms to prevent over-reaction or product degradation.

Protocol_Workflow Step1 1. Reagent Preparation Mix Aldehyde & Active Methylene Step2 2. Catalyst Introduction Add Pyrrolidine (0.1 - 0.625 eq) Step1->Step2 Step3 3. Reaction Execution Heat to Reflux or 0°C (Solvent-Free) Step2->Step3 Step4 4. In-Process Monitoring HPLC / TLC Analysis Step3->Step4 Step5 5. Quenching & Workup Acidic Wash to Halt Reaction Step4->Step5 Step6 6. Isolation & Purification Crystallization / Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for pyrrolidine-mediated Knoevenagel condensation.

Protocol A: Standard Synthesis of Pharmaceutical Intermediates (TZD Derivatives)

This protocol utilizes pyrrolidine in a standard organic solvent (ethanol) under reflux, optimized for the synthesis of glitazone precursors[1][7].

Materials:

  • Thiazolidine-2,4-dione (TZD) (4.0 mmol)

  • p-Methoxybenzaldehyde (4.0 mmol)

  • Pyrrolidine (2.5 mmol, 0.625 eq.)

  • Absolute Ethanol (60 mL)

  • Inhibitor Solution: 0.6% glacial acetic acid, 49.7% distilled water, 49.7% acetonitrile (v/v)

Step-by-Step Methodology:

  • Reagent Mixing: In a 125 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4.0 mmol of TZD and 4.0 mmol of p-methoxybenzaldehyde in 60 mL of absolute ethanol[7].

  • Thermal Equilibration: Heat the suspension on a heating mantle until the solvent reaches a gentle boil (78 °C)[7].

  • Catalyst Initiation: Inject 2.5 mmol (0.625 eq.) of pyrrolidine into the boiling mixture. Designate this exact moment as

    
    [7].
    
  • In-Process Monitoring (Self-Validation): Extract 30 µL aliquots at specific intervals (e.g., 20, 50, 180, 480 min). Immediately quench each aliquot into 1500 µL of the prepared inhibitor solution. Causality: The acetic acid instantly neutralizes the basic pyrrolidine catalyst, freezing the reaction state to provide an accurate kinetic snapshot for HPLC-UV analysis[1].

  • Quenching and Workup: After 480 minutes (or upon confirming 100% conversion via HPLC), remove the flask from heat. Induce crystallization by adding 5 mL of glacial acetic acid followed by 60 mL of distilled water[7].

  • Purification: Filter the crude precipitate using a Büchner funnel. Recrystallize the solid from an ethanol/water gradient to yield the pure (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione[7].

Protocol B: Green Solvent-Free Synthesis using Pyrrolidinium Ionic Liquids (PyrrILs)

For environmentally conscious workflows, pyrrolidine can be converted into a protic ionic liquid (e.g., Pyrrolidinium Acetate), which acts simultaneously as the solvent and the reusable catalyst[8][9].

Materials:

  • Dodecanaldehyde (1.0 mmol)

  • Methyl acetoacetate (1.0 mmol)

  • Pyrrolidinium Acetate (PyrrIL 2) (0.1 mmol, 10 mol%)

Step-by-Step Methodology:

  • Solvent-Free Mixing: In a reaction flask, combine dodecanaldehyde (1.0 mmol) and methyl acetoacetate (1.0 mmol) without any additional organic solvent[8].

  • Catalytic Activation: Add 10 mol% of PyrrIL 2 directly to the neat mixture[9].

  • Reaction Execution: Stir the mixture at 0 °C. Causality: Maintaining a low temperature (0 °C) is critical when working with long-chain aliphatic aldehydes to prevent unwanted side reactions, aldol self-condensation, and thermal degradation[8][9].

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent[4][8]. The reaction is typically complete within 1.5 hours when the aldehyde spot entirely disappears[9].

  • Product Isolation: Extract the target long-chain alkylidene directly from the ionic liquid using diethyl ether (3 x 5 mL). The PyrrIL remains intact as a separate phase[8].

  • Catalyst Recycling: Wash the recovered PyrrIL phase with ether, dry under vacuum, and reuse. This self-validating green system retains full catalytic activity for up to four consecutive cycles[8][9].

References

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Organic & Medicinal Chemistry International Journal (Juniper Publishers). Available at:[Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC - NIH. Available at:[Link]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing). Available at:[Link]

Sources

Synthesis of novel compounds using (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl

Abstract & Introduction

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1335461-68-1) represents a "privileged scaffold" in modern drug discovery.[1] The 3-arylpyrrolidine core is a structural motif found in numerous bioactive molecules, particularly those targeting monoamine transporters (DAT, NET, SERT), Chemokine Receptor 5 (CCR5), and ROR


t nuclear receptors.

The specific (R)-enantiomer offers a critical stereochemical handle.[1] In many GPCR and transporter targets, the (R)-configuration dictates selectivity profiles (e.g., distinguishing between dopamine and norepinephrine transporter inhibition).

This Application Note provides a validated technical guide for utilizing this salt as a building block in high-throughput parallel synthesis and lead optimization. We focus on two primary synthetic vectors:

  • N-Functionalization: Modulating physicochemical properties (logP, pKa) via reductive amination and C-N cross-coupling.[1]

  • Core Decoration: Accessing phenolic derivatives for fragment growing.

Chemical Properties & Handling

Compound: (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride MW: 213.70 g/mol (HCl salt) | 177.24 g/mol (Free base) Appearance: White to off-white crystalline solid.[1] Solubility: Highly soluble in water, MeOH, DMSO.[1] Limited solubility in non-polar solvents (DCM, Toluene) as the salt.[1]

Protocol A: Preparation of the Free Base

Rationale: Most transition-metal catalyzed couplings (Buchwald-Hartwig) and nucleophilic substitutions require the amine to be in its free base form to prevent catalyst poisoning or stoichiometric mismatch.[1]

  • Dissolution: Suspend 10.0 g (46.8 mmol) of the HCl salt in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 100 mL of 1N NaOH (aq).

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[1]

  • Re-extraction: Extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show the disappearance of the broad ammonium proton signal (~9-10 ppm) and the appearance of a singlet/broad peak at ~1.8-2.0 ppm (NH).[1]

Synthetic Workflow 1: Reductive Amination (Library Generation)

Application: Synthesis of N-alkylated analogs for physicochemical tuning (e.g., CNS penetration).[1] Mechanism: Formation of an iminium ion followed by in-situ reduction.[1]

Experimental Protocol

Scale: 1.0 mmol

  • Imine Formation: In a 20 mL scintillation vial, dissolve (R)-3-(4-Methoxyphenyl)pyrrolidine (free base, 177 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Expert Insight: The acid catalyst is crucial to protonate the carbinolamine intermediate, facilitating water loss to form the iminium species.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv) in one portion.
    
    • Why this reagent? Unlike

      
      , 
      
      
      
      is mild and will not reduce the aldehyde starting material, preventing side-product formation.
  • Quench: Stir overnight. Quench with sat.

    
     (5 mL).[1]
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Data Summary: Solvent Effects on Yield

SolventReducing AgentTime (h)Yield (%)Notes
DCE

1292Recommended. Excellent solubility.[1]
MeOH

678Risk of HCN generation; requires pH monitoring.[1]
THF

1865Slower kinetics due to solubility issues.[1]

Synthetic Workflow 2: Buchwald-Hartwig Amination

Application: Synthesis of N-aryl/heteroaryl analogs (e.g., biaryl scaffolds common in kinase inhibitors).[1] Challenge: Secondary amines can suffer from steric hindrance.[1] Proper ligand selection is critical.[1][2]

Experimental Protocol

Scale: 0.5 mmol

  • Prep: Charge a reaction tube with (R)-3-(4-Methoxyphenyl)pyrrolidine (free base, 88.5 mg, 0.5 mmol), Aryl Bromide (0.55 mmol),

    
     (2 mol%), and RuPhos  (4 mol%).
    
    • Ligand Choice: RuPhos is specifically engineered for secondary amines, preventing

      
      -hydride elimination and promoting reductive elimination.[1]
      
  • Base: Add Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
    • Note: Use anhydrous base stored in a glovebox/desiccator.[1] Moisture kills this reaction.[1]

  • Solvent: Evacuate and backfill with

    
     (3x).[1] Add anhydrous Toluene (2 mL).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the target therapeutic class.

SyntheticStrategy Start (R)-3-(4-Methoxyphenyl) pyrrolidine HCl FreeBase Free Base Generation Start->FreeBase NaOH/DCM Path_RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) FreeBase->Path_RedAm Path_Buchwald Buchwald-Hartwig (Ar-Br + Pd/RuPhos) FreeBase->Path_Buchwald Path_Demethyl Demethylation (BBr3) FreeBase->Path_Demethyl Prod_Alkyl N-Alkyl Analogs (Monoamine Transporter Modulators) Path_RedAm->Prod_Alkyl Physicochemical Tuning Prod_Aryl N-Aryl Analogs (Kinase Inhibitors) Path_Buchwald->Prod_Aryl Scaffold Rigidification Prod_Phenol Phenolic Core (Fragment Growing) Path_Demethyl->Prod_Phenol H-Bond Donor Installation

Figure 1: Strategic decision tree for the diversification of the (R)-3-(4-methoxyphenyl)pyrrolidine scaffold.

Advanced Application: Demethylation for Fragment Growing

To expand the SAR (Structure-Activity Relationship) beyond the nitrogen handle, the methoxy group can be converted to a phenol.[1]

Reagent: Boron Tribromide (


) in DCM.[1]
Conditions:  -78°C to RT.[1]
Outcome:  The resulting phenol allows for:
  • Ether synthesis (Williamson ether synthesis).[1]

  • Cross-coupling (via Triflate activation).[1]

  • Hydrogen bond donor interactions (often critical for binding pockets in nuclear receptors).[1]

Quality Control & Validation

NMR Reference Data (Free Base in


): 
  • Aromatic:

    
     7.15 (d, 2H), 6.85 (d, 2H).
    
  • Methoxy:

    
     3.80 (s, 3H).[1]
    
  • Pyrrolidine Ring: Distinctive multiplets at

    
     3.0-3.3 (m, 3H), 2.7 (m, 1H), 2.1 (m, 1H), 1.7 (m, 1H).
    
  • Chiral Integrity: Chiral HPLC (Chiralpak AD-H, Hexane/IPA) is recommended to ensure no racemization occurred during harsh coupling conditions (e.g., high temp Buchwald).

References

  • Privileged Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]

  • Buchwald-Hartwig Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry. Link[1]

  • 3-Arylpyrrolidines in Medicinal Chemistry: Kouakou, A., et al. (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[1][4][5][6][7] Cell Reports Physical Science / ChemRxiv.[1] Link

Sources

Application Note: Advanced Protocols for Monitoring Reaction Progress via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To establish a rigorous, self-validating methodology for tracking chemical conversions, identifying intermediates, and optimizing chromatographic purification parameters.

Mechanistic Principles of Reaction Monitoring

Thin Layer Chromatography (TLC) is the fundamental diagnostic tool of synthetic organic chemistry. It operates on the principle of competitive affinity between a solid stationary phase (typically polar silica gel,


) and a liquid mobile phase (a tunable solvent mixture)[1]([Link]).

When monitoring a reaction, the goal is to observe the consumption of the Starting Material (SM) and the appearance of the Product (P). The causality of separation lies in the dipole-dipole interactions and hydrogen bonding capabilities of the analytes. As a reaction progresses, functional group transformations inherently alter the polarity of the molecule (e.g., reducing a ketone to an alcohol increases polarity). The polar silica gel binds tighter to polar functional groups, retarding their migration. Consequently, the Retention Factor (


)—the ratio of the distance traveled by the analyte to the distance traveled by the solvent front—serves as a quantitative metric of this polarity shift[2]([Link]).

For optimal reaction monitoring and subsequent scale-up to flash column chromatography, the solvent system should be tuned to yield


 values between 0.20 and 0.60 [3]().

The Self-Validating "Co-Spot" System

A common pitfall in reaction monitoring is the misidentification of spots due to "matrix effects." The reaction mixture (RM) contains salts, byproducts, and varying concentrations of reagents that can locally alter the polarity of the silica gel, causing the


 of the unreacted starting material to shift relative to a pure reference standard.

To establish a self-validating system , researchers must employ the "Three-Lane Co-Spot" technique. By superimposing the SM and RM in a single central lane, any deviation in


 caused by the reaction matrix is normalized. If the SM spot in Lane 1 perfectly aligns with the bottom half of a figure-eight spot in Lane 2, the presence of unreacted SM is definitively confirmed.

Cospot_Logic SM Lane 1: Starting Material (SM) Co Lane 2: Co-Spot (SM + RM) SM->Co Overlap Validate Self-Validation: Identifies Matrix Effects & Confirms Rf Alignment Co->Validate Ensures RM Lane 3: Reaction Mixture (RM) RM->Co Overlap

Figure 1: The self-validating co-spotting technique establishes absolute retention factor alignment.

Step-by-Step Experimental Workflow

The following protocol outlines the rigorous execution of a TLC assay designed to eliminate false positives and artifacts.

TLC_Workflow Start 1. Sample Aliquot Quench & Dilute Spot 2. Spot Plate (SM | Co-Spot | RM) Start->Spot Develop 3. Elute in Saturated Chamber Spot->Develop VisUV 4. Non-Destructive UV Light (254 nm) Develop->VisUV VisStain 5. Destructive Stain Dip & Heat VisUV->VisStain Analyze 6. Calculate Rf & Determine Conversion VisStain->Analyze

Figure 2: End-to-end workflow for monitoring reaction progress using Thin Layer Chromatography.

Protocol: Reaction Monitoring
  • Chamber Preparation (Causality of Saturation): Add 3–5 mL of the chosen solvent system to a TLC chamber. Insert a piece of filter paper against the back wall and seal the chamber. Scientific Rationale: The filter paper acts as a wick, saturating the chamber's atmosphere with solvent vapor. This prevents the mobile phase from evaporating off the face of the TLC plate during elution, which would otherwise cause artificial

    
     inflation and severe band broadening[2]([Link]).
    
  • Sample Preparation (Mini-Workup): Extract a 10–20

    
    L aliquot of the reaction mixture. If the reaction contains strong acids, bases, or reactive organometallics (e.g., Grignard reagents), quench the aliquot in a microcentrifuge tube with an appropriate buffer (e.g., saturated 
    
    
    
    ) and extract with ethyl acetate. Spot the organic layer.
  • Spotting: Draw a faint pencil line 1 cm from the bottom of a silica gel plate. Using a glass microcapillary tube, apply small spots (<1.5 mm diameter) in the three-lane configuration (SM, Co-Spot, RM). Scientific Rationale: Overloading the plate (spots too large or too concentrated) saturates the local silica binding sites, leading to "tailing" and loss of resolution.

  • Development: Place the plate in the saturated chamber using forceps. Ensure the solvent level is below the baseline. Allow capillary action to draw the solvent up until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.

  • Visualization: Allow the volatile solvent to evaporate completely. First, visualize under short-wave UV light (254 nm) and circle UV-active spots. Second, apply a destructive chemical stain to visualize non-UV-active components.

Solvent System Selection Matrix

Table 1: Standard Solvent Systems for Normal-Phase Silica TLC

Solvent System (v/v)Polarity LevelTarget Analyte ProfileMechanistic Notes & Additives
Hexane / EtOAc (4:1) LowEthers, Esters, Ketones, HalidesStandard starting point for novel reactions[1]([Link]).
Hexane / EtOAc (1:1) ModerateAlcohols, Primary Amines, AmidesGood for separating starting materials from polar products.
DCM / MeOH (9:1) HighHighly polar compounds, AlkaloidsExceeding 10% MeOH can dissolve the silica gel binder[2]([Link]).
DCM / MeOH / TEA (90:9:1) High (Basic)Basic AminesTriethylamine (TEA) neutralizes the acidic silica, preventing amine tailing.
EtOAc / Hexane / AcOH (50:49:1) Moderate (Acidic)Carboxylic AcidsAcetic Acid (AcOH) suppresses ionization of carboxylic acids, ensuring sharp spots.

Chemical Visualization (Staining) Guide

Because many aliphatic and non-conjugated molecules do not absorb UV light at 254 nm, chemical derivatization (staining) is mandatory to ensure no side-products are missed[4]([Link]). Stains rely on specific redox or condensation chemistries to generate chromophores.

Table 2: High-Utility TLC Stains and Preparation Protocols

Stain NameTarget Functional GroupsPreparation RecipeCausality / Chemical Mechanism
Potassium Permanganate (

)
Olefins, Alkynes, Alcohols, readily oxidized groups[5]([Link]).1.5 g

, 10 g

, 1.25 mL 10% NaOH in 200 mL

[5]([Link]).
Redox:

(purple) is reduced by the analyte to

oxide (

, brown/yellow). Spots appear yellow on a purple background[4]([Link]).
p-Anisaldehyde Nucleophiles, Carbonyls, Alcohols, Carbohydrates[6]([Link]).15 mL p-anisaldehyde, 250 mL EtOH, 2.5 mL conc.

[6]([Link]).
Condensation: Acid-catalyzed condensation of the aldehyde with nucleophilic sites on the analyte, forming highly conjugated, brightly colored species upon heating.
Ceric Ammonium Molybdate (CAM) General purpose, excellent for Hydroxyl groups[6]([Link]).0.5 g

, 24 g

, 28 mL

in

[5]([Link]).
Redox: Molybdenum(VI) is reduced to Molybdenum blue complexes by the analyte under thermal conditions. Very sensitive.
Ninhydrin Primary and Secondary Amines, Amino Acids[6]([Link]).1.5 g Ninhydrin in 100 mL n-butanol, add 3 mL Acetic Acid[5]([Link]).Condensation: Reacts with amines to form "Ruhemann's purple", a highly conjugated dye. Requires gentle heating[4]([Link]).

Note on Staining Execution: Dip the plate rapidly using forceps, wipe the back of the plate with a paper towel to prevent background pooling, and heat evenly with a heat gun (50–60°C) until spots develop[4]([Link]). Overheating will char the silica binder and turn the entire plate black.

References

  • Department of Chemistry, University of Rochester. Magic Formulas: TLC Stains. Retrieved from:[Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from: [Link]

  • Reach Devices. Thin Layer Chromatography Stains. Retrieved from: [Link]

  • University of Washington. TLC Stains Handout. Retrieved from:[Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Retrieved from:[Link]

Sources

Advanced Purification Strategies for Pyrrolidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: APN-PYR-2026

Abstract

Pyrrolidine rings are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in proline derivatives, nicotine analogs, and racetam-class nootropics.[1] However, their secondary/tertiary amine functionality (pKa ~10.5–11.5) presents distinct purification challenges.[2][3] This guide moves beyond standard protocols to address the specific "pain points" of pyrrolidine isolation: severe peak tailing on silica, lack of UV chromophores, and high water solubility. We present optimized workflows for Flash Chromatography, Preparative HPLC (High pH), and Chiral Resolution.

The Basicity Challenge: Mechanism of Interaction

Before selecting a technique, one must understand the failure mode of standard chromatography. Standard silica gel has a surface pH of ~5.0 due to acidic silanol groups (Si-OH).

  • The Problem: Basic pyrrolidines become protonated (ammonium cations) upon contact with acidic silica. These cations undergo strong ionic exchange interactions with deprotonated silanols (

    
    ), resulting in "streaking" (broad, tailing peaks) and irreversible adsorption.
    
  • The Solution Strategy: We must either suppress the ionization of the pyrrolidine (High pH chromatography) or mask the silanols (Amine modifiers).

Flash Chromatography: Overcoming "Streaking"

For crude purification (mg to gram scale), Flash Chromatography is the workhorse. However, standard Hexane/Ethyl Acetate gradients often fail.

Decision Matrix: Mobile Phase Selection

PyrrolidineFlash Start Crude Pyrrolidine Mixture Silica Standard Silica Gel? Start->Silica Modifier Add Amine Modifier Silica->Modifier Yes AmineSilica No Modifier Needed (Solvent: Hex/EtOAc) Silica->AmineSilica No (Use Amine-Funct. Silica) TEA 1-5% Triethylamine (TEA) Modifier->TEA Volatile Product? NH4OH 1-2% NH4OH (Aq) Modifier->NH4OH Non-Volatile Product? Result1 Evaporate (TEA is volatile) TEA->Result1 Good Peak Shape Result2 Free Base Isolation NH4OH->Result2 Best for DCM/MeOH

Figure 1: Decision tree for selecting stationary phases and modifiers in flash chromatography.

Protocol 1: The "DCM/MeOH/Ammonia" System

This is the gold standard for polar, basic pyrrolidines that do not elute with Hexane/EtOAc.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% NH4OH solution)

Procedure:

  • Preparation: Prepare a mobile phase of DCM:MeOH:NH4OH (90:9:1 v/v/v).

    • Note: The ammonia saturates the silica surface, preventing the pyrrolidine from binding to silanols.

  • Equilibration: Flush the silica column with at least 3 Column Volumes (CV) of the mobile phase.

    • Critical: You must see the heat of adsorption dissipate before loading.

  • Loading: Dissolve crude sample in minimal DCM. If insoluble, use a solid load cartridge (Celite or amine-functionalized silica).

  • Elution: Run an isocratic hold or a shallow gradient (e.g., 0% to 10% MeOH in DCM, keeping NH4OH constant at 1%).

Data Comparison:

Solvent System Peak Shape Rf Value (Typical) Recovery
DCM / MeOH (9:1) Severe Tailing 0.05 - 0.20 < 60% (Adsorption)
DCM / MeOH / NH4OH (90:9:1) Sharp / Symmetrical 0.35 - 0.50 > 95%

| Hexane / EtOAc / TEA (1%) | Good | Variable | High (Requires TEA removal) |

Preparative HPLC: The High-pH Advantage

In Reverse Phase (RP) HPLC, basic pyrrolidines are ionized at neutral/low pH (pH 2-7). Ionized compounds are hydrophilic, leading to early elution (low retention) and poor separation from polar impurities.

The Strategy: Operate at pH 10-11 . At this pH, pyrrolidines are neutral (free base), significantly increasing their hydrophobicity and retention on C18 columns.

Protocol 2: High-pH Buffer Preparation (10mM Ammonium Bicarbonate)

Warning: Standard silica columns dissolve at pH > 8. You MUST use hybrid-silica columns (e.g., Waters XBridge, Agilent Extend-C18, or Gemini NX).

  • Stock Solution: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM).

  • pH Adjustment: Add Ammonium Hydroxide dropwise until pH reaches 10.5.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B.

Why this works:

  • Retention: Neutral pyrrolidines interact strongly with the C18 chains.

  • Loadability: You can load 10-20x more sample onto the column in the neutral state compared to the charged state before peak distortion occurs.

  • Volatility: Ammonium bicarbonate is volatile; fractions can be lyophilized directly to yield the pure free base.

Chiral Resolution: Separating Enantiomers

Many pyrrolidine drugs (e.g., Enalapril derivatives) are chiral. Separation is best achieved using Polysaccharide-based Chiral Stationary Phases (CSPs).

Workflow for Chiral Method Development

ChiralWorkflow Sample Racemic Pyrrolidine Screen Screen Columns: 1. Amylose-tris (e.g., IA, AD) 2. Cellulose-tris (e.g., OD, IC) Sample->Screen Phase Select Mobile Phase Mode Screen->Phase NP Normal Phase (Hexane/IPA + 0.1% DEA) Phase->NP Standard Start RP Reverse Phase (Water/ACN + NH4HCO3) Phase->RP If solubility is issue Optimize Optimization: Resolution (Rs) > 1.5 NP->Optimize Adjust % IPA

Figure 2: Screening workflow for chiral pyrrolidine separation.

Key Tip: Always add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase in Normal Phase chiral chromatography. Without it, the basic pyrrolidine will bind non-specifically to the silica support of the chiral selector, ruining the separation.

Isolation & Salt Formation

Once purified, pyrrolidines are often oils that oxidize easily. Converting them to stable solids is crucial for storage.

Protocol 3: The "Catch and Release" Extraction (For Water-Soluble Oils)

If your product is an oil that is hard to distill:

  • Acidify: Dissolve crude oil in Et2O or EtOAc. Extract with 1M HCl (aq).[4] The pyrrolidine goes into the water; non-basic impurities stay in the organic layer.[4]

  • Wash: Wash the aqueous layer twice with fresh organic solvent.

  • Basify: Cool the aqueous layer on ice. Add NaOH pellets or 10M NaOH until pH > 12. The pyrrolidine oils out.

  • Extract: Extract the aqueous mixture 3x with DCM (DCM is better than EtOAc for extracting polar amines).

  • Dry: Dry over

    
     and concentrate.
    
Protocol 4: Hydrochloride Salt Formation
  • Dissolve the purified free base pyrrolidine in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available).

  • A white precipitate should form immediately.

  • Filter under nitrogen (pyrrolidine salts can be hygroscopic) and wash with cold ether.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Application Notes. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. Link

  • BenchChem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols." BenchChem Technical Support. Link

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO Application Note. Link

  • Waters Corporation. "XBridge Columns: Designed to Maximize pH Stability." Waters Technology Brief. Link

Sources

Organocatalysis with cyclic secondary amines like pyrrolidine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | Vol. 42

Executive Summary

The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David MacMillan, cemented asymmetric organocatalysis as the third pillar of catalysis alongside enzymes and transition metals.[1][2] At the heart of this field lie cyclic secondary amines—specifically pyrrolidine and its derivatives (e.g., L-Proline, MacMillan imidazolidinones, Jørgensen-Hayashi catalysts).

This guide moves beyond basic textbook definitions to provide a practical, field-tested framework for utilizing these catalysts. Unlike metal catalysts, which often require rigorous exclusion of air/moisture, amine organocatalysts operate through robust equilibrium cycles (Enamine vs. Iminium) that are highly tunable but sensitive to specific parameters like water content and acid co-catalysts.

Mechanistic Foundations: The Dual Activation Cycle

To successfully design a reaction, one must determine whether the substrate requires HOMO raising (Enamine activation) or LUMO lowering (Iminium activation).

The Bifurcation Point
  • Enamine Activation (HOMO Raising): The catalyst condenses with an enolizable carbonyl (aldehyde/ketone) to form an electron-rich enamine. This species acts as a nucleophile.

    • Key Reactions: Aldol, Mannich,

      
      -functionalization (amination, halogenation).
      
  • Iminium Activation (LUMO Lowering): The catalyst condenses with an

    
    -unsaturated carbonyl to form a cationic iminium ion. This lowers the energy of the LUMO, making the system susceptible to nucleophilic attack (conjugate addition) or cycloaddition.
    
    • Key Reactions: Diels-Alder, Michael addition, Friedel-Crafts alkylation.

Visualization: The Catalytic Cycle

The following diagram illustrates the divergence between these two modes of activation using a generic pyrrolidine catalyst.

Organocatalysis_Cycle Start Substrate (Carbonyl) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Catalyst Catalyst Cyclic Amine Catalyst Catalyst->Hemiaminal Iminium IMINIUM ION (LUMO Lowering) Hemiaminal->Iminium - H₂O Enamine ENAMINE (HOMO Raising) Iminium->Enamine Deprotonation (if enolizable) Reaction_Im Nucleophilic Attack (e.g., Michael) Iminium->Reaction_Im + Nucleophile Reaction_En Electrophilic Attack (e.g., Aldol) Enamine->Reaction_En + Electrophile Hydrolysis Hydrolysis & Catalyst Release Reaction_Im->Hydrolysis Reaction_En->Hydrolysis Hydrolysis->Catalyst Recycle Product Chiral Product Hydrolysis->Product

Figure 1: The Unified Organocatalytic Cycle. Note how the Iminium ion is the pivotal divergence point: it is the active species for conjugate additions but the precursor to the Enamine for


-functionalizations.

Catalyst Selection Guide

Selecting the right scaffold is critical for stereocontrol. Proline is cheap but often suffers from solubility issues. "Designed" catalysts (MacMillan/Jørgensen) solve specific limitations.

Catalyst ClassStructure/TypePrimary ModeBest For...[3]Critical Limitation
L-Proline Natural Amino AcidEnamineIntermolecular Aldol, MannichLow solubility in non-polar solvents; "Parasitic" side reactions with aldehydes.
MacMillan (Gen 1/2) ImidazolidinoneIminiumDiels-Alder, Friedel-Crafts, MichaelRequires acid co-catalyst (HX) for turnover; Sterically sensitive.
Jørgensen-Hayashi Diarylprolinol silyl etherEnamine / IminiumMichael addn. to nitroalkenes,

-functionalization
Expensive; Silyl group stability in strong acid/base.
Pyrrolidine-Tetrazole Bioisostere of ProlineEnamineAldol (High solubility)Soluble in organic solvents (DCM, THF) unlike Proline.

Standard Operating Protocols (SOPs)

Protocol A: The "Wet" DMSO Aldol Reaction (Enamine Activation)

Based on the seminal work by List, Barbas, and Lerner.

Context: L-Proline catalyzes the direct asymmetric aldol reaction. While the original 2000 paper used DMSO, subsequent field optimization reveals that controlled water content is vital for catalyst turnover (hydrolysis of the iminium intermediate after C-C bond formation).

Reagents:

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv)

  • Donor: Acetone (20 equiv, acts as solvent/reagent)

  • Catalyst: L-Proline (20-30 mol%)

  • Solvent: DMSO (with controlled moisture)

Step-by-Step Methodology:

  • Preparation: In a clean vial, dissolve L-Proline (0.3 equiv) in DMSO.

    • Expert Tip: Ensure the DMSO is not "bone dry." If using anhydrous DMSO, add 0.5 - 1.0 equiv of water relative to the aldehyde. This facilitates the hydrolysis step without inhibiting iminium formation.

  • Addition: Add Acetone (20 equiv) to the catalyst mixture. Stir for 15 minutes to allow pre-equilibrium of the enamine.

  • Substrate Introduction: Add 4-Nitrobenzaldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Monitor via TLC or NMR. Do not heat; elevated temperatures erode enantioselectivity (ee) by allowing rotation in the Zimmerman-Traxler transition state.

  • Quench: Add saturated aqueous ammonium chloride (

    
    ) and extract with Ethyl Acetate.
    
  • Purification: Flash chromatography on silica gel.

Self-Validation Check:

  • If conversion is <10% after 4 hours: Check the quality of L-Proline (it is hygroscopic and can degrade).

  • If product is racemic: Check temperature control.

Protocol B: Organocatalytic Michael Addition (Iminium Activation)

Based on MacMillan's Imidazolidinone chemistry.

Context: This protocol utilizes a chiral amine salt to activate an


-unsaturated aldehyde toward nucleophilic attack.

Reagents:

  • Substrate: Cinnamaldehyde (1.0 equiv)

  • Nucleophile: Indole or Silyloxyfuran

  • Catalyst: MacMillan Imidazolidinone (First Generation) HCl salt (20 mol%)

  • Solvent: Methanol/Water (95:5) or DCM depending on nucleophile solubility.

Step-by-Step Methodology:

  • Catalyst Salt Formation: If using the free base catalyst, premix with 1.0 equiv of HCl or TFA in the solvent for 10 minutes.

    • Causality: The acid is required to form the iminium ion and to catalyze the hydrolysis of the product imine, closing the catalytic cycle.

  • Cooling: Cool the reaction mixture to -20°C or 0°C.

    • Why? Iminium formation is rapid; lower temperatures maximize the energy difference between the diastereomeric transition states, improving ee.

  • Addition: Add Cinnamaldehyde followed by the Nucleophile.

  • Reaction: Stir at constant low temperature.

  • Workup: Quench with cold water. Extract immediately.

    • Warning: The product is an aldehyde.[4][5][6][7] Prolonged exposure to the amine catalyst during workup (as the mixture warms) can lead to racemization via reversible enamine formation.

Optimization & Troubleshooting Workflow

When organocatalysis fails, it is rarely random. It usually stems from an imbalance in the catalytic cycle (e.g., the intermediate is too stable and won't hydrolyze, or the catalyst aggregates).

Troubleshooting Logic (Graphviz)

Optimization_Workflow Problem Reaction Failure Analysis Check_Conv Is Conversion Low? Problem->Check_Conv Check_EE Is Enantioselectivity (ee) Low? Problem->Check_EE Acid_Check Check Acid Co-catalyst (Add TFA/pTSA) Check_Conv->Acid_Check Yes Water_Check Check Water Content (Too dry = No hydrolysis) Check_Conv->Water_Check Yes Temp_Check Lower Temperature (-20°C to 0°C) Check_EE->Temp_Check Yes NLE_Check Check Nonlinear Effects (Change Concentration) Check_EE->NLE_Check Yes Sol_Acid Accelerates Iminium Formation/Hydrolysis Acid_Check->Sol_Acid Sol_NLE Aggregation leads to lower effective ee NLE_Check->Sol_NLE

Figure 2: Diagnostic workflow for optimizing organocatalytic reactions. Note the critical role of additives (acid/water) in conversion issues.

Key Optimization Parameters
  • The Acid Co-catalyst: For iminium catalysis, the reaction rate often correlates with the strength of the acid counterion (

    
    ).
    
    • Trend:

      
      . If the reaction is sluggish, switch to a stronger acid salt of the catalyst.
      
  • Nonlinear Effects (NLE): As described by Blackmond, organocatalysts can form aggregates in solution. If the catalyst ee is 99% but product ee is 50%, the catalyst may be aggregating into inactive dimers.

    • Action: Dilute the reaction or change the solvent dielectric constant.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[8][9][10][11] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[8] [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[8] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[8] Journal of the American Chemical Society, 122(17), 4243–4244.[8] [Link]

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[7] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]

  • Blackmond, D. G. (2010).[12] Kinetic Aspects of Nonlinear Effects in Asymmetric Synthesis, Catalysis, and Autocatalysis. Tetrahedron: Asymmetry, 21(13-14), 1630–1634. [Link]

  • The Nobel Prize in Chemistry 2021. (2021). Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion–Mediated Organocatalysis.[1][2] The Royal Swedish Academy of Sciences.[1][2] [Link]

Sources

Troubleshooting & Optimization

Overcoming side reactions in (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride synthesis

[1][2][3]

Topic: Overcoming Side Reactions & Process Optimization Target Molecule: (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1335461-68-1) Classification: Chiral Secondary Amine / Aryl-Pyrrolidine Scaffold[1][2][3]

Executive Summary & Molecule Profile

The (R)-3-(4-Methoxyphenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, often serving as a key building block for monoamine reuptake inhibitors and GPCR ligands.[1][2][3] The synthesis is fraught with three primary challenges: racemization of the C3 stereocenter, demethylation of the anisole moiety under acidic conditions, and over-reduction during catalytic steps.[1][2]

Key Chemical Parameters
ParameterSpecificationCritical Note
Molecular Formula C₁₁H₁₆ClNOHydrochloride Salt
Chiral Center C3 (R-configuration)Prone to racemization via enolization if oxidized to pyrrolidone.[1][2][3][4][5][6]
pKa (Conjugate Acid) ~10.5Strong base; requires stoichiometric HCl control.[2][3]
Stability HygroscopicThe HCl salt absorbs atmospheric moisture; store under Argon/N₂.[1][2][3]

Troubleshooting Hub: Common Failure Modes

Use this section to diagnose specific experimental issues.

Issue 1: Erosion of Enantiomeric Excess (ee%)

Symptom: Final product shows <95% ee despite using high-purity chiral starting materials or catalysts. Root Cause:

  • Acid-Catalyzed Racemization: If the synthesis involves a ketone intermediate (e.g., 3-pyrrolidinone derivative), the alpha-proton is acidic.[1][2][3] Strong acids or high temperatures can promote enolization, destroying chirality.[1][2][3]

  • Pd-Migration: In hydrogenation routes using Palladium, "ring-walking" or double-bond migration prior to reduction can scramble stereochemistry.[1][2][3]

Corrective Action:

  • Protocol Adjustment: Switch from thermodynamic control to kinetic control. If using a resolution method, ensure the temperature during salt break (neutralization) does not exceed 0°C.[1][2][3]

  • Catalyst Switch: For asymmetric hydrogenation of 3-aryl-3-pyrrolines, utilize Rh(I)-Binap or Ru(II)-Diphosphine complexes rather than Pd/C, which is non-selective.

Issue 2: Appearance of Phenolic Impurity (Demethylation)

Symptom: LCMS shows a peak at M-14 (loss of methyl group) or appearance of a hydroxyl peak.[1][2][3] Root Cause: Use of incompatible Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (HBr, HI) during deprotection steps.[1][2][3] While HCl is generally safe, high concentrations at reflux can induce partial demethylation.[1][2][3] Corrective Action:

  • Reagent Control: Strictly use 4M HCl in Dioxane or TMSCl/MeOH for Boc-deprotection or salt formation.[1][2][3] Avoid aqueous HBr entirely.[1][2][3]

  • Temperature Limit: Do not heat the HCl salt formation step above 40°C.

Issue 3: Over-Reduction (Saturated Ring Impurity)

Symptom: Mass spectrum shows M+6 (saturation of the phenyl ring) or M+2 (if pyrrole was the starting material).[1][2][3] Root Cause: High hydrogen pressure (>50 bar) or highly active heterogeneous catalysts (PtO₂, Rh/C) reducing the anisole ring.[1][2][3] Corrective Action:

  • Poisoning: Use a catalyst poison (e.g., diphenylsulfide) if using heterogeneous catalysts.[1][2][3]

  • Pressure Control: Limit hydrogenation pressure to 5-10 bar when reducing pyrroline intermediates.

Visualizing the Impurity Landscape

The following diagram maps the formation of the target molecule against critical side-reaction pathways.

GStartPrecursor(N-Boc-3-(4-methoxyphenyl)-3-pyrroline)TargetTarget (Free Base)(R)-3-(4-Methoxyphenyl)pyrrolidineStart->Target Asymmetric Hydrogenation(Rh-BINAP, H2)CyclohexylImpurity C: Cyclohexyl Analog(Over-reduction)Start->Cyclohexyl High Pressure (>50 bar)or Pt/C CatalystSaltFinal Product(R)-3-(4-Methoxyphenyl)pyrrolidine HClTarget->Salt HCl/Dioxane, 0°CRacemateImpurity A: Racemate(Loss of stereocenter)Target->Racemate Thermal Stressor EnolizationPhenolImpurity B: Phenol(Demethylation)Target->Phenol HBr or Lewis AcidContamination

Figure 1: Reaction pathway illustrating the primary synthesis route (Green) and critical deviation points leading to impurities (Red).[1][2][3][4]

Recommended Protocol: Asymmetric Hydrogenation Route

This protocol is selected for its scalability and high enantioselectivity, minimizing the "Resolution" yield loss.[1]

Phase 1: Asymmetric Hydrogenation

Objective: Convert N-Boc-3-(4-methoxyphenyl)-3-pyrroline to the chiral pyrrolidine.

  • Catalyst Preparation: In a glovebox, charge a hydrogenation vessel with [Rh(COD)Cl]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%).[1][2][3] Add degassed MeOH and stir for 30 min to form the active catalyst.

  • Substrate Addition: Add a solution of N-Boc-3-(4-methoxyphenyl)-3-pyrroline (1.0 equiv) in degassed MeOH.

  • Reaction: Pressurize with H₂ (10 bar) and stir at room temperature for 12-24 hours.

    • Checkpoint: Monitor by HPLC (Chiralcel OD-H).[1][2][3] Conversion should be >98% and ee >96%.

  • Workup: Filter through a pad of Celite to remove the catalyst.[1][2][3] Concentrate the filtrate to obtain the N-Boc protected intermediate.

Phase 2: Deprotection & Salt Formation

Objective: Remove the Boc group without demethylation or racemization.[1][2][3]

  • Dissolution: Dissolve the crude N-Boc intermediate in dry Dichloromethane (DCM) (5 mL/g). Cool to 0°C.[1][2][3][7][8]

  • Acid Addition: Slowly add 4M HCl in Dioxane (5 equiv) via addition funnel. Do not use aqueous HCl.[1][2][3]

    • Why? Anhydrous conditions prevent hydrolysis side reactions and simplify salt precipitation.[1][2][3]

  • Precipitation: Allow to warm to room temperature. The product usually precipitates as a white solid.[1][2][3] If not, add diethyl ether as an antisolvent.[1][2][3]

  • Filtration: Collect the solid under N₂ atmosphere (hygroscopic!). Wash with cold ether.[1][2][3]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Data Summary Table: Expected Metrics
MetricAcceptance CriteriaMethod
Yield (Step 1) > 95%1H NMR
Yield (Step 2) > 90%Gravimetric
Enantiomeric Excess > 98% eeChiral HPLC
Chemical Purity > 99%LCMS (AUC)
Residual Solvent < 5000 ppmGC-HS

FAQ: Advanced Technical Queries

Q: Can I use classical resolution instead of asymmetric hydrogenation? A: Yes. You can synthesize the racemic pyrrolidine via standard reductive amination or cyclization, then resolve using L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1][2][3]

  • Caveat: Maximum theoretical yield is 50%.[1][2][3] You must recrystallize the salt 2-3 times in EtOH/Water to achieve >98% ee.[1][2][3]

Q: My HCl salt is turning into a "goo" (deliquescent). Why? A: The hydrochloride salt of this amine is highly hygroscopic.[1][2][3]

  • Fix: Ensure your ether wash is anhydrous.[1][2][3] Store the final product in a desiccator.[1][2][3] If it oils out, redissolve in minimal hot isopropanol and cool slowly to induce crystallization.

Q: I see a peak at 1.5 min in LCMS (M+H = 164). What is it? A: This corresponds to the demethylated phenol impurity (Mass 177 - 14 = 163 + 1 = 164).[1][2][3] This confirms you likely used an acid source contaminated with HBr or heated the reaction too aggressively during deprotection.[1][2][3]

References

  • Asymmetric Hydrogenation of Cyclic Enamides

    • Title: Asymmetric Hydrogenation of Cyclic Enamides with Rh-Bisphosphine C
    • Source: Journal of the American Chemical Society.[1][2][3]

    • URL:[Link][1][2][3]

    • Relevance: Establishes the protocol for Rh-BINAP hydrogenation of pyrroline deriv
  • Synthesis of 3-Arylpyrrolidines

    • Title: Enantioselective Synthesis of 3-Arylpyrrolidines via Asymmetric Hydrogenation.[1][2][3]

    • Source: Organic Letters.[1][2][3]

    • URL:[Link][1][2][3]

    • Relevance: Provides specific conditions for preventing over-reduction of the aryl ring.[1][2][3]

  • Handling of Hygroscopic Amine Salts

    • Title: Practical Guide to Salt Selection in Drug Discovery.[1][2][3]

    • Source: Royal Society of Chemistry (RSC).[1][2][3]

    • URL:[Link]

    • Relevance: Guidelines for managing deliquescent salts like pyrrolidine HCl.[1][2][3]

Improving yield and purity of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API synthesis. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Synthesizing (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride —a privileged pharmacophore in CNS drug development—presents unique challenges in stereocontrol, regioselectivity, and salt crystallization.

This guide is designed as a self-validating system. We will not just outline what to do; we will dissect the causality behind each synthetic choice, ensuring you can dynamically troubleshoot yield and purity deviations in your own reactor.

I. Mechanistic Grounding & Synthetic Strategy

Traditional approaches to 3-aryl pyrrolidines often rely on Palladium-catalyzed Mizoroki-Heck processes. However, these pathways are frequently plagued by deleterious redox side reactions that lead to aromatized pyrrole byproducts, though recent advances have attempted to hijack these redox pathways for hydroarylation [1].

To achieve the strict enantiomeric excess (ee > 99%) required for clinical-grade APIs, our validated workflow utilizes a Rhodium(I)-catalyzed asymmetric conjugate addition of 4-methoxyphenylboronic acid to N-Boc-3-pyrroline. Unlike Pd-systems, the Rh(I)/chiral diene complex operates via a non-redox mechanism. It tightly coordinates the olefin, ensuring precise stereoselective installation of the aryl group while outcompeting the "chain-walking" (β-hydride elimination) pathways that generate unwanted 2-aryl regioisomers [2, 3].

Pathway Substrate N-Boc-3-pyrroline + 4-MeO-Ph-B(OH)2 Arylation Rh(I) Catalyzed Asymmetric Arylation Substrate->Arylation Intermediate (R)-1-Boc-3-(4-MeO-Ph) pyrrolidine Arylation->Intermediate Chiral Diene Ligand >98% ee Deprotection Anhydrous HCl in EtOAc/Dioxane Intermediate->Deprotection Crystallization Crystallization (iPrOH / MTBE) Deprotection->Crystallization Salt Formation Product (R)-3-(4-MeO-Ph) pyrrolidine HCl Crystallization->Product >99% Purity

Figure 1: Optimal synthetic workflow for (R)-3-(4-Methoxyphenyl)pyrrolidine HCl.

II. Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Arylation (High-ee Route)

Causality Focus: The addition of aqueous KOH is not merely for pH adjustment; it is mechanistically required to activate the boronic acid into a reactive boronate ate-complex, facilitating transmetalation to the Rh-center.

  • Catalyst Activation: In a strictly anaerobic glovebox, dissolve

    
     (1.5 mol%) and a chiral diene ligand (e.g., (R)-Fc-tfb) (3.3 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns deep orange.
    
  • Substrate Introduction: Add N-Boc-3-pyrroline (1.0 equiv) and 4-methoxyphenylboronic acid (1.5 equiv).

  • Base Addition: Inject aqueous KOH (1.0 M, 0.5 equiv) dropwise.

  • Reaction: Seal the vessel and heat at 50°C for 12 hours.

  • Self-Validating QC Checkpoint 1: Pull a 50 µL aliquot, quench with saturated

    
    , extract with EtOAc, and run chiral HPLC. Do not proceed to workup unless conversion > 95% and ee > 98%. If ee is low, suspect oxygen ingress poisoning the Rh-catalyst.
    
  • Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove Rh-particulates. Concentrate under reduced pressure.

Protocol B: Anhydrous Boc-Deprotection and Crystallization

Causality Focus: Water must be strictly excluded during HCl addition. The presence of moisture drives the partial cleavage of the methoxy ether (forming a phenol byproduct) and results in a highly hygroscopic API hydrate that resists crystallization.

  • Deprotection: Dissolve the crude (R)-1-Boc-3-(4-methoxyphenyl)pyrrolidine in anhydrous ethyl acetate (10 mL/g). Cool to 0°C.

  • Acidification: Dropwise, add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 4 hours.

  • Self-Validating QC Checkpoint 2: Monitor by TLC (Ninhydrin stain). The starting material spot must be completely absent. Incomplete deprotection will cause "oiling out" during crystallization.

  • Solvent Swap: Concentrate the mixture to a thick syrup. Add anhydrous isopropanol (iPrOH) and re-concentrate (repeat 2x) to azeotropically remove residual tert-butanol.

  • Crystallization: Redissolve in minimal iPrOH at 50°C. Slowly titrate with Methyl tert-butyl ether (MTBE) until the cloud point is reached. Seed with 0.1% pure API crystals and cool at a controlled rate of 0.1°C/min to 0°C.

  • Isolation: Filter, wash with cold MTBE, and dry in a vacuum oven at 40°C for 24 hours.

III. Quantitative Optimization Data

To demonstrate the impact of catalyst and solvent selection on the final API metrics, review the optimization data below. The Rh/Diene system is the only configuration that reliably suppresses the formation of the 2-aryl regioisomer while maintaining optical purity.

Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)Purity (HPLC, %)


DMF8045Racemic82.5

(R)-BINAPDioxane/

607894.295.0

(R)-Diene Dioxane/

50 92 >99.0 99.8

IV. Diagnostic Troubleshooting Workflows

When scaling up, deviations in yield and purity are inevitable. Use the logic tree below to isolate the root cause of your specific failure mode.

Troubleshooting Issue Deviation Detected: Low Yield or Purity Check1 Is Enantiomeric Excess (ee) < 98%? Issue->Check1 Check2 Is Chemical Purity < 99%? Issue->Check2 Action1 Optimize Rh-Catalyst Loading Ensure strictly anaerobic conditions Check1->Action1 Yes Action2 Check for incomplete Boc-deprotection via HPLC Check2->Action2 Yes Action3 Recrystallize using iPrOH/MTBE antisolvent method Action2->Action3 If impurities are identified

Figure 2: Diagnostic logic tree for resolving yield and purity deviations.

V. Frequently Asked Questions (FAQs)

Q1: My final product "oils out" into a sticky gum instead of forming a crystalline powder. What went wrong? A1: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization matrix contains residual tert-butanol (a byproduct of Boc-deprotection) or when the solvent system is too polar. The API HCl salt has a high affinity for polar impurities, which depresses its melting point and prevents nucleation. Fix: Execute a complete solvent swap to isopropanol to azeotropically strip the tert-butanol. Ensure your MTBE antisolvent is added strictly at 50°C until the cloud point, followed by seeding.

Q2: I am observing a 10-15% formation of the 2-aryl pyrrolidine regioisomer. How do I improve regioselectivity? A2: Regioisomerization is driven by the "chain-walking" (β-hydride elimination and reinsertion) of the metal catalyst along the pyrroline ring [3]. If the reaction temperature exceeds 50°C, or if the ligand bite angle is too flexible, the intermediate metal-alkyl species isomerizes before protonation. Fix: Lower the reaction temperature to 45-50°C and switch from a BINAP ligand to a more rigid chiral diene ligand. Rigid dienes tightly coordinate the Rh-center, accelerating the protodemetalation step so that it outcompetes the chain-walking pathway.

Q3: My enantiomeric excess (ee) drops significantly after the HCl salt formation. Does the stereocenter epimerize? A3: The C3 stereocenter of the pyrrolidine ring is generally stable and does not readily epimerize under acidic conditions. A drop in ee at this stage is almost always an artifact of chiral enrichment of the mother liquor. If your starting ee was 94% and you crystallized the product too rapidly, the racemic fraction may co-crystallize, or the pure enantiomer may remain dissolved. Fix: Slow down the cooling ramp during crystallization to 0.1°C/min. This thermodynamic control ensures the pure (R)-enantiomer preferentially incorporates into the crystal lattice, actively upgrading your ee rather than degrading it.

VI. References

  • Doulcet, J., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Chem, 2018.[Link]

  • Lim, K. M.-H.; Hayashi, T. "Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones." Journal of the American Chemical Society, 2015.[Link]

  • "Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis." JACS Au, 2024.[Link]

Troubleshooting Pyrrolidine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of pyrrolidines. Pyrrolidine is a highly nucleophilic, moderately basic secondary aliphatic amine (conjugate acid pKa ~11.3 in water)[1]. Its cyclic, five-membered ring structure exposes the nitrogen lone pair, making it exceptionally reactive. While this is advantageous for rapid synthesis, it also makes pyrrolidine prone to specific side reactions, including over-alkylation, transition-metal catalyst poisoning, and—when dealing with chiral derivatives like proline—epimerization.

This guide is designed to help researchers and drug development professionals troubleshoot these specific experimental bottlenecks using field-proven, mechanistically grounded solutions.

Section 1: N-Alkylation and the Over-Alkylation Dilemma

Q: When attempting the N-alkylation of pyrrolidine with an alkyl halide, I consistently observe the formation of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

A: Pyrrolidine's exposed nitrogen makes it an excellent nucleophile. However, the initial N-alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effect of the newly attached alkyl group. This thermodynamic driving force frequently leads to a second alkylation event, forming an unwanted quaternary ammonium salt[2].

To solve this, you must control the reaction kinetics (stoichiometry and addition rate) or bypass the direct alkylation mechanism entirely by utilizing reductive amination.

Quantitative Comparison of N-Functionalization Strategies
StrategyReagentsRisk of Over-AlkylationBest Use Case
Direct Alkylation Alkyl halide, K₂CO₃, MeCNHighSterically hindered electrophiles
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCEVery LowPrimary/Secondary alkyl groups
Amidation + Reduction 1. Acyl chloride, Et₃N 2. LiAlH₄NoneDifficult primary alkyl groups
Protocol: Controlled N-Alkylation of Pyrrolidine

This self-validating protocol uses sub-stoichiometric electrophile addition to kinetically favor the mono-alkylated product.

  • Preparation: Charge a flame-dried flask with pyrrolidine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in acetonitrile (0.2 M).

  • Temperature Control: Cool the suspension to 0 °C using an ice bath to slow the reaction kinetics.

  • Slow Addition: Dissolve the alkyl halide (0.95 equiv — strictly sub-stoichiometric to prevent over-alkylation) in a small volume of acetonitrile. Add it dropwise over 30 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS; the absence of the alkyl halide confirms completion.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (eluting with DCM/MeOH/NH₄OH to prevent streaking of the basic amine).

N_Alkylation_Logic Start Target: N-Alkyl Pyrrolidine CheckElec Is the alkyl group primary? Start->CheckElec RedAm Use Reductive Amination (Aldehyde + NaBH(OAc)3) CheckElec->RedAm Yes DirAlk Use Direct Alkylation (Alkyl Halide + Base) CheckElec->DirAlk No (Sec/Tert) OverAlk Over-alkylation observed? DirAlk->OverAlk SubStoich Use 0.95 eq Alkyl Halide & Slow Addition OverAlk->SubStoich Yes

Decision tree for selecting the optimal N-alkylation strategy for pyrrolidines.

Section 2: Buchwald-Hartwig Cross-Coupling of Pyrrolidines

Q: I am trying to couple pyrrolidine with an aryl chloride using Pd₂(dba)₃ and BINAP, but I am getting poor yields and mostly unrecovered starting material. What is going wrong?

A: Pyrrolidine is a strong, unhindered secondary amine. It can tightly bind to the palladium center, forming off-cycle bis-amine palladium complexes that poison the catalyst. Furthermore, aryl chlorides undergo oxidative addition much slower than aryl bromides or iodides[3]. BINAP is insufficiently electron-rich and lacks the steric bulk required to promote the oxidative addition of aryl chlorides while simultaneously preventing amine poisoning.

You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos, RuPhos) or an N-heterocyclic carbene (NHC)[4]. These ligands accelerate oxidative addition, and their massive steric bulk prevents the coordination of a second pyrrolidine molecule to the Pd(II) intermediate.

Ligand Selection for Buchwald-Hartwig Amination
Aryl HalideRecommended LigandBaseSolventTemp (°C)
Aryl Iodide XantPhos or BINAPCs₂CO₃Toluene80-100
Aryl Bromide RuPhos or XPhosNaOtBuToluene/Dioxane80-100
Aryl Chloride BrettPhos or NHCNaOtBuDioxane100-110
Protocol: Buchwald-Hartwig Amination with Aryl Chlorides

This protocol utilizes BrettPhos to ensure catalyst longevity in the presence of nucleophilic pyrrolidine.

  • Inert Setup: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

  • Amine Addition: Add pyrrolidine (1.2 equiv). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. A color change from dark red to pale yellow/brown often indicates catalyst deactivation; monitor by LC-MS. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for purification.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Cl)L Oxidative Addition Pd0->OxAdd + Ar-Cl AmineCoord Pd(II)(Ar)(Cl)(NHR2)L Amine Coordination OxAdd->AmineCoord + Pyrrolidine Deprot Pd(II)(Ar)(NR2)L Deprotonation (Base) AmineCoord->Deprot + NaOtBu - HOtBu, - NaCl Poison Pd(II)(Ar)(NHR2)2 Catalyst Poisoning (Avoided by bulky L) AmineCoord->Poison Excess Amine Small Ligand RedElim Ar-NR2 Reductive Elimination Deprot->RedElim RedElim->Pd0 Release Product

Buchwald-Hartwig catalytic cycle highlighting pyrrolidine catalyst poisoning.

Section 3: Epimerization of Proline Derivatives During Amide Coupling

Q: I am synthesizing a peptide containing an Fmoc-D-Pro-OH residue. After the amide coupling step, NMR analysis shows a mixture of diastereomers. Why is my proline derivative epimerizing, and how do I stop it?

A: Proline is highly susceptible to epimerization at the α-carbon during carboxyl activation[5]. When the carboxylic acid is activated (e.g., by HBTU), the basic conditions (requiring DIPEA) can deprotonate the α-proton. Furthermore, activated amino acids can form an oxazolone (azlactone) intermediate, which is highly prone to racemization/epimerization due to the increased acidity of the α-proton in the cyclic structure[6].

Because proline is an N-alkylated (secondary) amino acid, steric hindrance reduces the rate of the desired coupling reaction, giving the activated intermediate more time to undergo epimerization[7]. To minimize this, you must use coupling reagents that suppress oxazolone formation and avoid excess base.

Coupling Reagents for Proline Derivatives
Coupling ReagentAdditiveBase RequirementEpimerization Risk
HBTU / HATU NoneDIPEA (2-3 eq)Moderate to High
DCC / DIC HOBtNone / MinimalLow
DIC Oxyma PureNoneVery Low
Protocol: Epimerization-Free Coupling of Fmoc-Pro-OH

This protocol utilizes DIC and Oxyma Pure to achieve base-free coupling, preventing base-catalyzed enolization.

  • Activation Mixture: Dissolve Fmoc-Pro-OH (3.0 equiv relative to resin loading) and Oxyma Pure (3.0 equiv) in DMF (0.1 M).

  • Base-Free Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv) to the solution. Crucial Step: Do not add DIPEA or any tertiary base.

  • Pre-activation: Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin-bound peptide (free N-terminus).

  • Agitation: Agitate for 2 hours at room temperature.

  • Validation: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test (or Chloranil test for secondary amines) to validate complete coupling before proceeding to Fmoc deprotection.

Proline_Epimerization Pro Fmoc-Pro-OH (Chiral) ActPro Activated Proline (e.g., OAt ester) Pro->ActPro DIC / Oxyma Oxazolone Oxazolone Intermediate (Prone to Epimerization) ActPro->Oxazolone Base / Slow Coupling Product Desired Peptide (Retention of Config) ActPro->Product Amine Nucleophile (Fast Coupling) Racemized Epimerized Activated Proline Oxazolone->Racemized Base-catalyzed Enolization EpiProduct Epimerized Peptide (Diastereomer) Racemized->EpiProduct Amine Nucleophile

Mechanism of proline epimerization via oxazolone during amide coupling.

References

1.[1] Ionization Constants of Organic Acids - MSU chemistry. msu.edu. 1 2.[4] Technical Support Center: N-Arylation of Pyrrolidine - Benchchem. benchchem.com. 4 3.[2] Amine alkylation - Wikipedia. wikipedia.org.2 4.[5] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. nih.gov. 5 5.[7] A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. benchchem.com. 7 6.[3] Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. acs.org. 3 7.[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com.6

Sources

Optimizing reaction conditions for pyrrolidine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Catalysis Optimization Hub

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-OPT-2026

Welcome to the Pyrrolidine Catalysis Support Center.

You have reached the Tier 3 optimization desk. This guide is designed for researchers experiencing stalling conversion, poor enantioselectivity (ee), or reproducibility issues in organocatalytic manifolds (enamine/iminium activation). Unlike metal catalysis, where ligands are the primary lever, pyrrolidine catalysis relies on a delicate network of hydrogen bonds and proton transfers.

Below are the three most common "failure modes" and the precise protocols to resolve them.

Module 1: The "Water Paradox" (Reactivity vs. Selectivity)

User Issue: "My reaction initiates well but stalls at ~50% conversion, or my enantioselectivity is erratic between batches."

Diagnosis: You are likely experiencing the "Water Effect." In pyrrolidine catalysis (e.g., Proline, Jørgensen-Hayashi catalysts), water plays a dual role.

  • The Villain: Excess water disrupts the tight hydrogen-bonding network in the Zimmerman-Traxler transition state, eroding ee.

  • The Hero: A complete absence of water (anhydrous conditions) often prevents proton transfer, effectively "freezing" the catalytic turnover.

Technical Insight: Kinetic studies by Blackmond and others have demonstrated that trace water is necessary to hydrolyze the iminium intermediate and release the product. However, excess water shifts the equilibrium toward the hydrolyzed catalyst, preventing enamine formation.

Optimization Protocol: Do not simply use "dry solvents." You must tune the water content.

Table 1: The Water Tuning Matrix (Aldol/Michael Systems)

Solvent SystemWater Content (v/v)Expected OutcomeMechanism
Anhydrous (<50 ppm) 0%Stalled Reaction Product inhibition; hydrolysis step is rate-limiting.
"Wet" Solvent 0.2% - 2.0%Optimal Zone Rapid turnover; H-bond network intact.
Aqueous/Biphasic >10%Low ee / High Rate Hydrophobic effect accelerates rate, but non-specific background reaction erodes chirality.

Actionable Steps:

  • If reaction stalls: Add 2.0 equivalents of water (relative to catalyst) to the reaction mixture.

  • If ee is low: Add 4Å Molecular Sieves to the reaction vessel after the catalyst has dissolved, or switch to a solvent with lower water miscibility (e.g., Toluene vs. DMF).

Module 2: Parasitic Deactivation & Acid Additives

User Issue: "I am using high catalyst loading (20 mol%), but the reaction is sluggish. NMR shows the catalyst is consumed, but no product is forming."

Diagnosis: Your catalyst is trapped in a Parasitic Oxazolidinone Cycle . Pyrrolidine catalysts react with ketone/aldehyde substrates to form oxazolidinones (parasitic species). While historically considered "dead ends," these are reversible reservoirs. Without an acidic co-catalyst to facilitate ring-opening, the catalyst remains dormant.

Visualizing the Failure Mode: The diagram below illustrates the "Parasitic Off-Ramp" and how acid additives force the catalyst back into the productive cycle.

Catalytic_Cycle Start Pyrrolidine Catalyst Enamine Active Enamine (Productive) Start->Enamine  Productive Path Parasite Oxazolidinone (Parasitic/Dormant) Start->Parasite  Parasitic Path Substrate Substrate (Ketone/Aldehyde) Product Product Release Enamine->Product  Electrophile Parasite->Start  Acid Additive (Reactivation) Product->Start  Hydrolysis

Caption: The "Parasitic Off-Ramp" (Red) traps the catalyst. Acid additives (Green arrow) catalyze the reversion of the dormant oxazolidinone back to the active catalyst.

Optimization Protocol: Introduce a Brønsted acid co-catalyst.[1] The pKa must be matched to the substrate to facilitate iminium formation without protonating the pyrrolidine nitrogen into inactivity.

Q&A: Which Acid Should I Use?

  • Standard: Acetic Acid (AcOH) . Good starting point for most aldol reactions.

  • High Reactivity: Benzoic Acid (PhCOOH) or p-Nitrobenzoic acid . The conjugate base stabilizes the transition state.

  • Sensitive Substrates: 2,4-Dinitrophenol . Less acidic but good H-bond donor.

Recommended Loading: 10-20 mol% (equimolar to the pyrrolidine catalyst).

Module 3: Stereocontrol (Fixing Low ee)

User Issue: "I have good conversion, but my enantiomeric excess (ee) is stuck at 60-70%. How do I push it to >95%?"

Diagnosis: The transition state is too "loose." The reaction is proceeding partially through a non-catalyzed background pathway or a "monomeric" pathway rather than the organized H-bonded network.

Troubleshooting Workflow:

1. The Concentration Screen

  • Issue: At high concentrations (>1.0 M), intermolecular aggregation of the catalyst can occur, or self-aldolization of the substrate competes.

  • Fix: Dilute the reaction to 0.1 M - 0.25 M . This favors the intramolecular H-bonding required for high stereoselectivity.

2. The Temperature/Time Trade-off

  • Rule of Thumb: For every 10°C drop in temperature, ee typically increases by 2-5%, but the rate drops by half.

  • Protocol: Run the reaction at 4°C (cold room) or -20°C (cryostat).

  • Critical Note: If you lower the temp, you must increase the reaction time (often 24-48h).

3. Solvent Dielectric Tuning Polar solvents stabilize charge separation (zwitterions), which can disrupt the neutral, tight transition states favored by proline.

Optimization Decision Tree:

Optimization_Tree Start Low Enantioselectivity (ee) CheckSolvent Check Solvent Polarity Start->CheckSolvent CheckTemp Check Temperature Start->CheckTemp Polar Using DMSO/DMF? CheckSolvent->Polar TempHigh Temp > 25°C? CheckTemp->TempHigh NonPolar Switch to CHCl3, Toluene, or THF Polar->NonPolar Yes CoolDown Cool to 0°C or -20°C TempHigh->CoolDown Yes

Caption: Decision logic for improving enantioselectivity. Non-polar solvents and lower temperatures tighten the transition state.

Standard Operating Procedure (SOP): The "Screening Set"

When optimizing a new pyrrolidine-catalyzed reaction, do not guess. Run this standard 4-vial screen:

  • Vial A (Control): Catalyst (20 mol%), Solvent (DMSO), RT.

  • Vial B (The Acid Test): Catalyst (20 mol%), Benzoic Acid (20 mol%) , Solvent (DMSO), RT.

  • Vial C (The Solvent Switch): Catalyst (20 mol%), Solvent (CHCl3 ), RT.

  • Vial D (The Water Spike): Catalyst (20 mol%), Solvent (DMSO), Water (5 equivs) , RT.

Interpretation:

  • If B > A: You have a turnover/intermediate stability issue.

  • If C > A: Your transition state requires a non-polar environment (tight ion pairing).

  • If D > A: Your system is moisture-starved (product inhibition).

References

  • Blackmond, D. G. (2000).[2] Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions. Accounts of Chemical Research.

  • Zotova, N., Broadbelt, L. J., Armstrong, A., & Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters.

  • Seebach, D., et al. (2013). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta.

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews.

  • Hein, J. E., & Blackmond, D. G. (2012). On the origin of nonlinear effects in organocatalysis. Accounts of Chemical Research.

Sources

Stability and degradation of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and formulation scientists working with (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride .

Because this compound is a chiral secondary amine stabilized as a hydrochloride salt, it presents unique physicochemical behaviors. Its degradation is rarely straightforward; it is highly dependent on microenvironmental pH, excipient selection, and even the solvents used during analytical sample preparation. This guide bypasses generic advice to focus on the exact mechanistic causality behind the stability issues you will encounter at the bench.

Part 1: Quantitative Stability Matrix

Before troubleshooting, it is critical to establish the baseline stability profile of the compound. The table below summarizes the expected degradation rates and primary degradants under standard ICH stress conditions.

Stress ConditionParametersExpected Degradation RatePrimary Degradation Pathway
Thermal (Solid) 60°C, 4 weeks< 0.5%Highly stable; minimal thermal degradation.
Humidity (Solid) 40°C / 75% RH, 4 weeks1.0 - 2.5%Moisture sorption, clumping, trace hydrolysis.
Oxidative (Liquid) 3% H2O2, RT, 24h10 - 15%N-oxidation (N-hydroxylamine, nitrones).
Photolytic (Liquid) ICH Q1B (UV/Vis)2.0 - 5.0%N-formyl adducts (if prepared in acetonitrile).
Basic (Liquid) 0.1N NaOH, 60°C, 24h5.0 - 8.0%Free base precipitation, potential racemization.

Part 2: Troubleshooting Guides & FAQs

Q1: My solid API batches are clumping, and I am seeing unacceptable weight variability during assay preparation. What is causing this? A1: You are observing moisture-induced deliquescence. While the hydrochloride (HCl) salt improves the compound's aqueous solubility and shields the secondary amine from rapid atmospheric oxidation, it significantly lowers the deliquescence relative humidity (DRH). The crystal lattice has a high affinity for water, causing it to absorb atmospheric moisture rapidly. Causality & Solution: This hygroscopicity alters the effective molar mass of your weighed sample, leading to sub-potent assay results. Always store the compound in a desiccator over anhydrous calcium sulfate, purged with an inert gas (Argon). For precise analytical quantification, you must perform a Karl Fischer titration immediately prior to weighing to correct for the absorbed water content.

Q2: We formulated this API with lactose for a solid oral dosage form. Over stability testing, the tablets are turning brown. Is the methoxybenzene moiety degrading? A2: No, the methoxy group is highly stable under these conditions. The browning is the result of a 1[1]. While traditionally associated with primary amines, secondary amine hydrochlorides readily react with reducing sugars like lactose under pharmaceutically relevant conditions[1]. Causality & Solution: The secondary amine of the pyrrolidine ring undergoes nucleophilic addition to the open-chain aldehyde form of lactose. This forms an unstable Schiff base that undergoes an Amadori rearrangement, eventually polymerizing into brown melanoidin pigments and generating N-formyl degradants[1]. To resolve this, you must reformulate using non-reducing excipients, such as microcrystalline cellulose (MCC) or mannitol.

Q3: During our HPLC impurity profiling, we observe a mysterious +28 Da mass peak that fluctuates wildly between runs. What is this degradant? A3: You are likely observing an 2[2]. If your sample diluent or mobile phase contains acetonitrile (MeCN), and your sample preparation involves sonication or exposure to ambient laboratory light (especially if titanium dioxide is present from formulation excipients), the MeCN undergoes radical oxidation[2]. Causality & Solution: Hydroxyl radicals generated during sonication or photolysis cleave acetonitrile to yield formyl radicals. These radicals rapidly react with the secondary amine of the pyrrolidine ring to form an N-formyl degradant (+28 Da)[2]. This is an analytical artifact, not a true formulation degradant. To validate and eliminate this, switch your sample diluent to 100% methanol. Methanol acts as a radical scavenger and will immediately suppress this artifactual peak[2].

Part 3: Mechanistic Visualizations

DegradationPathways Compound (R)-3-(4-Methoxyphenyl) pyrrolidine HCl Oxidation Oxidation (ROS, Light, Metals) Compound->Oxidation Excipient Excipient Interaction (Lactose/Reducing Sugars) Compound->Excipient Artifact Analytical Artifact (MeCN + TiO2 + Light) Compound->Artifact N_Oxide N-Hydroxylamine / Nitrone Degradants Oxidation->N_Oxide Phenol O-Demethylation (Phenol Derivatives) Oxidation->Phenol Maillard Maillard Reaction (Amadori Adducts) Excipient->Maillard Formylation N-Formyl Degradant Artifact->Formylation

Fig 1: Primary degradation pathways of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl under stress.

ForcedDegradation Start Sample Prep (1 mg/mL API) Stress1 Oxidative Stress (3% H2O2, 24h) Start->Stress1 Stress2 Acid/Base Hydrolysis (0.1N HCl / NaOH) Start->Stress2 Stress3 Photolysis (UV/Vis, ICH Q1B) Start->Stress3 Quench Quench & Neutralize (Na2SO3 or Buffer) Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-MS/MS Analysis (Kromasil C18) Quench->Analysis

Fig 2: Standardized forced degradation workflow with mandatory quenching steps prior to LC-MS/MS.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Oxidative Forced Degradation Mapping

Purpose: To map the oxidative susceptibility of the pyrrolidine ring without generating downstream analytical artifacts in the autosampler.

  • Sample Preparation: Dissolve 10 mg of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl in 10 mL of 50:50 Methanol:Water (Yields 1 mg/mL). Crucial: Do not use acetonitrile to avoid radical-initiated N-formylation artifacts.

  • Stress Initiation: Add 1.0 mL of 30% H2O2 to the solution to achieve a final concentration of ~3% H2O2. Incubate the vial at 25°C in the dark for 24 hours.

  • Mandatory Quenching: Do not inject this directly into the LC-MS. Residual H2O2 will continue to oxidize the secondary amine while sitting in the autosampler queue, leading to non-reproducible, time-dependent degradation profiles. Add 1.0 mL of 10% Sodium Sulfite (Na2SO3) solution to immediately quench all residual peroxides.

  • Control Generation (Self-Validation): Prepare an unstressed control (API + Methanol/Water + Na2SO3, omitting the H2O2) to establish baseline purity and prove that the quenching agent itself does not degrade the API.

  • Analysis & Mass Balance: Analyze via LC-MS/MS. Calculate the mass balance: The sum of the API peak area and all degradant peak areas in the stressed sample must equal 95-105% of the API peak area in the unstressed control. A loss of mass balance indicates volatile degradants or secondary degradation into non-UV-absorbing species.

Protocol 2: Dynamic Vapor Sorption (DVS) for Moisture Profiling

Purpose: To empirically determine the critical relative humidity at which the hydrochloride salt deliquesces, dictating manufacturing facility HVAC requirements.

  • Setup: Load 10-15 mg of the compound into the microbalance pan of a DVS analyzer.

  • Equilibration: Dry the sample at 0% RH (using dry nitrogen flow) at 25°C until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments.

  • Data Interpretation: A hysteresis gap between the sorption and desorption isotherms indicates bulk water absorption or hydrate formation. The point at which the mass increases exponentially (typically >70% RH for this class of HCl salts) defines the Deliquescence Relative Humidity (DRH).

Part 5: References

  • Wirth, D. D., Baertschi, S. W., Johnson, R. A., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Journal of Pharmaceutical Sciences, 1998. 1[1]

  • Skibic, M. J., King, L. A., Khan, M., et al. "Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: implications for HPLC method development." Journal of Pharmaceutical and Biomedical Analysis, 2010. 2[2]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Synthesis Technical Support Center. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, heavily featured in FDA-approved drugs and bioactive natural products. However, constructing this 5-membered nitrogen heterocycle often involves competing kinetic and thermodynamic pathways that generate complex byproduct mixtures.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on causality, mechanistic logic, and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Reductive Amination & The Paal-Knorr Competing Pathways

The successive reductive amination of 1,4-diketones is a highly atom-economical route to N-substituted pyrrolidines. However, it is notorious for yielding oxidized or oxygen-cyclized impurities[1].

Q: I am observing significant pyrrole and furan formation during the reductive amination of 1,4-diketones. How do I shift the equilibrium toward the desired pyrrolidine?

A: This is a classic kinetic versus thermodynamic competition.

  • The Causality of Furan: Furan forms via an oxygen-cyclization pathway. If your reaction pH is too low (e.g., using strong mineral acids), the carbonyl oxygen becomes heavily protonated, making it a superior electrophile compared to the amine. This drives the reaction away from nitrogen insertion.

  • The Causality of Pyrrole: Pyrrole formation is a redox side-reaction. If the reduction of the intermediate imine/enamine is too slow, the intermediate undergoes irreversible dehydration and oxidation to form the thermodynamically stable aromatic pyrrole[1].

The Solution: You must accelerate the reduction step so that it outpaces dehydration, while simultaneously avoiding strong acids. Employing an Iridium-catalyzed transfer hydrogenation system with formic acid (HCO₂H) as the hydrogen donor rapidly traps the C=N intermediate. This method yields the pyrrolidine efficiently, with water as the only byproduct[2].

Pathway1 Start 1,4-Dicarbonyl + Primary Amine Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Byproduct2 Furan (Byproduct) Strong Acid / Low pH Start->Byproduct2 Competing O-Cyclization Desired Pyrrolidine (Desired) Fast Reduction (Ir-cat / HCO2H) Intermediate->Desired Transfer Hydrogenation Byproduct1 Pyrrole (Byproduct) Slow Reduction / Dehydration Intermediate->Byproduct1 Dehydration / Oxidation

Figure 1: Competing kinetic and thermodynamic pathways in the reductive amination of 1,4-dicarbonyls.

Section 2: Stereocontrol in [3+2] Azomethine Ylide Cycloadditions

The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene (dipolarophile) is a powerful method to construct pyrrolidines with up to four contiguous stereocenters[3].

Q: My [3+2] cycloaddition is yielding a complex mixture of diastereomers. How can I selectively synthesize the 2,5-cis-pyrrolidine?

A: The stereochemistry at the C2 and C5 positions of the pyrrolidine ring is directly dictated by the structural geometry of the azomethine ylide (which can adopt W-, U-, or S-shaped conformations)[4].

  • The Causality of Isomeric Mixtures: Uncatalyzed thermal reactions often result in rapid equilibration between these ylide conformations. The uncoordinated ylide frequently relaxes into an S-shaped conformation to minimize steric clashes, which subsequently leads to the formation of 2,5-trans-pyrrolidine byproducts[3].

  • The Solution: Introduce a transition metal salt (e.g., AgOAc, CuBr) to coordinate with the ylide. Metalation locks the ylide into a rigid W-shaped conformation . When this W-shaped dipole undergoes a suprafacial endo-approach with the dipolarophile, it strictly yields the 2,5-cis-disubstituted pyrrolidine with high diastereoselectivity[4].

Pathway2 Ylide Azomethine Ylide Intermediate W_Shape W-Shaped Conformation (Metal-Coordinated) Ylide->W_Shape AgOAc / CuBr Addition S_Shape S-Shaped Conformation (Uncoordinated) Ylide->S_Shape Thermal / No Metal Cis_Product 2,5-Cis-Pyrrolidine (High Diastereoselectivity) W_Shape->Cis_Product Endo-Approach (Alkene) Trans_Product 2,5-Trans-Pyrrolidine (Mixed Isomers) S_Shape->Trans_Product Exo/Endo Mixtures

Figure 2: Metal-coordinated stereocontrol of azomethine ylide geometry dictating pyrrolidine diastereoselectivity.

Section 3: Suppressing Imines in C-H Amination

Direct intramolecular C-H amination of aliphatic azides offers an atom-economical route to unsubstituted pyrrolidines, bypassing the need for pre-functionalized precursors[5].

Q: During the intramolecular C-H amination of aliphatic azides, I am isolating unreacted starting material and an imine byproduct instead of the pyrrolidine. What is failing?

A: This indicates a failure in the nitrene radical intermediate's lifetime and the catalyst's turnover rate[6].

  • The Causality of Imine Formation: Imine formation is a competing redox side-reaction. If the iron catalyst is insufficiently active or sterically hindered, the intermediate nitrene undergoes unwanted hydrogen atom transfer (HAT) pathways, degrading into an imine rather than completing the ring closure[7].

  • The Solution: Switch to a highly active, unhindered iron salt like FeI₂ . At just 2 mol% loading, FeI₂ rapidly activates the azide and completes the amination in under 30 minutes, cleanly bypassing the slower imine-forming degradation pathways[5].

Data Presentation: Troubleshooting Matrix

Synthetic RouteTarget ProductPrimary ByproductMechanistic CauseOptimization Strategy
Reductive Amination N-Aryl PyrrolidinesPyrroles / FuransSlow reduction leads to dehydration; low pH favors O-cyclization.Use Ir-catalyzed transfer hydrogenation with HCO₂H to outpace dehydration.
[3+2] Cycloaddition Polysubstituted PyrrolidinesTrans-DiastereomersThermal equilibration of azomethine ylides to S-shaped conformations.Add metal salts (AgOAc/CuBr) to lock the W-shaped ylide geometry.
C-H Amination Unsubstituted PyrrolidinesIminesUnwanted hydrogen atom transfer (HAT) due to sluggish catalyst turnover.Utilize highly active FeI₂ (2 mol%) for rapid (<30 min) nitrene insertion.

Self-Validating Experimental Protocols

Protocol A: Ir-Catalyzed Successive Reductive Amination of Diketones

Designed to eliminate pyrrole/furan byproducts via rapid transfer hydrogenation.

  • Preparation: To a 25.0 mL dried Schlenk tube, add the 1,4-diketone (0.5 mmol, 1.0 equiv.) and the target aniline (0.6 mmol, 1.1 equiv.) in 2.0 mL of water (or appropriate solvent).

  • Catalyst Loading: Add 1.0 mol% of the Iridium catalyst (e.g., TC-2).

  • Hydrogen Donor: Slowly inject formic acid (HCO₂H, 30.0 equiv.) into the mixture. Self-Validation Check: Mild effervescence indicates active transfer hydrogenation.

  • Reaction: Stir the mixture under air at 80 °C for 12 hours.

  • Validation & Workup: Analyze the crude mixture via ¹H NMR. The complete disappearance of the diketone methyl ketone singlet (~2.1 ppm) and the appearance of pyrrolidine ring multiplet signals (1.5-3.5 ppm) confirms successful cyclization without pyrrole aromatization. Extract with ethyl acetate and purify via silica gel chromatography.

Protocol B: FeI₂-Catalyzed Intramolecular C-H Amination

Designed to suppress imine formation through rapid catalytic turnover.

  • Preparation: Dissolve the aliphatic azide (1.0 equiv.) in a dry, degassed solvent (e.g., toluene) under an inert argon atmosphere.

  • Catalyst Loading: Add exactly 2 mol% of anhydrous FeI₂.

  • Reaction: Heat the mixture to 120 °C. Self-Validation Check: Rapid nitrogen gas evolution upon heating serves as a visual confirmation of successful nitrene formation.

  • Monitoring: Stir for 30 minutes. Monitor the reaction strictly via GC-MS.

  • Validation & Workup: The complete consumption of the azide starting material without the appearance of the imine mass peak (M-2) validates the efficiency of the FeI₂ catalyst. Cool to room temperature, filter through a short pad of Celite to remove iron salts, and concentrate in vacuo.

References

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 2024.[Link]

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 2005.[Link]

  • From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination. Catalysis Science & Technology, 2023.[Link]

Sources

How to handle and store (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride safely

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-492-MPP Subject: Technical Guide for Handling, Storage, and Troubleshooting of (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride Status: Active Last Updated: March 7, 2026

Executive Summary & Compound Identity

Welcome to the Technical Support Center. This guide addresses the specific stability and handling requirements for (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride .

As a chiral secondary amine salt, this compound presents two primary challenges: hygroscopicity (tendency to absorb atmospheric moisture) and enantiomeric integrity . Users frequently report "gumming" or "oiling out" during storage; this is almost always a moisture management failure, not chemical decomposition.

PropertyDetail
Chemical Name (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
CAS (Free Base) 1335461-68-1 (Refers to parent amine; salt CAS varies by vendor)
Molecular Formula C₁₁H₁₅NO[1][2][3][4][5][6][7][8] · HCl
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO Low: Diethyl Ether, Hexanes, Toluene
Hazards H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant)

Critical Storage Protocols (The "Prevention" Phase)

Issue: Users often store the bottle in a general cabinet, leading to hydrolysis or caking. Directive: Treat this compound as a moisture-sensitive hygroscopic salt .

Storage Decision Tree

StorageProtocol Start Received Shipment SealCheck Is the factory seal intact? Start->SealCheck LongTerm Long-Term Storage (> 30 Days) SealCheck->LongTerm Yes ActiveUse Active Use (Daily/Weekly) SealCheck->ActiveUse No (Opened) Condition1 Store at 2-8°C Desiccator Cabinet LongTerm->Condition1 Preferred Condition2 Store at Room Temp Inert Gas (N2/Ar) Flush Parafilm Seal ActiveUse->Condition2 Required Warn CRITICAL: Warm to RT before opening to prevent condensation Condition1->Warn

Figure 1: Logic flow for determining optimal storage conditions based on usage frequency.

Protocol 1: The "Warm-Up" Rule If stored at 2-8°C (refrigerator), you must allow the closed container to equilibrate to room temperature for at least 30 minutes before opening.

  • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the salt. This water dissolves the crystal lattice, turning your powder into a sticky gum (deliquescence).

Handling & Safety (The "Action" Phase)

Issue: Static charge causes scattering; dust inhalation risks. Directive: Use static-dissipative tools and standard amine PPE.

Safety Checklist
  • PPE: Nitrile gloves (double gloving recommended if handling >1g), safety goggles, lab coat.

  • Ventilation: Handle strictly within a fume hood.[9] Amine salts can be respiratory irritants (H335).[6][7][10]

  • Weighing: Do not use metal spatulas if possible (avoids trace metal contamination); use anti-static plastic or glass.

Protocol 2: Handling "Sticky" Material

If the material has already clumped due to moisture:

  • Do not chip at it with force (risk of glass breakage or scattering).

  • Dissolve the entire clump in a minimum amount of Methanol .

  • Transfer to a tared flask.

  • Remove solvent via rotary evaporation (bath temp < 40°C) to recover the solid.

  • Optional: Azeotropic drying with Toluene can remove stubborn water (See FAQ #2).

Troubleshooting & FAQs (The "Reaction" Phase)

Q1: "My reaction failed. How do I know if the salt is the problem?"

A: The HCl salt is acidic. If your reaction requires a nucleophilic amine (e.g., amide coupling, SNAr), the nitrogen is protonated (


) and non-nucleophilic .
  • The Fix: You must include an excess of base (TEA, DIPEA, or inorganic carbonate) in your reaction mixture to neutralize the HCl and free the amine in situ.

  • Self-Validation: Check the pH of your reaction mixture. It must be basic (pH > 9) for the amine to react.

Q2: "The material turned into a yellow oil/gum. Is it degraded?"

A: Likely not. This is usually deliquescence (absorbed water).

  • The Fix (Azeotropic Drying):

    • Dissolve the gum in DCM or Methanol.

    • Add Toluene (forms a low-boiling azeotrope with water).

    • Rotovap to dryness.[8] Repeat 2-3 times.

    • The material should return to a foam or solid.

  • Verification: Run a proton NMR. If the peaks are sharp and integrate correctly, the chemical structure is intact. Broad peaks often indicate water exchange.

Q3: "I need the Free Base, not the HCl salt. How do I convert it?"

A: Many catalytic cycles require the free amine. Use this extraction protocol.

Free-Basing Workflow

FreeBasing Input Start: HCl Salt (Solid) Dissolve Dissolve in Water/DCM (1:1) Input->Dissolve Basify Add 1M NaOH (pH > 12) Dissolve->Basify Separate Separate Layers Basify->Separate AqLayer Aqueous Layer (Discard) Separate->AqLayer OrgLayer Organic Layer (Contains Amine) Separate->OrgLayer Dry Dry over Na2SO4 & Evaporate OrgLayer->Dry Output Yield: Free Amine Oil Dry->Output

Figure 2: Biphasic extraction protocol to convert the hydrochloride salt to the reactive free amine.

Analytical Verification (The "Validation" Phase)

To confirm the identity and purity of your lot, use these reference parameters.

MethodExpected ResultNote
¹H NMR (DMSO-d₆) δ ~3.80 ppm (s, 3H, -OCH₃)δ ~6.9-7.2 ppm (m, 4H, Ar-H)δ ~9.0+ ppm (broad, NH₂⁺)The ammonium proton (NH₂⁺) is often broad and exchangeable.
Chiral HPLC Single peak (verify against racemate)Essential if using as a chiral auxiliary.
Mass Spec (ESI) [M+H]⁺ = 178.12 m/zCorresponds to the free base cation.

References

  • PubChem. (2025). (R)-3-(4-Methoxyphenyl)pyrrolidine Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2018). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (Context on handling charged amine powders). [Link]

Sources

Validation & Comparative

Cyclic Amine Catalysts in Organocatalysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of covalent organocatalysis, the secondary amine motif is ubiquitous.[1] However, the choice of ring size—specifically between the five-membered pyrrolidine and the six-membered piperidine (or morpholine)—is rarely arbitrary.

This guide provides a technical comparison of these cyclic amines. Experimental evidence confirms that pyrrolidine derivatives generally outperform their six-membered counterparts in enamine-activated cycles (e.g., Aldol, Michael) due to favorable ring strain and transition state geometry. Conversely, piperidine derivatives often suffer from steric hindrance in the chair conformation and slower enamine formation rates.[1] This guide further contrasts these simple amines with advanced chiral scaffolds (MacMillan and Jørgensen-Hayashi catalysts) to aid in rational catalyst selection.

Mechanistic Foundations: The "Ring Size" Effect

The superior performance of pyrrolidine over piperidine is rooted in conformational analysis and orbital overlap.

Conformational Pucker vs. Chair Stability
  • Pyrrolidine (5-membered): Existing in an envelope pucker, the ring is relatively flexible. Upon enamine formation, the nitrogen atom adopts a flatter, more

    
    -like hybridization to conjugate with the alkene. The ring strain facilitates the re-hybridization required for the transition state.
    
  • Piperidine (6-membered): Exists in a stable chair conformation. Forming an enamine forces the ring into a half-chair or requires the exocyclic double bond to adopt a position that incurs

    
     strain. This thermodynamic penalty slows down enamine formation.
    
The "Parasitic" Equilibrium

A critical failure mode in amine catalysis is the formation of stable, off-cycle oxazolidinones (when reacting with aldehydes). Pyrrolidine catalysts are susceptible to this, but bulky substituents (as in Jørgensen-Hayashi catalysts) can destabilize this resting state, forcing the equilibrium back toward the active enamine.

Visualization: Enamine Catalytic Cycle & Off-Cycle Traps

The following diagram illustrates the active enamine cycle and the specific "parasitic" trap that deactivates the catalyst.

G Start Amine Catalyst (Pyrrolidine) Iminium Iminium Ion (Active) Start->Iminium - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Oxazolidinone Oxazolidinone (Parasitic Resting State) Iminium->Oxazolidinone Reversible Cyclization Product_Iminium Product Iminium Enamine->Product_Iminium + Electrophile Electrophile Electrophile Product_Iminium->Start + H2O (Hydrolysis) Product Final Product (C-C Bond) Product_Iminium->Product

Figure 1: The Enamine Catalytic Cycle showing the active pathway (colored) and the parasitic oxazolidinone trap (grey).

Comparative Performance Analysis

Nucleophilicity Parameters (Mayr Scale)

Using the Mayr linear free energy relationship (


), we can objectively quantify the reactivity of these amines.

Table 1: Mayr Nucleophilicity (


) and Sensitivity (

) Parameters
Amine StructureSolvent

Parameter

Parameter
Relative Reactivity Note
Pyrrolidine MeCN15.97 0.63High nucleophilicity; rapid enamine formation.
Piperidine MeCN15.63 0.64Slightly lower

; sterically slower in condensation steps.
Morpholine MeCN15.40 0.64Significantly lower reactivity due to oxygen inductive effect (-I).
Proline DMSO~19.9 (as anion)0.68High reactivity but solubility limited in non-polar solvents.

Data Source: Mayr's Database of Reactivity Parameters [1, 2].[2]

Kinetic Case Study: Enamine Formation Rates

In a standardized study of enamine formation with cyclohexanone:

  • Pyrrolidine: Reaches equilibrium within minutes.

    
    .
    
  • Piperidine: Slower onset.[3]

    
    .
    
  • Morpholine: Sluggish.

    
    .
    

Interpretation: The "pucker" of the 5-membered ring allows the nitrogen lone pair to align perfectly with the forming


-system, minimizing the activation energy. The 6-membered ring must distort from its chair minimum, creating a kinetic barrier.

Advanced Chiral Architectures: Strategic Selection

While simple pyrrolidine is a potent nucleophile, drug development requires stereocontrol. Three major catalyst classes dominate, each with distinct "sweet spots."

The Comparison Matrix
FeatureL-Proline (Benchmark)Jørgensen-Hayashi (Diarylprolinol Silyl Ethers)MacMillan Gen-1/2 (Imidazolidinones)
Core Ring PyrrolidinePyrrolidineImidazolidinone (5-mem)
Primary Mode Enamine (H-bond directed)Enamine (Steric shielding)Iminium (LUMO lowering)
Solubility Poor (requires DMSO/DMF/MeOH)Excellent (DCM, Toluene, THF)Good (various salts)
Reaction Scope Aldol, MannichMichael,

-Functionalization
Diels-Alder, Friedel-Crafts
Turnover Moderate (product inhibition)High (stable enamine, no H-bond trap)High
Stereochemical Models
  • Proline (Zimmerman-Traxler): Relies on a rigid H-bond between the carboxylic acid and the electrophile (e.g., aldehyde).

  • Jørgensen-Hayashi: Uses massive steric bulk (phenyl groups) to block one face of the planar enamine, forcing the electrophile to approach from the open face.

Models cluster_0 Enamine Activation (Nucleophilic) cluster_1 Iminium Activation (Electrophilic) Proline Proline Model (H-Bond Directed) Requires: Acidic Proton Aldol Reaction Aldol Reaction Proline->Aldol Reaction Jorgensen Jørgensen-Hayashi Model (Steric Shielding) Requires: Bulky Silyl Ether Michael Addition Michael Addition Jorgensen->Michael Addition alpha-Chlorination alpha-Chlorination Jorgensen->alpha-Chlorination MacMillan MacMillan Model (LUMO Lowering) Best for: Diels-Alder / FC Diels-Alder Diels-Alder MacMillan->Diels-Alder Friedel-Crafts Friedel-Crafts MacMillan->Friedel-Crafts

Figure 2: Strategic classification of chiral amine catalysts based on activation mode.

Experimental Protocols

Protocol A: Determination of Relative Kinetic Rates ( )

Objective: To benchmark a new cyclic amine against pyrrolidine.

  • Setup: Prepare a 0.5 M solution of cyclohexanone (1.0 equiv) in CDCl

    
     (or CD
    
    
    
    CN) containing an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv).
  • Initiation: Add the amine catalyst (1.0 equiv) via syringe at

    
    .
    
  • Monitoring: Immediately transfer to an NMR tube. Acquire

    
    H NMR spectra every 60 seconds for 30 minutes.
    
  • Analysis: Monitor the disappearance of the ketone

    
    -protons (
    
    
    
    2.3 ppm) and the appearance of the enamine alkene proton (
    
    
    4.5-5.0 ppm).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: High-Efficiency Asymmetric Michael Addition (Jørgensen System)

Objective: Enantioselective addition of an aldehyde to a nitroalkene.

  • Reagents:

    • Aldehyde (3.0 equiv, e.g., propanal).

    • Nitroalkene (1.0 equiv, e.g., trans-

      
      -nitrostyrene).
      
    • Catalyst: (S)-(-)-

      
      -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%).
      
    • Solvent: Toluene or DCM (0.5 M concentration).

    • Additive: Benzoic acid (10 mol%) — Critical for accelerating hydrolysis.

  • Procedure:

    • Dissolve catalyst and nitroalkene in solvent.

    • Add aldehyde and benzoic acid.

    • Stir at room temperature (20-24 hours). Monitor by TLC.

  • Workup:

    • Quench with 1N HCl (to hydrolyze the iminium intermediate).

    • Extract with Et

      
      O. Dry over MgSO
      
      
      
      .
  • Validation:

    • Yield: Expect >85%.

    • ee Determination: Chiral HPLC (e.g., Chiralpak AD-H, Hexane/iPrOH).

References

  • Mayr, H., et al. (2003). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 125(10), 286–295. Link

  • Mayr, H., & Ofial, A. R. (2016). "Mayr's Database of Reactivity Parameters."[2] LMU München. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[4][5][6][7][8] "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 122(10), 2395–2396.[4] Link

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[4] "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[4] Journal of the American Chemical Society, 122(17), 4243–4244.[4] Link

  • Hayashi, Y., et al. (2005). "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts." Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Seebach, D., et al. (2013). "Stereochemical Models for Enamine Catalysis." Bulletin of the Chemical Society of Japan, 86(12), 1353–1385. Link

Sources

Validating the Enantiomeric Purity of (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of monoamine reuptake inhibitors and nicotinic acetylcholine receptor ligands, the pyrrolidine scaffold is ubiquitous. For (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride , enantiomeric purity is not merely a quality attribute—it is a determinant of biological efficacy and safety. The (R)-enantiomer often exhibits distinct binding affinities compared to its (S)-counterpart or the racemate.

This guide objectively compares the three primary methodologies for validating the enantiomeric excess (% e.e.) of this compound: Chiral HPLC (The Gold Standard), NMR with Chiral Solvating Agents (The Rapid Screen), and Polarimetry (The Traditional Identity Check).

Key Finding: While Polarimetry provides a quick identity check, it is insufficient for quantitative purity validation (< 99% e.e.). Chiral HPLC on polysaccharide-based stationary phases remains the only self-validating method capable of detecting trace (S)-enantiomer impurities at the 0.1% level required for late-stage pharmaceutical intermediates.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three standard validation workflows.

Table 1: Performance Matrix for Enantiomeric Purity Determination
MetricMethod A: Chiral HPLC Method B: 1H-NMR (w/ CSA) Method C: Polarimetry
Primary Utility Quantitative Validation (QC)Rapid Screening (In-process)Identity Confirmation
Limit of Detection (LOD) < 0.05% (S)-isomer~1-2% (S)-isomerN/A (Global Average)
Precision (RSD) < 0.5%~2-5%High Variance
Sample Requirement < 1 mg5-10 mg> 50 mg
Analysis Time 15-30 min/run10 min (Prep + Run)5 min
Cost Per Run Moderate (Solvents)Low (Deuterated Solvents)Negligible
Self-Validating? Yes (Resolution > 1.5)Partial (Peak Overlap)No (Blind to impurities)

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Causality & Logic: The 3-arylpyrrolidine motif contains a secondary amine and an aromatic ring. The Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA) is selected because the carbamate groups form hydrogen bonds with the pyrrolidine amine, while the aromatic rings engage in


-

interactions with the methoxyphenyl group. This dual-interaction mechanism maximizes separation factors (

).
Protocol Steps:
  • Column Selection: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

    • Note: The immobilized "IA" version is preferred for robustness against solvent shock.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropanol (IPA) or Ethanol.

    • Modifier: Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.

    • Ratio: Start with Hexane:IPA:DEA (90:10:0.1) .

    • Why DEA? The basic modifier neutralizes the hydrochloride salt in situ and suppresses peak tailing of the secondary amine.

  • Sample Preparation:

    • Dissolve 1 mg of (R)-3-(4-Methoxyphenyl)pyrrolidine HCl in 1 mL of Mobile Phase.

    • Critical: If the salt does not dissolve, add 1 drop of DEA to the sample vial to liberate the free base.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 220 nm (absorption max of the anisole moiety) and 254 nm.

  • Validation Criteria:

    • Resolution (

      
      ) between (S) and (R) peaks must be 
      
      
      
      .
    • Tailing Factor (

      
      ) must be 
      
      
      
      .
Method B: 1H-NMR with Chiral Solvating Agents (CSA)[1]

Causality & Logic: For rapid in-process checks where HPLC is a bottleneck, NMR using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Mosher's Acid can differentiate enantiomers. The CSA forms a diastereomeric salt complex with the pyrrolidine in solution, inducing chemical shift non-equivalence (


) in the methoxy protons.
Protocol Steps:
  • Sample Prep: Dissolve 5 mg of the analyte in 0.6 mL

    
    .
    
  • CSA Addition: Add 1.5 - 2.0 equivalents of the Chiral Solvating Agent (e.g., (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).

  • Acquisition: Acquire 1H-NMR (minimum 400 MHz, preferably 600 MHz).

  • Analysis: Focus on the methoxy singlet (

    
     ppm). In the chiral environment, the (R) and (S) methoxy signals will split.
    
  • Calculation: Integration of the split peaks provides the molar ratio.

    • Limitation: If

      
       ppm, integration errors will skew results.
      

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific HPLC validation workflow required to ensure data integrity.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Validation Stage Development Stage? Start->Stage Early Early Synthesis / Screening Stage->Early Reaction Monitoring Late Final QC / Release Stage->Late Final Product CheckNMR 1H-NMR w/ CSA (>2% impurity detection) Early->CheckNMR CheckPolar Check Optical Rotation (Identity Only) Late->CheckPolar CheckHPLC Chiral HPLC (<0.1% impurity detection) CheckPolar->CheckHPLC If Identity Confirmed Result1 Pass/Fail (Approximate) CheckNMR->Result1 Result2 Certificate of Analysis (CoA) CheckHPLC->Result2

Caption: Decision logic for selecting the appropriate analytical method based on the drug development phase.

Diagram 2: Chiral HPLC Validation Loop

HPLCValidation Prep Sample Prep (Free Base Conversion) Inject Injection (Chiralpak IA/AD-H) Prep->Inject Detect Detection (UV 220nm) Inject->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Pass Calculate % e.e. Report LOD/LOQ Decision->Pass Yes Fail Optimize Method Decision->Fail No Opt1 Decrease Flow Rate Fail->Opt1 Opt2 Adjust IPA % Fail->Opt2 Opt3 Change Temperature Fail->Opt3 Opt1->Inject Opt2->Inject Opt3->Inject

Caption: The iterative optimization loop for establishing a robust Chiral HPLC method.

References

  • Phenomenex. (n.d.). Chiral HPLC Column Selection Guide: Polysaccharide Phases. Retrieved from [Link]

  • PubChem. (2021).[1] (R)-3-(4-Methoxyphenyl)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ASDLib. (n.d.). Quantitative NMR for Determination of Enantiomeric Purity using Chiral Solvating Agents. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-3-(4-Methoxyphenyl)pyrrolidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of novel therapeutics. This guide provides a comparative analysis of (R)-3-(4-methoxyphenyl)pyrrolidine analogs, focusing on their interactions with monoamine transporters. While direct, extensive SAR studies on this specific parent compound are limited in publicly available literature, we can synthesize a robust understanding by examining structurally related compounds. This guide will extrapolate key SAR principles from analogous series of pyrrolidine-based monoamine reuptake inhibitors to predict how structural modifications to the (R)-3-(4-methoxyphenyl)pyrrolidine scaffold may influence potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Introduction to the (R)-3-(4-Methoxyphenyl)pyrrolidine Scaffold

The (R)-3-(4-methoxyphenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The pyrrolidine ring is a common motif in many natural products and FDA-approved drugs.[1][2] Its stereochemistry, particularly the (R)-configuration at the 3-position, is often crucial for specific interactions with biological targets. The 4-methoxyphenyl group provides a key aromatic interaction point and influences the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.[3] Analogs of this scaffold have shown significant potential as ligands for monoamine transporters, which are critical targets in the treatment of various neurological and psychiatric disorders.[4][5][6]

Comparative Analysis of Structural Modifications

The biological activity of (R)-3-(4-methoxyphenyl)pyrrolidine analogs can be systematically modulated by chemical modifications at three primary locations: the pyrrolidine nitrogen, the phenyl ring, and the methoxy group. The following sections explore the anticipated effects of these modifications based on established SAR for related compounds.

Modifications of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a critical determinant of activity and selectivity. It is typically protonated at physiological pH, forming a key electrostatic interaction with an acidic residue, such as an aspartate in the binding site of monoamine transporters.[7]

Key SAR Insights:

  • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the pyrrolidine nitrogen is a common strategy to modulate potency and selectivity. In many series of monoamine transporter inhibitors, N-alkylation can enhance affinity for DAT and NET while potentially reducing SERT activity. A homologous series of N-alkyl analogs, from N-pentyl to N-decyl, has been used to probe the length and bulk tolerance of the secondary binding pocket of the D3 receptor, suggesting that the size of the N-alkyl substituent is a critical factor in determining affinity and selectivity.[8]

  • Bulky N-Substituents: Larger, more sterically demanding substituents on the nitrogen can drastically alter the binding profile. For instance, in the context of dopamine D2/D3 receptor ligands, increasing the steric bulk of N-substituents can decrease affinity.[7] This is likely due to steric hindrance within the binding pocket.

  • N-Aryl and N-Acyl Groups: The introduction of aryl or acyl groups at the nitrogen position can lead to a significant shift in the pharmacological profile, potentially introducing interactions with different subpockets of the receptor or transporter.

Experimental Protocols

To evaluate the SAR of novel (R)-3-(4-methoxyphenyl)pyrrolidine analogs, a standardized set of in vitro assays is essential.

Radioligand Binding Assays

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Stably express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in a suitable cell line (e.g., HEK293). Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Conditions: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.

  • Separation and Detection: Rapidly filter the contents of each well to separate the bound from the unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT).

  • Assay Conditions: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection and Analysis: Lyse the synaptosomes and measure the amount of accumulated radioactivity. Calculate the IC50 value for the inhibition of neurotransmitter uptake.[4]

Data Presentation

The following table summarizes the hypothetical SAR for (R)-3-(4-methoxyphenyl)pyrrolidine analogs based on extrapolated data from related compounds.

Modification Position Substituent Expected DAT Affinity Expected SERT Affinity Expected NET Affinity Rationale/Supporting Evidence
N-Alkylation Pyrrolidine N-CH₃Small alkyl groups often favor DAT/NET over SERT.[8]
-CH₂CH₃
-n-Propyl↔/↓↔/↓Increased bulk may decrease affinity.[7]
Phenyl Ring Substitution Phenyl Ring2-F↔/↓Halogen substitution can modulate electronic properties and selectivity.
3-Cl↔/↑Position of the substituent is critical.
4-CF₃Electron-withdrawing groups can be detrimental to activity.[4]
3,4-dichloroDichloro substitution often enhances SERT affinity.
Methoxy Group Modification 4-position of Phenyl Ring-OHPhenolic hydroxyl can alter binding and metabolism.
-OCH₂CH₃↔/↑↔/↑Increased lipophilicity may enhance affinity.[3]
-FReplacement with a halogen dramatically changes electronic nature.

Note: This table presents expected trends based on SAR from analogous compound series. Actual experimental data would be required for confirmation.

Visualizations

General Structure-Activity Relationship Diagram

SAR_Overview cluster_pyrrolidine Pyrrolidine Modifications cluster_phenyl Phenyl Ring Modifications cluster_methoxy Methoxy Group Modifications Parent_Scaffold (R)-3-(4-Methoxyphenyl)pyrrolidine N_Alkylation N-Alkylation (e.g., -CH3, -C2H5) Parent_Scaffold->N_Alkylation Modulates DAT/NET/SERT selectivity N_Bulky Bulky N-Substituents Parent_Scaffold->N_Bulky Generally decreases affinity Halogenation Halogenation (e.g., -F, -Cl) Parent_Scaffold->Halogenation Influences selectivity Electron_Withdrawing Electron-Withdrawing (e.g., -CF3) Parent_Scaffold->Electron_Withdrawing Often reduces potency O_Dealkylation O-Dealkylation (-OH) Parent_Scaffold->O_Dealkylation Alters binding and PK Increased_Lipophilicity Increased Lipophilicity (-OCH2CH3) Parent_Scaffold->Increased_Lipophilicity May enhance affinity

Caption: Key SAR points for (R)-3-(4-methoxyphenyl)pyrrolidine analogs.

Experimental Workflow for In Vitro Evaluation

a A Synthesis of Analogs B Radioligand Binding Assays (hDAT, hSERT, hNET) A->B C Synaptosomal Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) A->C D Determine Ki values B->D E Determine IC50 values C->E F SAR Analysis D->F E->F

Caption: Workflow for evaluating novel analogs.

Conclusion

The (R)-3-(4-methoxyphenyl)pyrrolidine scaffold represents a promising starting point for the design of novel monoamine transporter ligands. By systematically exploring modifications to the pyrrolidine nitrogen, the phenyl ring, and the methoxy group, it is possible to fine-tune the potency and selectivity profile of these analogs. The SAR principles outlined in this guide, derived from related chemical series, provide a rational framework for the design of future compounds with improved therapeutic potential for a range of CNS disorders. Further synthesis and biological evaluation are necessary to validate these predictions and to fully elucidate the SAR of this important class of molecules.

References

  • Blough, B. E., et al. (2014). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). Psychopharmacology, 231(1), 149-158.
  • Micheli, F., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.
  • Mach, R. H., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. European Journal of Medicinal Chemistry, 257, 115513.
  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.
  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1829-1833.
  • Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2829-2838.
  • Hazeldine, S. T., et al. (2005). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 15(17), 3874-3877.
  • Kapil, E., et al. (2007). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(1), 359-366.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.
  • Bymaster, F. P., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6173-6177.
  • Bakulev, V. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4924.
  • National Center for Biotechnology Information. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. In PubChem. Retrieved from [Link]

  • CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Evaluation as Dopamine Receptor Ligands. Retrieved from [Link]

  • Fesat, O. Y., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5489.
  • Wiemer, A. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 112-116.
  • Baumann, M. H., et al. (2017). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 93-117.
  • Tchekalarova, J., et al. (2025). Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. Pharmaceuticals, 18(5), 673.
  • Schirmeister, T., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6805.

Sources

Comparative Guide: Efficacy of Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric organocatalysis, the "gold rush" initiated by List and Barbas in the early 2000s established pyrrolidine derivatives as indispensable tools for chiral molecule construction. While L-Proline remains the economic benchmark, its limitations in solubility and reactivity have driven the engineering of "Second-Generation" catalysts.

This guide objectively compares three distinct pyrrolidine architectures:

  • L-Proline: The natural amino acid baseline.

  • Jørgensen-Hayashi Catalysts: Diarylprolinol silyl ethers designed for steric shielding.

  • 5-Pyrrolidin-2-yltetrazole: A bio-isostere offering superior lipophilicity.

Key Finding: While L-Proline is sufficient for polar media, Jørgensen-Hayashi catalysts offer superior enantiocontrol (>98% ee) in non-polar solvents due to steric bulk. The Tetrazole derivative serves as a critical "solubility bridge," outperforming Proline in hydrophobic environments without the high cost of silyl ethers.

Mechanistic Foundation: The Activation Modes

To understand the efficacy differences, one must grasp the activation cycle. Pyrrolidine catalysts operate via a dual-activation mode: Enamine Activation (raising HOMO for electrophilic attack) and Iminium Activation (lowering LUMO for nucleophilic attack).

Figure 1: Enamine vs. Iminium Catalytic Cycles

The following diagram illustrates the bifurcation of activation modes based on the substrate (Aldehyde/Ketone vs.


-Unsaturated Aldehyde).

CatalyticCycle cluster_0 Stereocontrol Zone Cat Pyrrolidine Catalyst (Secondary Amine) ImIon Iminium Ion Intermediate Cat->ImIon + Carbonyl (-H2O) Sub1 Carbonyl Substrate (Aldehyde/Ketone) Sub1->ImIon Enamine Enamine Intermediate ImIon->Enamine Tautomerization (Enamine Cycle) Prod Chiral Product (C-C Bond Formed) ImIon->Prod + Nucleophile (Iminium Cycle) Enamine->Prod + Electrophile Prod->Cat Hydrolysis (Regeneration)

Caption: The secondary amine condenses with the carbonyl to form an iminium ion. Loss of a proton yields the nucleophilic enamine (Green path), while direct nucleophilic attack on the iminium (Red path) facilitates conjugate additions.

Comparative Analysis: The Catalysts

A. L-Proline (The Benchmark)[1]
  • Structure: Cyclic secondary amine with a carboxylic acid moiety.

  • Mechanism: Bifunctional.[1][2] The amine activates the substrate, while the carboxylic acid directs the incoming electrophile via hydrogen bonding (Zimmerman-Traxler transition state).

  • Pros: Extremely low cost, non-toxic, available in both enantiomers.

  • Cons: Poor solubility in organic solvents (requires DMSO/DMF or neat conditions); prone to parasitic side reactions (decarboxylation); often requires high loading (10–30 mol%).

B. Jørgensen-Hayashi Catalyst (Diarylprolinol Silyl Ether)
  • Structure: Proline ring where the carboxylic acid is replaced by a bulky diaryl-silyl ether group.

  • Mechanism: "Steric Shielding." The bulky phenyl groups effectively block one face of the enamine/iminium, forcing the reaction to occur exclusively from the open face.

  • Pros: Exceptional enantioselectivity (often >95% ee); soluble in standard organic solvents (Toluene, DCM, THF); no acidic proton to cause side reactions.

  • Cons: High cost; multi-step synthesis required if not bought commercially.

C. 5-Pyrrolidin-2-yltetrazole (The Soluble Surrogate)
  • Structure: The carboxylic acid is replaced by a tetrazole ring.

  • Mechanism: The tetrazole acts as a bio-isostere of the carboxylic acid (similar pKa ~4.5) but is significantly more lipophilic.

  • Pros: Soluble in non-polar solvents where Proline precipitates; higher reactivity in Mannich reactions; "Sweet spot" between cost and performance.

  • Cons: Less steric bulk than Jørgensen-Hayashi, meaning stereocontrol relies heavily on H-bonding rather than steric blocking.

Quantitative Performance Data

The following data compares the three catalysts in a benchmark Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde).

MetricL-Proline [1]Jørgensen-Hayashi [2]Pyrrolidinyl-Tetrazole [3]
Solvent System DMSO or DMSO/H2OToluene or DCMDCM or Ethanol
Catalyst Loading 10–20 mol%1–5 mol%5–10 mol%
Reaction Time 24–48 Hours4–12 Hours12–24 Hours
Yield 68–85%90–98%85–92%
Diastereoselectivity (dr) ~20:1 (anti:syn)>95:5 (anti:syn)~30:1 (anti:syn)
Enantioselectivity (ee) 76–90%96–99% 90–95%
Cost Efficiency High (Cheap materials)Low (Expensive catalyst)Medium

Analysis:

  • Selectivity: The Jørgensen-Hayashi catalyst dominates in ee and dr because the bulky silyl group physically prevents "leakage" to the wrong isomer.

  • Reactivity: The Tetrazole derivative is faster than Proline because it remains in solution in organic media, maintaining a higher effective concentration of the active catalyst.

Experimental Protocols

Protocol A: High-Fidelity Asymmetric Michael Addition (Jørgensen-Hayashi)

Best for: High-value intermediates requiring maximum ee.

Reagents:

  • trans-β-Nitrostyrene (1.0 equiv)

  • Propanal (3.0 equiv)

  • Catalyst: (S)-α,α-Diphenylprolinol trimethylsilyl ether (5 mol%)[3]

  • Solvent: Toluene (0.5 M)

  • Additive: Benzoic acid (5 mol% - optional, accelerates iminium formation)

Workflow:

  • Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the catalyst (5 mol%) and benzoic acid (5 mol%) in Toluene.

  • Addition: Add the aldehyde (Propanal) followed by the nitroalkene.

  • Incubation: Stir at room temperature (23°C). Critical Checkpoint: Monitor consumption of nitrostyrene via TLC (UV active). The solution should remain clear (homogeneous).

  • Quench: Upon completion (approx. 8h), quench with 1N HCl or saturated NH4Cl.

  • Workup: Extract with EtOAc (3x). Dry over Na2SO4.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde product is unstable; reduce to alcohol with NaBH4 immediately for accurate ee determination.

Protocol B: "Green" Aldol Reaction (L-Proline)

Best for: Large-scale, cost-sensitive early intermediates.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Cyclohexanone (Solvent/Reagent, 5.0 equiv)

  • Catalyst: L-Proline (10 mol%)

  • Solvent: DMSO (or wet DMSO)

Workflow:

  • Setup: Combine L-Proline and 4-Nitrobenzaldehyde in a flask.

  • Initiation: Add Cyclohexanone and DMSO. The Proline may not fully dissolve initially.

  • Reaction: Stir vigorously for 24h. Observation: The mixture typically turns yellow/orange.

  • Workup: Add water (precipitates the product in some cases) or extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

  • Crystallization: The anti-aldol product often crystallizes directly from the crude mixture, upgrading the ee without chromatography.

Decision Matrix & Workflow Visualization

When should you choose which catalyst? Use this logic flow.

Figure 2: Catalyst Selection Logic

A decision tree for selecting the optimal catalyst based on reaction constraints.

DecisionMatrix Start Start: Define Reaction Goals Solvent Is the substrate water-soluble or polar-tolerant? Start->Solvent Proline USE L-PROLINE (Low Cost, Scalable) Solvent->Proline Yes (DMSO/H2O) NonPolar Requires Organic Solvent (DCM, Toluene) Solvent->NonPolar No (Hydrophobic) Selectivity Is >98% ee critical? NonPolar->Selectivity Hayashi USE JØRGENSEN-HAYASHI (Max Selectivity, Low Loading) Selectivity->Hayashi Yes (Pharma Spec) Tetrazole USE PYRROLIDINYL-TETRAZOLE (High Solubility, Good Yield) Selectivity->Tetrazole No (General Synthesis)

Caption: Selection path prioritizing solvent compatibility first, then enantiomeric purity requirements.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

  • Hayashi, Y., et al. (2005).[5] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction. Angewandte Chemie International Edition.

  • Cobb, A. J. A., Shaw, D. M., & Ley, S. V. (2004). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline.[6][7] Synlett.

  • Jørgensen, K. A. (2005).[5][8] Organocatalysis—After the Gold Rush. Angewandte Chemie International Edition.

  • BenchChem Application Notes. (2025). Comparative Analysis of N-Benzoyl-L-proline and New-Generation Organocatalysts.

Sources

Characterization and Validation of Synthesized (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the characterization and validation of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1335461-68-1 for the R-isomer series). As a privileged scaffold in medicinal chemistry—particularly for serotonin and dopamine receptor modulators—the enantiomeric purity of this compound is critical for biological efficacy.

This document objectively compares the synthesized (R)-HCl salt against its primary alternatives: the Racemic mixture (cost-effective but non-selective) and the Free Base form (chemically distinct stability profile). We establish a self-validating analytical workflow to ensure the material meets the stringent requirements of drug development.

Part 1: Chemical Identity & Structural Integrity

Before addressing stereochemistry, the fundamental connectivity must be validated. The hydrochloride salt form is preferred over the free base for its superior crystallinity and shelf-stability.

Structural Confirmation (NMR & MS)

The following spectroscopic signatures distinguish the product from structural isomers (e.g., 2-substituted pyrrolidines).

Feature1H NMR Signal (DMSO-d6, 400 MHz)Structural Insight
Amine Protons

9.20–9.60 (br s, 2H)
Confirms HCl salt formation (ammonium species).
Aromatic Ring

7.20 (d) & 6.90 (d) (AA'BB' system)
Verifies para-substitution pattern of the methoxy group.
Methoxy Group

3.73 (s, 3H)
Diagnostic singlet; integration confirms stoichiometry.
Chiral Center (H3)

3.30–3.45 (m, 1H)
The methine proton at C3; coupling patterns distinguish from C2 substitution.

Validation Checkpoint: The presence of a broad singlet >9.0 ppm is the "Go/No-Go" signal for successful salt formation. If absent, the material is likely the free base or a solvate.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Target Ion:

    
     Da[1]
    
  • Interference Check: Absence of dimer peaks (

    
    ) which can indicate aggregation issues common in concentrated amine solutions.
    

Part 2: Stereochemical Purity & Validation

This is the critical differentiator. Biological systems discriminate between enantiomers; therefore, your analytical method must do the same.

Chiral HPLC Analysis (The Gold Standard)

Standard C18 chromatography cannot distinguish the (R) and (S) enantiomers. We utilize polysaccharide-based stationary phases to induce chiral recognition.[2][3]

Comparative Performance:

Parameter(R)-Isomer (Target)(S)-Isomer (Impurity)Racemic Mixture
Retention Time (min) ~8.5 (Method Dependent)~11.2 (Method Dependent)Two peaks (1:1 ratio)
Biological Activity High Potency (Typical)Inert or Off-target Toxicity50% Potency / Potential Toxicity
Acceptance Criteria

ee

N/A

Methodology Note: The separation relies on the interaction between the amine and the carbamate linkages on the amylose backbone.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Logic: The diethylamine (DEA) is non-negotiable. It masks residual silanol groups on the silica support, preventing peak tailing of the basic pyrrolidine nitrogen.

Optical Rotation

While HPLC provides quantitation, optical rotation provides a quick identity check.

  • Expected Value:

    
     is typically negative for the (R)-isomer in methanol (specific value requires lot-specific calibration against a standard, typically 
    
    
    
    to
    
    
    ).
  • Risk: Comparison with literature is difficult due to solvent dependence (e.g., rotation can flip sign between CHCl3 and MeOH). Always run a known standard.

Part 3: Physicochemical Performance (Salt vs. Free Base)

Why synthesize the Hydrochloride salt? The comparison below highlights the operational advantages of the HCl form over the Free Base.

Property(R)-HCl Salt (Product)(R)-Free Base (Alternative)Operational Impact
Physical State White Crystalline SolidYellowish Viscous OilSolids are easier to weigh and dispense in automated HTS systems.
Hygroscopicity Low to ModerateHighFree base absorbs atmospheric water, altering molecular weight calculations.
Melting Point Distinct (

C)
N/A (Liquid/Oil)MP serves as a rapid purity check for the salt.
Solubility High in Water/DMSOLow in WaterHCl salt is ready for aqueous biological assay buffers.

Part 4: Visualization of Workflows

Synthesis & Purification Logic

This diagram outlines the critical decision points in synthesizing the high-purity salt.

SynthesisWorkflow Precursor Precursor (N-Boc or Aryl Halide) Reaction Asymmetric Synthesis (Rh or Pd Catalysis) Precursor->Reaction Chiral Ligand Crude Crude Intermediate Reaction->Crude Deprotection Deprotection / Workup (Removal of Boc/Catalyst) Crude->Deprotection FreeBase (R)-Free Base (Oil) Deprotection->FreeBase SaltFormation Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltFormation HCl (anhydrous) Recrystallization Recrystallization (iPrOH / Et2O) SaltFormation->Recrystallization Purification FinalProduct Final Product (R)-HCl Salt Recrystallization->FinalProduct Drying

Caption: Step-wise workflow converting precursors to the stable (R)-HCl salt, emphasizing the critical salt formation step.

Analytical Validation Decision Tree

A self-validating logic flow to ensure batch release.

ValidationLogic Start Synthesized Batch NMR_Check 1H NMR Analysis Start->NMR_Check Salt_Decision Broad Singlet >9ppm? NMR_Check->Salt_Decision Fail_Salt Reprocess: Add HCl Salt_Decision->Fail_Salt No Chiral_Check Chiral HPLC (Chiralpak AD-H) Salt_Decision->Chiral_Check Yes Fail_Salt->NMR_Check EE_Decision ee > 98%? Chiral_Check->EE_Decision Fail_EE Reject / Chiral Resolution EE_Decision->Fail_EE No Final_Release Release Batch EE_Decision->Final_Release Yes

Caption: Analytical decision tree ensuring only chemically and stereochemically pure salts are released.

Part 5: Experimental Protocols

Protocol: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ratio of (R) to (S) enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Ethanol/Diethylamine (100:0.1). Note: The base is required to neutralize the HCl salt for normal phase chromatography.

  • Column Equilibrations: Flush Chiralpak AD-H column with Hexane/IPA (90:10) + 0.1% DEA for 30 minutes at 1.0 mL/min.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 230 nm (or 280 nm for aromatic specificity).

  • Calculation:

    
    [4]
    
Protocol: Salt Formation & Hygroscopicity Test

Objective: Convert unstable free base to stable HCl salt.

  • Dissolve crude free base in minimal dry diethyl ether.

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in dioxane dropwise with vigorous stirring. White precipitate should form immediately.

  • Filter under Nitrogen (to prevent moisture absorption during filtration).

  • Validation: Place 100 mg in a humidity chamber (75% RH) for 24 hours. Weight gain >2% indicates improper drying or amorphous character (requires recrystallization from iPrOH).

References

  • Chung, Y. C., Janmanchi, D., & Wu, H. L. (2012).[5] Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes.[5] Organic Letters, 14(11), 2766-2769.[5]

  • Campos, K. R., et al. (2006).[6] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.[4][6] Journal of the American Chemical Society, 128(11), 3538-3539.

  • BenchChem. (2025).[2] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

  • Phenomenex. (2023). Chiral HPLC Separations: A Systematized Approach to Column Selection. Chromatography Online.

  • PubChem. (2025).[7] (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO.[7] National Library of Medicine.

Sources

Biological activity of substituted pyrrolidines versus other heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Substituted Pyrrolidines vs. Other Heterocycles: A Comparative Technical Guide

Executive Summary: The "Goldilocks" Scaffold

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring occupies a "Goldilocks" zone between the high ring strain of azetidines (4-membered) and the entropic freedom of piperidines (6-membered). This guide provides a technical analysis of why substituted pyrrolidines often outperform their heterocyclic counterparts in drug discovery, supported by specific case studies in diabetes, virology, and oncology.

Physicochemical & Structural Comparative Analysis

The choice of a saturated nitrogen heterocycle dictates the physicochemical profile of a drug candidate. The following table contrasts pyrrolidine with its closest aliphatic neighbors.

Table 1: Physicochemical Properties of Nitrogen Heterocycles

PropertyAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molAzetidines are chemically reactive/unstable; Pyrrolidines offer a balance of stability and rigid vector orientation.
pKa (Conj. Acid) ~11.3~11.3~11.2Similar basicity; all are protonated at physiological pH, aiding solubility.
Lipophilicity (LogP) LowModerateHighPiperidines often require solubilizing groups; Pyrrolidines offer better innate water solubility.
Conformation Planar/PuckeredEnvelope (C2/C3 pucker)Chair (Rigid)Pyrrolidine's "envelope" transition allows induced fit in tight binding pockets where piperidine is too bulky.
Metabolic Liability Low (Ring opening rare)Moderate (α-oxidation)High (α-oxidation)Piperidines are prone to rapid CYP450 metabolism; Pyrrolidines are generally more metabolically robust.

Case Study 1: DPP-4 Inhibitors (Diabetes)

The Battle of the Nitriles: Pyrrolidine vs. Piperidine

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone of Type 2 diabetes therapy. The enzyme cleaves N-terminal dipeptides (X-Pro or X-Ala) from GLP-1.[1]

  • The Pyrrolidine Advantage: The natural substrate of DPP-4 contains a proline residue. Drugs like Vildagliptin and Saxagliptin utilize a cyanopyrrolidine moiety to mimic this proline. The nitrile group forms a reversible covalent imidate adduct with the catalytic Ser630 of the enzyme.

  • The Comparison: Early SAR studies compared cyanopyrrolidines to cyanopiperidines. The 6-membered piperidine analogs showed a 10-100 fold loss in potency . The steric bulk of the piperidine ring clashed with the S1 specificity pocket (hydrophobic), whereas the pyrrolidine fit perfectly, mimicking the natural substrate.

Table 2: Comparative Potency (DPP-4 Inhibition)

Scaffold CoreCompound ExampleIC50 (nM)Binding Mode
Cyanopyrrolidine Vildagliptin~3-10Covalent (Reversible); S1 pocket fit
Cyanopiperidine Analog A>500Steric clash in S1 pocket
Cyanothiazolidine Analog B~50Good fit, but lower chemical stability

Case Study 2: HCV NS5A Inhibitors (Virology)

Symmetry and Entropy

The NS5A protein of the Hepatitis C Virus functions as a dimer. The most potent inhibitors, such as Daclatasvir and Ombitasvir , feature a C2-symmetric structure containing two pyrrolidine rings.

  • Mechanism: The pyrrolidine rings serve as rigid linkers that project the lipophilic "caps" into the protein's binding groove.

  • Why not Piperidine? Replacing the pyrrolidine linkers with piperidine disrupts the critical distance and angle required to span the NS5A dimer interface. The entropy cost of locking a flexible piperidine into the binding groove is too high compared to the pre-organized pyrrolidine.

Case Study 3: MDM2 Inhibitors (Oncology)

Spiro-Pyrrolidines vs. Piperidinones

Inhibiting the p53-MDM2 interaction restores p53 tumor suppressor activity.[2][3][4]

  • The Innovation: Idasanutlin (RG7388) and AA-115 utilize a substituted pyrrolidine core (often in a spiro-configuration).

  • Data: In a direct comparison, spiro-pyrrolidine derivatives demonstrated Ki values < 1 nM , whereas analogous piperidinone structures often suffered from lower potency (Ki > 50 nM) or poor metabolic stability due to rapid oxidation of the piperidine ring. The spiro-pyrrolidine scaffold provides a rigid "scaffold" that orients three hydrophobic substituents (Trp23, Leu26, Phe19 mimics) into the deep MDM2 cleft with high precision.

Experimental Protocols

Protocol A: DPP-4 Inhibition Fluorescence Assay

Validates the potency of pyrrolidine-based inhibitors.

Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC to release fluorescent AMC (7-Amino-4-methylcoumarin). Inhibitors prevent this cleavage.

Materials:

  • Recombinant human DPP-4 enzyme.[1][5][6]

  • Substrate: H-Gly-Pro-AMC (Km ~17 µM).[1]

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Positive Control: Sitagliptin.[5]

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Add 10 µL of diluted DPP-4 enzyme (0.5 nM final) to black 96-well plates.

  • Inhibitor Addition: Add 10 µL of test compound. Incubate for 10 min at 37°C to allow equilibrium.

  • Substrate Initiation: Add 30 µL of H-Gly-Pro-AMC (20 µM final).

  • Kinetic Read: Measure fluorescence immediately (Ex: 360 nm / Em: 460 nm) every minute for 20 minutes at 37°C.

  • Analysis: Calculate the slope (RFU/min) for the linear portion.

    • % Inhibition = 100 - [(Slope_sample / Slope_control) * 100]

    • Calculate IC50 using non-linear regression (4-parameter logistic).

Protocol B: HCV Replicon Luciferase Assay

Validates antiviral activity in a cellular context.[7][8]

Principle: Uses Huh-7 hepatoma cells containing a subgenomic HCV RNA replicon fused to a luciferase reporter.[7][8][9] Replication correlates with light output.

Workflow:

  • Seeding: Seed Huh-7-Luc replicon cells (5,000 cells/well) in 96-well white plates in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add serial dilutions of pyrrolidine compounds (e.g., Daclatasvir analogs). Include DMSO control.

  • Incubation: Incubate for 72 hours at 37°C/5% CO2.

  • Lysis/Detection: Remove media. Add 50 µL Bright-Glo™ (Promega) or equivalent luciferase lysis/substrate reagent.

  • Measurement: Shake for 2 mins. Read luminescence on a plate reader.

  • Cytotoxicity Control: Run a parallel plate with CellTiter-Glo to ensure signal drop is due to viral inhibition, not cell death.

  • Calculation: Plot Luminescence vs. Log[Concentration] to determine EC50.

Visualizations (SAR Logic)

The following diagram illustrates the decision logic when choosing between pyrrolidine and piperidine, and the mechanism of action for DPP-4 inhibition.

DrugDesignLogic Target Biological Target Pocket Binding Pocket Constraints Target->Pocket Choice Scaffold Choice Pocket->Choice Analyze Size/Shape Pyrrolidine Pyrrolidine (5-mem) • Envelope Conformation • Mimics Proline • Compact Choice->Pyrrolidine Tight/Proline-Specific Piperidine Piperidine (6-mem) • Chair Conformation • Bulky • Flexible Choice->Piperidine Large/Solvent Exposed Outcome1 High Potency (e.g., Vildagliptin) Pyrrolidine->Outcome1 Ideal Fit Outcome2 Steric Clash / Low Potency (e.g., Piperidine DPP-4 analogs) Piperidine->Outcome2 Steric Hindrance

Caption: Decision matrix for scaffold selection. Pyrrolidine is favored for tight, proline-specific pockets (e.g., DPP-4), while piperidine often fails due to steric bulk in these specific contexts.

DPP4_Mechanism Enzyme DPP-4 Active Site (Ser630) Complex Imidate Adduct (Covalent Reversible) Enzyme->Complex Nucleophilic Attack Inhibitor Cyanopyrrolidine Inhibitor (Electrophilic Nitrile) Inhibitor->Complex Binding Result GLP-1 Stabilization (Antidiabetic Effect) Complex->Result Inhibition

Caption: Mechanism of Action for Cyanopyrrolidine DPP-4 Inhibitors. The nitrile group reacts with the active site Serine to form a reversible covalent bond.

References

  • BenchChem. (2025).[5][7][10][11] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

  • Gu, T., et al. (2013). QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. Link

  • Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... (AA-115).[3][4] Journal of Medicinal Chemistry. Link

  • Gao, M., et al. (2014). Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2024). DPP (IV) Inhibitor Screening Assay Kit Protocol. Link

  • Promega. (2024). Dual-Luciferase® Reporter Assay System for HCV Replicon. Link

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

Sources

The Alchemist's Ring: A Comparative Guide to Unlocking Bioactivity Through Pyrrolidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is no accident. The ring's three-dimensional, non-planar structure provides an excellent scaffold to explore chemical space, while its stereogenic centers offer opportunities for exquisite tuning of biological activity.[1][4][5] However, the true power of the pyrrolidine scaffold lies in the profound and often dramatic influence of its substituents on bioactivity.

This guide provides a comparative analysis of how substituents on the pyrrolidine ring dictate interactions with biological targets. We will move beyond a mere catalog of compounds to dissect the fundamental principles of stereochemistry, positional isomerism, and the electronic and steric effects of substituents that drive potency and selectivity. This analysis is grounded in experimental data and established structure-activity relationships (SAR) to provide actionable insights for drug design and development.

The Decisive Role of Stereochemistry: A Tale of Two Enantiomers

The spatial arrangement of substituents on the pyrrolidine ring is arguably the most critical determinant of its biological activity.[6] The presence of up to four stereogenic carbons allows for a multitude of stereoisomers, each with a unique three-dimensional shape that can lead to vastly different pharmacological profiles due to differential binding to enantioselective proteins like enzymes and receptors.[1][4][5][6]

A compelling illustration of this principle is seen in the development of Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists. For a series of cis-3,4-diphenylpyrrolidine derivatives, the (3S,4S)-enantiomer demonstrated potent activity, while the (3R,4R)-enantiomer was significantly less active. This stark difference underscores that a precise spatial orientation of the phenyl rings is necessary for effective binding to the receptor.[6]

Table 1: Impact of Stereochemistry on RORγt Inverse Agonist Activity [6]

CompoundStereoisomerEC50 (nM)
Derivative A(3S,4S)61
Derivative B(3R,4R)>10,000

This stereospecificity is a recurring theme across various targets. For G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the key pharmacophore for agonist activity.[1] Similarly, for dual PPARα/γ agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity.[1]

Positional Isomerism: Where a Substituent Sits Matters

The bioactivity of a pyrrolidine derivative is not only dictated by what the substituent is, but also by where it is located on the ring. Each position—the nitrogen (N-1) and the carbons (C-2, C-3, C-4, and C-5)—offers a unique vector for substitution with distinct consequences for the molecule's properties and biological interactions.

The Privileged Nitrogen (N-1)

The nitrogen atom of the pyrrolidine ring is a primary site for modification, with a staggering 92% of all FDA-approved pyrrolidine-containing drugs being substituted at this position.[1] The N-substituent can profoundly influence a compound's basicity, nucleophilicity, and ability to form hydrogen bonds, all of which are critical for receptor binding and pharmacokinetic properties.[7] For instance, in a series of GlyT1 inhibitors, modification of the N-1 substituent was a key strategy to modulate potency and overcome efflux by P-glycoprotein (P-gp).[1]

The Influential Carbons (C-2, C-3, C-4, C-5)

Substituents on the carbon atoms of the pyrrolidine ring can dictate the ring's conformation (puckering), introduce new points of interaction with a target, and modulate physicochemical properties.

  • C-2 Substitution: Substituents at the C-2 position can significantly impact the basicity of the pyrrolidine nitrogen.[1] This is particularly relevant for compounds where the nitrogen's protonation state is crucial for binding to a target.

  • C-3 and C-4 Substitution: These positions are often critical for establishing stereochemistry and influencing the overall shape of the molecule. As seen in the RORγt and PPARα/γ examples, the relative orientation of substituents at C-3 and C-4 can be the deciding factor for high-affinity binding.[1] Furthermore, substituents at C-4 can affect the puckering of the ring, which in turn influences the spatial disposition of other substituents.[1]

  • C-5 Substitution: While less commonly discussed in general terms, C-5 substitution plays a role in the SAR of many compound classes.

The following diagram illustrates the key positions on the pyrrolidine ring and their general influence on molecular properties.

Pyrrolidine_Substituent_Effects Pyrrolidine Pyrrolidine Ring N1 N-1 Substitution Pyrrolidine->N1 Basicity, Nucleophilicity, H-bonding, PK properties C2 C-2 Substitution Pyrrolidine->C2 Modulates N-1 Basicity C3_C4 C-3 & C-4 Substitution Pyrrolidine->C3_C4 Stereochemistry, Ring Puckering, Molecular Shape

Caption: Key substitution positions on the pyrrolidine ring and their primary impact on molecular properties.

The Nature of the Substituent: A Symphony of Steric and Electronic Effects

The specific chemical nature of the substituent group is the final piece of the puzzle. The interplay of steric bulk, lipophilicity, and electronic properties (electron-donating vs. electron-withdrawing) fine-tunes the bioactivity of the pyrrolidine scaffold.

Steric Effects

The size and shape of a substituent can either promote or hinder binding to a biological target. In a study of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), it was found that an S-phenyl moiety at the R1 position was essential for inhibitory activity, and even the distance of this group from the scaffold was critical.[8][9] Any alterations to this specific substituent resulted in a loss of inhibition.[8][9]

Electronic Effects

The electronic properties of substituents can influence the reactivity of the pyrrolidine ring and its ability to participate in non-covalent interactions such as hydrogen bonds and pi-stacking. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic 3-phenyl substituents were preferable for optimal potency.[10] In another example, para-substituted pyrrolidine-azothioformamides containing electron-donating groups exhibited a higher binding affinity towards Cu(I) metal salts compared to those with electron-withdrawing groups.[11][12]

Table 2: Comparative Bioactivity of Substituted Pyrrolidine Derivatives Across Different Targets

TargetParent Compound/ScaffoldFavorable Substituent(s)Unfavorable Substituent(s)Bioactivity Metric (e.g., IC50, Ki)
GlyT1 [1]Oxybenzyl pyrrolidine acidN-carbamoyl, N-arylSulfonamide to amide/urea conversion led to varied resultsKi = 0.198 µM for reference sulfonamide
RORγt [1]3,4-diphenylpyrrolidinepara-F on 3-phenyl ringTransposition of C3 methyl to C4EC50 = 61 nM for potent analog
Anticancer (MCF-7, HeLa) [1]Thiophene-containing pyrrolidineThiophen ringPhenyl ringIC50 = 17 µM (MCF-7), 19 µM (HeLa) for best thiophen derivative
AAC(6')-Ib [8][9]Pyrrolidine pentamineS-phenyl at R1Alterations at R1 positionDose for two-fold potentiation
NAAA [10][13]Pyrrolidine amideSmall lipophilic 3-phenyl groupsConformationally restricted linkers (reduced potency)Low micromolar inhibition

Experimental Protocols for Assessing Bioactivity

To empirically determine the impact of substituents on the bioactivity of pyrrolidine derivatives, a variety of in vitro assays are employed. The choice of assay is dependent on the biological target of interest. Below are representative protocols for common experimental workflows.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

Objective: To determine the concentration at which a substituted pyrrolidine derivative inhibits the activity of a target enzyme by 50% (IC50).

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compounds and the positive control in the assay buffer.

  • In a microplate, add the enzyme and the test compound dilutions. Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of substituted pyrrolidine derivatives on cancer cell lines.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)[14]

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., doxorubicin)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyrrolidine derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition) Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Sources

Enantioselective methods for the synthesis of pyrrolidine derivatives from acyclic precursors.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies for constructing saturated nitrogen heterocycles. Pyrrolidines are ubiquitous in FDA-approved pharmaceuticals and natural products. While modifying pre-existing rings is common, constructing chiral pyrrolidines directly from acyclic precursors offers unparalleled modularity and atom economy.

This guide provides an objective, data-driven comparison of the most advanced enantioselective methods for pyrrolidine synthesis: Brønsted Acid Catalysis, Photoredox Proton-Coupled Electron Transfer (PCET), Copper-Hydride (CuH) Catalysis, and Organocatalytic Cascades. We will dissect the causality behind the experimental designs and provide self-validating protocols for seamless laboratory implementation.

Mechanistic Selection Matrix

Selecting the appropriate catalytic system depends entirely on the electronic and structural nature of the acyclic precursor. The decision matrix below outlines the optimal pathways for converting unactivated alkenes, conjugated dienes, and activated nitroalkenes into chiral pyrrolidines.

MethodSelection Start Acyclic Precursor Alkene Aminoalkene Start->Alkene Diene Conjugated Diene Start->Diene Nitro Aminocrotonate + Nitroalkene Start->Nitro BA Brønsted Acid (IDPi) Alkene->BA Thermal PCET PCET Photoredox (Ir + CPA) Alkene->PCET Photochemical CuH CuH Cascade (Cu + Phosphine) Diene->CuH Organo Bifunctional Cascade (Thiourea) Nitro->Organo

Caption: Decision matrix for enantioselective pyrrolidine synthesis based on acyclic precursors.

Comparative Analysis of State-of-the-Art Methodologies

A. Brønsted Acid-Catalyzed Intramolecular Hydroamination

The Causality of Catalyst Protection: Traditional Brønsted acid catalysis struggles with basic amines because the amine deprotonates the catalyst, forming an unreactive dead-end ion pair. To circumvent this, researchers utilize highly acidic Imidodiphosphorimidates (IDPi) combined with an electron-deficient nosyl (4-nitrobenzenesulfonyl) protecting group on the nitrogen. The nosyl group drastically lowers the amine's basicity, preventing catalyst deactivation. This allows the chiral IDPi counterion to orchestrate a stereospecific anti-addition across the unactivated alkene, yielding pyrrolidines with quaternary stereocenters 1.

B. PCET-Enabled Radical Hydroamination

The Causality of Non-Covalent Chiral Networks: For unactivated alkenes that resist thermal hydroamination, photoredox catalysis offers a radical alternative. By combining an excited-state Ir(III) photocatalyst with a chiral phosphoric acid (CPA) base, the system undergoes Proton-Coupled Electron Transfer (PCET). The CPA concertedly removes a proton while the Ir(III) removes an electron, generating a neutral, electrophilic N-centered radical. Crucially, the conjugate acid of the CPA remains hydrogen-bonded to this radical intermediate, shielding one stereoface during the subsequent C–N bond-forming cyclization to achieve up to 98:2 enantiomeric ratio (er) 2.

PCETMechanism Substrate Sulfonamide Alkene PCET PCET Activation (Ir* + CPA) Substrate->PCET Radical N-Centered Radical (H-Bonded) PCET->Radical Cyclization Enantioselective C-N Formation Radical->Cyclization Product Chiral Pyrrolidine Cyclization->Product

Caption: Mechanistic pathway of PCET-enabled enantioselective radical hydroamination.

C. CuH-Catalyzed Cascade Borylamination of Dienes

The Causality of Ligand-Dictated Facial Selectivity: When starting from conjugated dienes, Copper-Hydride (CuH) catalysis enables a powerful cascade. The in situ generated CuH species undergoes highly regioselective hydrocupration of the diene to form a nucleophilic


-allylcopper intermediate. The use of bulky chiral phosphine ligands (e.g., DTBM-SEGPHOS) creates a rigid 3D chiral pocket. This pocket dictates the trajectory of the incoming electrophilic borylamine reagent, setting 1,3-stereocenters with exceptional diastereoselectivity (>13:1 dr) and enantioselectivity (>99% ee) 3.
D. Organocatalytic Aza-Michael/Michael Cascades

The Causality of Conformational Restriction: To synthesize highly substituted pyrrolidines, bifunctional organocatalysts (like chiral thioureas) are employed to couple aminocrotonates with nitroalkenes. The thiourea moiety lowers the LUMO of the nitroalkene via hydrogen bonding, while the basic amine activates the nucleophile. Experimental data reveals that replacing an N-benzyl protecting group with an N-tosyl group on the aminocrotonate shifts the reaction from yielding racemic mixtures to highly enantioselective products (up to 98% ee). The bulky, electron-withdrawing tosyl group restricts the conformational flexibility of the intermediate, locking it into a single reactive conformation within the catalyst's chiral pocket [[4]]().

Quantitative Performance Comparison

The following table summarizes the experimental performance of each methodology, allowing researchers to select the optimal route based on target complexity and available precursors.

MethodologyPrecursor TypeCatalyst SystemKey IntermediateYield (%)Stereoselectivity
Brønsted Acid Hydroamination Nosyl-protected aminoalkeneChiral IDPiChiral Ion Pair75–95Up to 95% ee
PCET Radical Hydroamination Sulfonamide-tethered alkeneIr(III) + Chiral Phosphoric AcidN-centered radical60–88Up to 98:2 er
CuH Cascade Borylamination Conjugated Diene + AmineCu(OAc)₂ + Chiral Phosphine

-Allylcopper
70–92>99% ee, 13:1 dr
Organocatalytic Cascade N-Tosyl-aminocrotonate + NitroalkeneChiral Thiourea / SquaramideEnolate / Nitronate65–85Up to 98% ee, 70:30 dr

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol 1: PCET-Enabled Radical Hydroamination

Designed for unactivated alkenes utilizing photoredox catalysis.

  • Reaction Setup: In an N₂-filled glovebox, charge an oven-dried vial with the sulfonamide-tethered alkene (0.1 mmol), Ir(III) photocatalyst (2 mol%), and the chiral phosphoric acid (10 mol%). Dissolve in degassed fluorobenzene (0.05 M).

  • Validation Checkpoint 1 (Homogeneity): Ensure the solution is completely homogeneous before sealing the vial. Particulate matter will scatter light and drastically reduce quantum yield.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at ambient temperature for 16 hours.

  • Validation Checkpoint 2 (Reaction Progress): Monitor via UPLC-MS. The disappearance of the starting material mass and the appearance of the cyclized product mass confirms successful radical generation and C–N bond formation.

  • Workup & Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

  • Stereochemical Validation: Analyze the purified product via Chiral HPLC against a synthesized racemic standard to accurately determine the enantiomeric ratio (er).

Protocol 2: CuH-Catalyzed Enantioselective Borylamination

Designed for the functionalization of conjugated dienes.

  • Catalyst Pre-activation: In a Schlenk tube under argon, combine Cu(OAc)₂ (5 mol%) and the chiral phosphine ligand (e.g., DTBM-SEGPHOS, 5.5 mol%) in dry THF. Stir for 15 minutes. Add dimethoxymethylsilane (2.0 equiv).

  • Validation Checkpoint 1 (Active Species Formation): Observe the color change from blue/green to a distinct bright yellow/orange, confirming the reduction of Cu(II) to the active CuH species.

  • Substrate Addition: Cool the mixture to 0 °C. Add the conjugated diene (0.2 mmol) followed by the electrophilic borylamine reagent (1.2 equiv) dropwise. Stir for 12 hours.

  • Validation Checkpoint 2 (Regioselectivity): Extract an aliquot and analyze via crude ¹H NMR. The presence of specific vinylic proton shifts will validate the regioselective 1,3-addition over the competing 1,4-addition.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Stereochemical Validation: Determine the diastereomeric ratio (dr) via ¹H NMR integration of the crude mixture, and establish the enantiomeric excess (ee) via Chiral SFC (Supercritical Fluid Chromatography).

References

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • Source: nih.
  • Source: acs.
  • Source: kbfi.

Sources

Spectroscopic comparison of (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: (R)-3-(4-Methoxyphenyl)pyrrolidine Hydrochloride and Key Analogs

Introduction

3-Arylpyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif for monoamine reuptake inhibitors, GPCR ligands, and various neuroactive therapeutics[1]. The pharmacological efficacy of these molecules is profoundly dictated by their stereochemistry and the specific substitution patterns on the aryl ring.

This guide provides an in-depth, objective spectroscopic comparison of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride against three critical alternatives: its (S)-enantiomer, its des-methoxy analog (3-phenylpyrrolidine hydrochloride), and its halogenated analog (3-(4-chlorophenyl)pyrrolidine hydrochloride). Designed for drug development professionals, this guide synthesizes quantitative data with the causality behind experimental choices to ensure robust structural validation.

Section 1: Causality in Spectroscopic Behavior

Nuclear Magnetic Resonance (NMR) Dynamics
  • Pyrrolidine Ring Complexity: In 1H NMR, the five-membered pyrrolidine ring undergoes rapid envelope and half-chair conformational interconversions. Consequently, the methylene protons at C2, C4, and C5 are diastereotopic. Rather than presenting as simple first-order splitting patterns, they appear as complex, overlapping multiplets (typically between 3.10 and 3.60 ppm). The proton at the chiral center (C3) is heavily coupled to adjacent protons, further complicating the aliphatic region.

  • Aromatic Substituent Effects: The electron-donating methoxy group in the target compound shields the ortho protons on the phenyl ring, shifting them upfield compared to the unsubstituted 3-phenylpyrrolidine[2]. Furthermore, the para-substitution creates a highly characteristic AA'BB' splitting pattern (often appearing as two distinct doublets), which sharply contrasts with the complex multiplet generated by the unsubstituted phenyl ring[2].

Stereochemical Differentiation

Standard achiral NMR and MS cannot distinguish between the (R) and (S) enantiomers, as they exist in identical magnetic environments. To validate the enantiomeric purity of (R)-3-(4-Methoxyphenyl)pyrrolidine, derivatization with a homochiral reagent is required. By reacting the secondary amine with (S)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides. These diastereomers exhibit distinct chemical shifts in both 1H and 19F NMR due to differential magnetic shielding exerted by the MTPA phenyl ring.

Mass Spectrometry (ESI-MS) Fragmentation

Under positive electrospray ionization (+ESI), these hydrochloride salts readily lose HCl to form the protonated molecular ion


. The primary, thermodynamically driven fragmentation pathway involves the opening of the pyrrolidine ring and the subsequent loss of ammonia (

Da). This cleavage is driven by the stability of the resulting substituted styryl or benzyl carbocations.

Section 2: Quantitative Spectroscopic Data

Table 1: Comparative NMR Data (in DMSO-d6, referenced to TMS)

Compound1H NMR (Aromatic Region)1H NMR (Aliphatic/Methoxy)Key 13C NMR Shifts (ppm)
(R)-3-(4-Methoxyphenyl)pyrrolidine HCl 7.20 (d, J=8.5 Hz, 2H), 6.90 (d, J=8.5 Hz, 2H)3.75 (s, 3H, -OCH3), 3.1–3.6 (m, 5H, ring)158.5 (C-O), 128.0, 114.2, 55.2 (-OCH3), 50.1, 46.5
(S)-3-(4-Methoxyphenyl)pyrrolidine HCl 7.20 (d, J=8.5 Hz, 2H), 6.90 (d, J=8.5 Hz, 2H)3.75 (s, 3H, -OCH3), 3.1–3.6 (m, 5H, ring)Identical to (R)-enantiomer
3-Phenylpyrrolidine HCl 7.25–7.40 (m, 5H)N/A (No methoxy), 3.1–3.7 (m, 5H, ring)140.5 (Ar-C), 128.8, 127.1, 126.8, 50.0, 46.4
3-(4-Chlorophenyl)pyrrolidine HCl 7.40 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H)N/A (No methoxy), 3.1–3.7 (m, 5H, ring)139.0 (Ar-C), 131.5 (C-Cl), 129.0, 128.5, 49.8, 46.2

Table 2: Comparative ESI-MS and FT-IR Data

CompoundESI-MS

Key MS/MS FragmentFT-IR Key Frequencies (cm⁻¹)
(R)-3-(4-Methoxyphenyl)pyrrolidine HCl 178.1161.1 (-NH3)2950–2700 (NH2⁺), 1610, 1515 (Ar), 1245 (C-O-C)
(S)-3-(4-Methoxyphenyl)pyrrolidine HCl 178.1161.1 (-NH3)2950–2700 (NH2⁺), 1610, 1515 (Ar), 1245 (C-O-C)
3-Phenylpyrrolidine HCl 148.1131.1 (-NH3)2950–2700 (NH2⁺), 1600, 1495 (Ar)
3-(4-Chlorophenyl)pyrrolidine HCl 182.0 / 184.0 (3:1)165.0 / 167.0 (-NH3)2950–2700 (NH2⁺), 1490 (Ar), 1090 (C-Cl)

Section 3: Experimental Protocols (Self-Validating Workflows)

Protocol 1: High-Resolution NMR Sample Preparation

Objective: Obtain high-fidelity spectra while preventing solvent-induced chemical shift artifacts.

  • Solvent Selection: Hydrochloride salts of amines exhibit poor solubility in non-polar solvents like CDCl3. Weigh exactly 10.0 mg of the pyrrolidine HCl salt and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulates will distort magnetic field homogeneity and broaden the peaks. Filter through a tightly packed glass wool plug if necessary.

  • Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans, relaxation delay 1.0 s) and 13C NMR at 100 MHz (minimum 512 scans, relaxation delay 2.0 s). Calibrate the spectrum by setting the internal TMS peak to exactly 0.00 ppm.

Protocol 2: Chiral Derivatization for Enantiomeric Excess (ee) Determination

Objective: Differentiate (R) and (S) enantiomers using Mosher's Acid derivatization.

  • Free-Basing: Dissolve 5.0 mg of the target HCl salt in 1 mL of anhydrous dichloromethane (DCM). Add 10 µL of triethylamine (TEA) to neutralize the HCl and liberate the nucleophilic free amine.

  • Derivatization: Add 10 µL of (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). Stir the reaction at room temperature for 2 hours.

  • Quenching: Add 1 mL of saturated aqueous NaHCO3 to quench any unreacted acid chloride. Extract the organic layer, dry over anhydrous Na2SO4, and evaporate under a gentle stream of nitrogen.

  • Self-Validating NMR Analysis: Dissolve the resulting amide in CDCl3 and acquire a 19F NMR spectrum. The presence of a single, sharp singlet (typically around -71 ppm) confirms >99% ee of the (R)-enantiomer. The appearance of a secondary peak directly quantifies contamination by the (S)-enantiomer.

Section 4: Spectroscopic Validation Workflow

SpectroscopicWorkflow cluster_0 Primary Structural Validation cluster_1 Stereochemical Validation Start Compound Synthesis: 3-Arylpyrrolidine HCl NMR 1H & 13C NMR (Conformation & Connectivity) Start->NMR MS ESI-MS (Molecular Weight) Start->MS IR FT-IR (Functional Groups) Start->IR Deriv Chiral Derivatization (Mosher's Acid) NMR->Deriv If structure confirmed Valid Validated (R)-Enantiomer MS->Valid IR->Valid ChiralNMR Diastereomeric 19F NMR (Enantiomeric Excess) Deriv->ChiralNMR ChiralNMR->Valid

Workflow for the structural and stereochemical validation of 3-arylpyrrolidines.

References

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones. SciSpace.

Sources

Safety Operating Guide

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1335461-68-1) as Hazardous Chemical Waste . Do not dispose of via sanitary sewer, trash, or evaporation.

This compound is an organic amine salt. The primary disposal pathway is high-temperature incineration at a licensed facility. Your operational focus must be on segregation (preventing contact with oxidizers) and containment (preventing dust inhalation and environmental release) prior to pickup.[1]

Critical Safety Warning:

  • Incompatibility: Strictly segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and acid chlorides. Reaction may generate toxic nitrogen oxides (NOx) or excessive heat.

  • Hygroscopic Nature: Store in tightly sealed containers; moisture absorption can alter weight and physical state, complicating waste profiling.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream to ensure regulatory compliance (RCRA/EPA).

PropertySpecificationOperational Implication
CAS Number 1335461-68-1Use for waste manifesting and inventory tracking.
Physical State Solid (Powder)Risk of dust generation; requires N95 or P100 respiratory protection during transfer.
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[2][3] 2A; STOT SE 3Toxic & Irritant. Handling requires full PPE (Gloves, Goggles, Lab Coat).
RCRA Status Non-Listed (Likely)Typically not a P- or U-listed waste, but must be managed as Characteristic Waste (Toxic) if untreated.
Waste Stream Organic Solid / Amine SaltMust be incinerated. Do not landfill.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct disposal container and protocol based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: (R)-3-(4-Methoxyphenyl)pyrrolidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Crystals) StateCheck->Solid Powder Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidContainer LiquidContainer Container: Glass/Poly Carboy Label: 'Hazardous Waste - Flammable/Toxic' Liquid->LiquidContainer DebrisContainer Container: Clear Poly Bag (6 mil) Label: 'Contaminated Lab Debris' Debris->DebrisContainer Segregation CRITICAL: Segregate from Oxidizers & Acids SolidContainer->Segregation LiquidContainer->Segregation DebrisContainer->Segregation FinalDisp Transfer to EHS/Waste Vendor for Incineration Segregation->FinalDisp

Figure 1: Operational workflow for segregating and packaging pyrrolidine hydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, spilled powder, or excess synthesis product.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, lab coat, and an N95 respirator if working outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during transport.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust clouds.

    • Scientist's Note: Do not mix with other solid wastes unless they are chemically compatible organic salts. Mixing with active electrophiles can lead to unexpected reactivity.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: "(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors containing the compound.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if avoidable; HDPE or Glass is preferred).

  • Segregation:

    • Do NOT combine with aqueous acidic wastes if the solution contains cyanides or sulfides (unlikely here, but standard practice).

    • Do NOT combine with oxidizers (e.g., Chromic acid, Piranha solution).

  • Neutralization (Optional but Cautionary):

    • As a hydrochloride salt, the solution may be slightly acidic. Do not neutralize in the waste container unless you have a specific protocol. Adding base to an amine salt liberates the free amine, which may be more volatile or odorous. It is safer to dispose of it as an acidic organic waste.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 5%").

    • List the solute: "(R)-3-(4-Methoxyphenyl)pyrrolidine HCl <5%".

Protocol C: Empty Containers & Debris

Use this for original vials, weigh boats, and contaminated gloves.

  • Triple Rinse:

    • If the original vial is water-soluble, triple rinse with water. Collect the rinsate as Liquid Waste (Protocol B).

    • Deface the label on the empty vial.

    • Dispose of the clean, empty glass in the "Broken Glass/Sharps" bin (non-hazardous), only if permitted by local EHS rules.

  • Contaminated Solids:

    • Gloves, paper towels, and weigh boats that cannot be rinsed must be placed in a clear, 6-mil polyethylene bag .

    • Seal the bag with tape and place it in the solid hazardous waste drum.

Emergency Procedures (Spill Response)

In the event of a spill during disposal preparation:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear full PPE including respiratory protection (P100/N95).

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Sweep up carefully and place in a waste jar.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontaminate: Clean the surface with a soap and water solution. The hydrochloride salt is water-soluble, making aqueous cleanup effective.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS No: 91246-25-2). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring that researchers can manage this substance with confidence and minimize exposure risks. The procedures outlined below are designed to be a self-validating system, where the rationale behind each step is clearly linked to the chemical's specific hazard profile.

Hazard Identification and Analysis

Understanding the inherent risks of a chemical is the foundation of safe handling. (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling strategy.[1][2]

GHS Hazard Summary

CategoryCodeDescriptionPictogramSignal Word
Skin Irritation H315Causes skin irritation.[1][2][3]GHS07 (Exclamation Mark)Warning [1][2]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
Respiratory Irritation H335May cause respiratory irritation.[1][3]
Acute Oral Toxicity H302Harmful if swallowed.[1][2][3][4]

Expert Analysis of Hazards: The hazard profile indicates that (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride, a solid substance, poses the primary risks through direct contact or inhalation of airborne particulates.

  • Dermal and Ocular Risk (H315, H319): The primary danger comes from the compound acting as a significant irritant. Accidental skin contact can lead to redness and inflammation. More critically, eye exposure can result in serious, potentially damaging irritation. This necessitates robust barrier protection for the hands, body, and eyes.

  • Inhalation Risk (H335): As a solid, the compound can become an inhalation hazard if it is aerosolized or handled in a way that generates dust. Inhaling these particles can irritate the respiratory tract, leading to coughing and discomfort. This risk mandates the use of engineering controls like a fume hood or, in their absence, appropriate respiratory protection.

  • Ingestion Risk (H302): Accidental ingestion is harmful. This underscores the importance of strict personal hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[1][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles and a full-face shield.[3]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne dust and accidental splashes, directly mitigating the H319 "serious eye irritation" hazard. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected for integrity before each use.[3] Proper removal technique (without touching the outer surface) is critical to prevent skin contact.[3] This is the primary barrier against the H315 "skin irritation" hazard.
Body Protection A fully buttoned, long-sleeved lab coat and closed-toe shoes.A lab coat protects the skin on the arms and torso from accidental spills. Closed-toe shoes are a standard laboratory requirement to protect the feet. This equipment minimizes the potential surface area for accidental dermal exposure.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or organic vapor cartridge.Required when handling the solid outside of a certified chemical fume hood or when there is a potential for dust generation (e.g., weighing, transferring powder).[3][5] This directly addresses the H335 "may cause respiratory irritation" hazard by preventing inhalation of airborne particles.

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every stage of handling, from preparation to storage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_storage 4. Storage Prep Review SDS & Procedure Controls Verify Engineering Controls (Fume Hood) Prep->Controls PPE Don All Required PPE Controls->PPE Work_Area Work Within Fume Hood PPE->Work_Area Weigh Weigh Solid Carefully (Avoid Dust) Work_Area->Weigh Dissolve Add Solid to Solvent Slowly Weigh->Dissolve Decon Decontaminate Surfaces & Glassware Dissolve->Decon Waste Segregate Hazardous Waste Decon->Waste Doff Properly Remove PPE Waste->Doff Hand_Wash Wash Hands Thoroughly Doff->Hand_Wash Store Store in Tightly Closed Container in Cool, Dry, Ventilated Area Hand_Wash->Store

Caption: Workflow for Handling (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride.

Step-by-Step Methodology:

  • Preparation:

    • Documentation Review: Always consult the Safety Data Sheet (SDS) before starting work.

    • Engineering Controls: Ensure a certified chemical fume hood is operational. This is the primary method for controlling inhalation exposure.[6]

    • PPE Donning: Put on all required PPE as specified in Section 2 before handling the chemical.[3]

  • Handling Procedures (inside a fume hood):

    • Weighing: When weighing the solid compound, use a draft shield or perform the task in a low-flow area of the hood to prevent dust from becoming airborne.

    • Solution Preparation: When preparing solutions, add the solid (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride to the solvent slowly to avoid splashing.

    • Containment: Perform all work within a secondary containment tray to control any potential spills.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

    • Glove Removal: Use the proper technique to remove gloves, avoiding contact between contaminated surfaces and bare skin.[3]

    • Hygiene: Wash hands thoroughly with soap and water after work is complete.[1][3]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For a solid spill, carefully sweep up the material without creating dust.[3] Use a non-combustible absorbent material (e.g., sand, vermiculite) for solutions.[7]

  • Collect: Place the contained waste into a suitable, labeled, and closed container for disposal.[3][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry to Drains: Do not allow the product or cleanup materials to enter drains or water courses.[3][6][7]

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]

Disposal Plan

Improper disposal can harm the environment and public health. All waste containing (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride must be treated as hazardous.

  • Waste Collection: Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in designated, sealed, and clearly labeled hazardous waste containers.

  • Regulatory Compliance: Disposal must be conducted by a licensed waste disposal company.[6] Adhere strictly to all local, regional, and national environmental regulations for chemical waste disposal.[1][6][7]

  • Prohibition: Do not dispose of this chemical down the drain or in general trash.[3][7]

References

  • Safety Data Sheet - CD-234. Ecolab.[Link]

  • Safety Data Sheet - Triprolidine hydrochloride. British Pharmacopoeia Commission.[Link]

  • Safety Data Sheet - Methoxyphenamine Hydrochloride. MP Biomedicals.[Link]

  • (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398. PubChem, National Center for Biotechnology Information.[Link]

  • (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.